ATV041
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H29N5O5 |
|---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
[(2R,3R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl 2-[4-(2-methylpropyl)phenyl]propanoate |
InChI |
InChI=1S/C25H29N5O5/c1-14(2)10-16-4-6-17(7-5-16)15(3)24(33)34-11-19-21(31)22(32)25(12-26,35-19)20-9-8-18-23(27)28-13-29-30(18)20/h4-9,13-15,19,21-22,31-32H,10-11H2,1-3H3,(H2,27,28,29)/t15?,19-,21+,22?,25+/m1/s1 |
InChI Key |
SDFQJJIVCBZYRS-OEOROMBDSA-N |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC[C@@H]2[C@@H](C([C@](O2)(C#N)C3=CC=C4N3N=CN=C4N)O)O |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)OCC2C(C(C(O2)(C#N)C3=CC=C4N3N=CN=C4N)O)O |
Origin of Product |
United States |
Foundational & Exploratory
CT041: A Deep Dive into its Mechanism of Action in Solid Tumors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
CT041, also known as satricabtagene autoleucel (satri-cel), is a promising chimeric antigen receptor (CAR) T-cell therapy demonstrating significant therapeutic potential against a range of solid tumors. This guide provides a comprehensive overview of the core mechanism of action of CT041, supported by a compilation of clinical trial data and a description of the fundamental experimental protocols used in its development. CT041 is an autologous CAR T-cell product specifically engineered to target Claudin18.2 (CLDN18.2), a tight junction protein that is frequently expressed in various epithelial cancers, including gastric, gastroesophageal junction, and pancreatic cancers, while showing limited expression in healthy tissues.[1][2][3] This differential expression profile makes CLDN18.2 an attractive target for cancer immunotherapy.
The CT041 CAR Construct: A Precisely Engineered Molecular Weapon
The efficacy of CT041 hinges on its sophisticated CAR construct, which is genetically introduced into a patient's own T-cells. This construct is meticulously designed to recognize and eliminate CLDN18.2-expressing tumor cells. The key components of the CT041 CAR include:
-
A humanized anti-CLDN18.2 single-chain variable fragment (scFv): This extracellular domain is responsible for the specific recognition and binding to the CLDN18.2 antigen on the surface of cancer cells.[3][4]
-
A CD8α hinge and a CD28 transmembrane region: These components anchor the CAR construct to the T-cell membrane and provide flexibility.[1][3][4]
-
A CD28 co-stimulatory domain: This intracellular signaling domain plays a crucial role in enhancing T-cell activation, proliferation, and persistence upon antigen recognition.[1][3][4]
-
A CD3ζ signaling domain: This is the primary intracellular signaling domain that initiates the T-cell's cytotoxic response upon binding to the target antigen.[1][3][4]
This second-generation CAR design, incorporating both a primary activation domain (CD3ζ) and a co-stimulatory domain (CD28), is engineered to elicit a robust and sustained anti-tumor immune response.
Core Mechanism of Action: From Recognition to Tumor Cell Elimination
The therapeutic effect of CT041 is a multi-step process that begins with the infusion of the engineered CAR T-cells back into the patient and culminates in the targeted destruction of CLDN18.2-positive cancer cells.
-
Trafficking and Infiltration: Following infusion, the CT041 CAR T-cells traffic to the tumor site and infiltrate the tumor microenvironment.
-
Antigen Recognition and Immunological Synapse Formation: The anti-CLDN18.2 scFv on the surface of the CT041 cells specifically recognizes and binds to the CLDN18.2 protein expressed on the solid tumor cells. This interaction leads to the formation of an immunological synapse, a specialized interface between the CAR T-cell and the target cancer cell.
-
CAR T-Cell Activation and Proliferation: The binding of the CAR to CLDN18.2 triggers a signaling cascade within the T-cell, initiated by the CD3ζ domain and amplified by the CD28 co-stimulatory domain. This activation results in the rapid proliferation and expansion of the CT041 cell population.
-
Tumor Cell Lysis: Activated CT041 cells employ multiple mechanisms to kill the target cancer cells. The primary mechanism is the directed release of cytotoxic granules containing perforin and granzymes. Perforin creates pores in the tumor cell membrane, allowing granzymes to enter and induce apoptosis (programmed cell death).
-
Cytokine Release: Upon activation, CT041 cells also release a variety of pro-inflammatory cytokines, such as interferon-gamma (IFN-γ) and interleukin-2 (IL-2). These cytokines can further enhance the anti-tumor immune response by recruiting other immune cells to the tumor site and promoting a pro-inflammatory tumor microenvironment.
References
Claudin18.2 as a Therapeutic Target for CAR T-Cell Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Claudin18.2 (CLDN18.2) has emerged as a highly promising therapeutic target for cancer immunotherapy, particularly for chimeric antigen receptor (CAR) T-cell therapy. CLDN18.2 is a transmembrane protein and a critical component of tight junctions, which regulate the paracellular barrier in epithelial cells.[1] Its expression in healthy tissues is highly restricted to the differentiated epithelial cells of the gastric mucosa, where it is typically masked and inaccessible to intravenously administered agents.[2] However, upon malignant transformation in various cancers—notably gastric, pancreatic, and esophageal cancers—cell polarity is disrupted, exposing the CLDN18.2 epitopes on the cell surface.[2][3] This tumor-specific expression profile makes CLDN18.2 an ideal target for therapies designed to distinguish cancer cells from healthy tissue, thereby minimizing on-target, off-tumor toxicities.
CAR T-cell therapy, a revolutionary approach in oncology, involves genetically engineering a patient's own T-cells to express receptors that recognize specific tumor antigens.[4][5] When targeted to CLDN18.2, these engineered T-cells can recognize and eliminate cancer cells expressing this protein.[6] Preclinical studies and an increasing number of clinical trials have demonstrated the potent anti-tumor activity of CLDN18.2-targeted CAR T-cells, establishing this strategy as a promising new frontier for the treatment of solid tumors.[6][7] This guide provides an in-depth technical overview of the core concepts, preclinical and clinical data, and experimental methodologies related to CLDN18.2 CAR T-cell therapy.
Molecular Biology and Signaling Pathways of Claudin18.2
Structure and Expression
CLDN18.2 is an isoform of Claudin-18, a 261-amino acid protein with four transmembrane domains, two extracellular loops (ECL1 and ECL2), and intracellular N- and C-termini.[1] The first extracellular loop (ECL1) is the primary binding site for targeted therapies like monoclonal antibodies and CAR T-cells. While highly expressed in gastric, gastroesophageal junction (GEJ), and pancreatic adenocarcinomas, its expression has also been noted in a subset of other solid tumors.[3][8]
Signaling Pathways
CLDN18.2 is not merely a structural protein; it is also implicated in cell signaling pathways that drive tumorigenesis. Studies have shown that its expression can be regulated by pathways such as the Protein Kinase C (PKC) and the ERK/MAPK pathways.[1][9] These pathways can activate transcription factors like AP-1, which in turn bind to the CLDN18.2 promoter to increase its transcription. Furthermore, overexpression of CLDN18.2 itself may activate signaling cascades, including the PI3K/PDK1/Akt and EGFR/ERK pathways, creating a feedback loop that promotes tumor cell proliferation and survival.[2][8]
CLDN18.2-Targeted CAR T-Cell Therapy
The fundamental principle of this therapy is to engineer T-cells with a CAR construct that specifically recognizes CLDN18.2. This construct typically includes an extracellular antigen-binding domain, often a single-chain variable fragment (scFv) derived from a CLDN18.2-specific antibody, a transmembrane domain, and intracellular signaling domains (e.g., CD3ζ) combined with one or more costimulatory domains (e.g., 4-1BB or CD28).[6][10] Upon encountering a CLDN18.2-positive tumor cell, the CAR T-cell becomes activated, leading to cytokine release, proliferation, and direct killing of the cancer cell through the release of cytotoxic granules like perforin and granzymes.[11]
Preclinical Development and Key Experimental Protocols
Preclinical research has been instrumental in validating CLDN18.2 as a viable target for CAR T-cell therapy. Studies have consistently shown that CLDN18.2-specific CAR T-cells can induce potent, dose-dependent killing of CLDN18.2-positive cancer cell lines in vitro and lead to significant tumor regression in in vivo xenograft models.[6][12]
Summary of Preclinical Data
| Study Focus | Model | Key Findings | Reference |
| In Vitro Cytotoxicity | Co-culture of CAR T-cells with CLDN18.2+ gastric cancer cell lines (e.g., SNU-601, HGC-27) | Specific lysis of target cells; significant release of IFN-γ and TNF-α upon target engagement. | [6][13][14] |
| In Vivo Efficacy | Patient-Derived Xenograft (PDX) and cell line-derived xenograft mouse models of gastric cancer | Partial or complete tumor elimination at various CAR T-cell doses; sustained anti-tumor activity. | [6][12] |
| Allogeneic CAR T-cells | Xenograft mouse models | Allogeneic ("off-the-shelf") CAR T-cells showed robust antitumor activity at low cell doses. | [12][15] |
| VHH-based CAR T-cells | Pancreatic cancer xenograft models | CAR T-cells engineered with VHH domains (nanobodies) demonstrated potent cytotoxicity and significant in vivo efficacy. | [16] |
| On-Target Off-Tumor Toxicity | Mouse models sharing human CLDN18.2 epitopes | Confirmed that gastrointestinal adverse events are due to on-target recognition of CLDN18.2 in normal gastric mucosa. | [17] |
Experimental Workflow: Generation and Testing of CLDN18.2 CAR T-Cells
The development process from CAR construct design to in vivo validation follows a standardized workflow. This involves generating the CAR, transducing T-cells, and then evaluating their function through a series of in vitro and in vivo assays.
Detailed Protocol: In Vitro Cytotoxicity Assay
This protocol outlines a standard method for assessing the specific killing ability of CLDN18.2 CAR T-cells against target cancer cells using a real-time cell analysis (RTCA) system like xCELLigence.
Objective: To quantify the dose-dependent cytotoxic activity of CLDN18.2 CAR T-cells against CLDN18.2-positive and CLDN18.2-negative cancer cell lines.
Materials:
-
CLDN18.2-CAR T-cells and non-transduced (NT) T-cells (as control).
-
Target cells: CLDN18.2-positive cell line (e.g., SNU-601-CLDN18.2+) and CLDN18.2-negative control cell line (e.g., AGS).[14]
-
E-Plate 96 (for xCELLigence).
-
Complete RPMI-1640 medium.
-
xCELLigence RTCA instrument.
Procedure:
-
Plate Seeding: Add 100 µL of cell culture medium to each well of an E-Plate 96 to obtain a background reading.
-
Seed target cells (CLDN18.2+ and CLDN18.2-) at an optimized density (e.g., 1x10⁴ cells/well) in 100 µL of medium.
-
Place the plate on the xCELLigence station and monitor cell adherence and proliferation until the cell index reaches a predetermined value (typically indicating log-phase growth).
-
Effector Cell Addition: Prepare CLDN18.2 CAR T-cells and NT T-cells at various concentrations to achieve different Effector-to-Target (E:T) ratios (e.g., 1:1, 3:1, 5:1).
-
Carefully add 100 µL of the effector cell suspension to the appropriate wells containing the adhered target cells. Include control wells with target cells only and effector cells only.
-
Real-Time Monitoring: Place the plate back on the RTCA station and monitor the cell index in real-time for 48-72 hours. A decrease in the cell index corresponds to cell death (lysis).
-
Data Analysis: Normalize the cell index values to the time of effector cell addition. Calculate the percentage of cytolysis at each E:T ratio relative to the target-cells-only control.
-
(Optional) Supernatant Collection: At the end of the assay (e.g., 24 or 48 hours), carefully collect the supernatant from the wells to measure cytokine release (IFN-γ, TNF-α) via ELISA or Meso Scale Discovery (MSD) assay.[10]
Clinical Trial Data
Several clinical trials have investigated the safety and efficacy of autologous CLDN18.2 CAR T-cell therapies, with CT041 (satricabtagene autoleucel or satri-cel) being one of the most prominent candidates. These trials have primarily enrolled patients with heavily pretreated, advanced gastrointestinal cancers.[7][18][19]
Summary of Clinical Efficacy and Safety (CT041 Trials)
The data below is a consolidated summary from Phase 1/2 trials involving patients with CLDN18.2-positive advanced gastric, pancreatic, or other digestive system cancers.[7][19][20]
| Efficacy Endpoint | Gastric/GEJ Cancer | All Patients (incl. Pancreatic) | Reference |
| Objective Response Rate (ORR) | 57.1% | 38.8% - 48.6% | [7][20] |
| Disease Control Rate (DCR) | 75.0% | 73.0% - 91.8% | [7][20] |
| Median Progression-Free Survival (PFS) | Not specified | 4.4 months | [7] |
| Median Overall Survival (OS) | 6-month OS rate: 81.2% | 8.8 months | [7][20] |
| Safety Profile (Adverse Events) | Grade | Incidence | Key Characteristics | Reference |
| Cytokine Release Syndrome (CRS) | 1-2 | >90% | Generally low-grade and manageable. No Grade ≥3 events reported. | [7][20] |
| Neurotoxicity (ICANS) | All | 0% | No immune effector cell-associated neurotoxicity syndrome was reported. | [7] |
| Hematologic Toxicity | ≥3 | ~100% | Expected consequence of lymphodepleting chemotherapy (e.g., decreased lymphocytes, neutrophils). | [19][20] |
| Gastric Mucosal Injuries | Not specified | 8.2% | On-target, off-tumor effect observed via endoscopy. | [7] |
General Protocol for CLDN18.2 CAR T-Cell Clinical Trials
This outlines a typical patient journey in a CLDN18.2 CAR T-cell therapy trial.[18][21][22]
-
Screening and Eligibility: Patients with advanced/metastatic solid tumors (e.g., gastric, pancreatic) undergo screening. Key inclusion criteria include immunohistochemistry (IHC) confirmation of CLDN18.2 expression in tumor tissue and having failed prior lines of standard therapy.[23]
-
Leukapheresis: The patient undergoes leukapheresis, a procedure to collect peripheral blood mononuclear cells (PBMCs), which are the source of T-cells for manufacturing.
-
CAR T-Cell Manufacturing: The collected T-cells are sent to a manufacturing facility where they are activated, genetically modified via a viral vector (e.g., lentivirus) to express the CLDN18.2-targeting CAR, and expanded ex vivo over several weeks.
-
Lymphodepleting Chemotherapy: A few days before CAR T-cell infusion, the patient receives a lymphodepleting regimen (e.g., fludarabine and cyclophosphamide). This creates a more favorable environment for the infused CAR T-cells to expand and persist.[22]
-
CAR T-Cell Infusion: The manufactured CAR T-cell product (e.g., CT041) is infused intravenously into the patient. Dosing may vary depending on the trial protocol (e.g., 2.5 × 10⁸ to 5.0 × 10⁸ cells).[7][20]
-
Monitoring and Assessment: The patient is closely monitored for acute toxicities, particularly CRS and neurotoxicity. Tumor response is assessed at predefined intervals (e.g., every 6-8 weeks) using imaging scans according to RECIST 1.1 criteria.
Challenges and Future Directions
While promising, CLDN18.2 CAR T-cell therapy faces challenges common to solid tumor immunotherapies.
-
On-Target, Off-Tumor Toxicity: The primary safety concern is the recognition of CLDN18.2 on normal gastric mucosal cells, which can lead to gastric toxicity.[7][17] Strategies to mitigate this include using CARs with optimized affinity or incorporating logic gates (e.g., AND-gate CARs that require a second tumor antigen for full activation).[17]
-
Tumor Microenvironment (TME): The immunosuppressive TME of solid tumors can inhibit CAR T-cell function. Next-generation CARs are being developed to overcome this, for example, by co-expressing cytokines (armored CARs) or by incorporating switch receptors that convert inhibitory signals (like from PD-1) into activating ones.[24][25]
-
Allogeneic Therapies: To overcome the manufacturing complexities and costs of autologous therapies, allogeneic or "off-the-shelf" CAR T-cells derived from healthy donors are in development.[12][15] This includes approaches using γδ T-cells, which have innate anti-tumor activity and are less likely to cause graft-versus-host disease.[26][27]
Conclusion
CLDN18.2 represents one of the most compelling targets for CAR T-cell therapy in solid tumors to date. Its tumor-specific expression pattern provides a clear therapeutic window, which has been validated by promising efficacy signals in early-phase clinical trials for patients with advanced gastrointestinal cancers. While challenges related to on-target toxicity and the immunosuppressive tumor microenvironment remain, the field is rapidly advancing. Ongoing research into next-generation CAR designs, allogeneic platforms, and combination therapies is poised to further enhance the safety and efficacy of this approach, potentially establishing CLDN18.2 CAR T-cell therapy as a standard of care for a range of difficult-to-treat solid tumors.
References
- 1. Frontiers | Targeting CLDN18.2 in cancers of the gastrointestinal tract: New drugs and new indications [frontiersin.org]
- 2. Frontiers | Dark horse target Claudin18.2 opens new battlefield for pancreatic cancer [frontiersin.org]
- 3. Claudin 18.2 expression in various tumor types and its role as a potential target in advanced gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kuickresearch.com [kuickresearch.com]
- 5. kuickresearch.com [kuickresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. Claudin18.2-specific CAR T cells in gastrointestinal cancers: phase 1 trial final results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Claudin-18.2 as a therapeutic target in cancers: cumulative findings from basic research and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. Genetically Engineered CLDN18.2 CAR-T Cells Expressing Synthetic PD1/CD28 Fusion Receptors Produced Using a Lentiviral Vector - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CAR-γδ T Cells Targeting Claudin18.2 Show Superior Cytotoxicity Against Solid Tumor Compared to Traditional CAR-αβ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | VHH-based CAR-T cells targeting Claudin 18.2 show high efficacy in pancreatic cancer models [frontiersin.org]
- 17. On-target off-tumor toxicity of claudin18.2-directed CAR-T cells in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. UCSD Stomach Cancer Trial → Claudin18.2 CAR-T (CT041) in Patients with Gastric, Pancreatic Cancer, or Other Specified Digestive Cancers [clinicaltrials.ucsd.edu]
- 19. asco.org [asco.org]
- 20. moffitt.org [moffitt.org]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. Gastric Cancer Foundation [clinicaltrials.gastriccancer.org]
- 24. researchgate.net [researchgate.net]
- 25. Genetically Engineered CLDN18.2 CAR-T Cells Expressing Synthetic PD1/CD28 Fusion Receptors Produced Using a Lentiviral Vector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
A Technical Guide to the Preclinical and Clinical Development of CT041 (satri-cel)
Introduction
CT041, also known as satricabtagene autoleucel (satri-cel), is a second-generation autologous CAR T-cell therapy targeting Claudin18.2 (CLDN18.2).[1][2][3] CLDN18.2 is a tight junction protein with expression normally restricted to gastric mucosal cells, but it becomes highly and selectively expressed on the surface of tumor cells in several malignancies, including gastric, gastroesophageal junction (GEJ), and pancreatic cancers.[4][5] This tumor-specific expression profile makes it an ideal target for cancer immunotherapy. Preclinical studies demonstrated that CT041 possesses promising anti-tumor activity, paving the way for its clinical development.[4][6][7]
This guide provides a technical overview of the development of CT041, summarizing its mechanism of action, the framework of its preclinical evaluation, and key data from its subsequent clinical trials. While specific, granular data from the initial preclinical studies are not extensively detailed in published literature, this document outlines the standard experimental protocols and workflows that underpin an Investigational New Drug (IND) application and lead to clinical investigation.
CT041 Construct and Mechanism of Action
CT041 is engineered from a patient's own T-cells to express a chimeric antigen receptor (CAR) specifically designed to recognize and eliminate CLDN18.2-positive tumor cells.
CAR Construct: The CAR structure of CT041 consists of several key functional domains:
-
Targeting Moiety: A humanized anti-CLDN18.2 single-chain variable fragment (scFv) that binds to the CLDN18.2 protein on tumor cells.
-
Hinge and Transmembrane Domain: A CD8α hinge region and a CD28 transmembrane domain that anchor the receptor to the T-cell surface.
-
Costimulatory Domain: A CD28 intracellular signaling domain that provides the secondary signal (Signal 2) crucial for robust T-cell activation and persistence.
-
Signaling Domain: A CD3ζ intracellular signaling region that delivers the primary activation signal (Signal 1) upon antigen engagement.[2]
Signaling Pathway and Tumor Cell Elimination: The anti-tumor activity of CT041 is initiated when the CAR T-cell encounters a CLDN18.2-expressing cancer cell.
-
Binding and Synapse Formation: The scFv of the CAR binds specifically to the CLDN18.2 antigen on the tumor cell surface, creating an immune synapse.[8]
-
T-Cell Activation: This binding event triggers clustering of the CARs and subsequent phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3ζ domain, delivering Signal 1. Concurrently, the CD28 costimulatory domain provides Signal 2.
-
Effector Function: Full T-cell activation leads to a cascade of downstream events, including the proliferation and differentiation of CAR T-cells, the release of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α), and the release of cytolytic granules containing perforin and granzymes.[8]
-
Tumor Cell Lysis: Perforin creates pores in the target tumor cell membrane, allowing granzymes to enter and induce apoptosis, leading to targeted cell death.[8]
Preclinical Evaluation Framework
Prior to human trials, a comprehensive preclinical program is required to file an IND application with regulatory bodies like the FDA.[9][10] These studies are designed to establish pharmacological proof-of-concept, define a preliminary safety profile, and provide a rationale for the proposed clinical trial design.[10][11]
Experimental Protocols: An Overview
While specific protocols for CT041 are proprietary, the IND-enabling studies would have included the following types of assessments.
-
In Vitro Assays:
-
Binding Specificity: Flow cytometry-based assays to confirm that the CT041 CAR construct binds specifically to cell lines genetically engineered to express CLDN18.2, and not to CLDN18.2-negative cells.
-
Potency and Cytotoxicity: Co-culture assays where CT041 CAR T-cells are mixed with CLDN18.2-positive tumor cells at varying effector-to-target ratios. Tumor cell killing is quantified using methods like chromium-51 release or luciferase-based assays to determine the potency (EC50) of the CAR T-cells.
-
Cytokine Release: Measurement of key cytokines (e.g., IFN-γ, IL-2, TNF-α) in the supernatant of co-culture assays via ELISA or multiplex bead assays to confirm target-dependent activation and characterize the cytokine profile.
-
-
In Vivo Animal Studies:
-
Efficacy Models: The potent anti-tumor activity of CT041 was demonstrated in immunodeficient mouse models (e.g., NOD/SCID) bearing human gastric cancer xenografts.[12] In these studies, mice are implanted with CLDN18.2-positive tumor cells and subsequently treated with CT041. Key endpoints include tumor growth inhibition, reduction in tumor volume, and overall survival compared to control groups.
-
Biodistribution and Persistence: Studies to determine where the CAR T-cells travel in the body and how long they persist after infusion. This is often assessed by qPCR for the CAR transgene or through in vivo imaging techniques.
-
Toxicology and Safety: GLP (Good Laboratory Practice) toxicology studies are conducted in relevant animal models to identify potential on-target/off-tumor toxicities, assess the risk of cytokine release syndrome (CRS), and determine a safe starting dose for human trials.
-
References
- 1. CARsgen Therapeutics Presents Updated Data for CT041 Claudin18.2 CAR T-cells in Solid Tumors at ASCO 2022 [prnewswire.com]
- 2. carsgen.com [carsgen.com]
- 3. biospace.com [biospace.com]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. cgtlive.com [cgtlive.com]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. fda.gov [fda.gov]
- 10. 3401569.fs1.hubspotusercontent-na1.net [3401569.fs1.hubspotusercontent-na1.net]
- 11. allucent.com [allucent.com]
- 12. carsgen.com [carsgen.com]
CT041 CAR T-Cell: A Technical Guide to Structure, Design, and Preclinical Validation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the CT041 chimeric antigen receptor (CAR) T-cell, an investigational therapy targeting Claudin18.2 (CLDN18.2) for the treatment of solid tumors, particularly gastrointestinal cancers. This document details the design and structure of the CAR construct, summarizes key preclinical and clinical data, and provides detailed experimental methodologies for its evaluation.
Core Concept: Targeting Claudin18.2
CT041 is an autologous CAR T-cell therapy engineered to target Claudin18.2.[1] CLDN18.2 is a tight junction protein with highly restricted expression in normal tissues, primarily confined to the differentiated epithelial cells of the gastric mucosa.[2] However, upon malignant transformation in cancers such as gastric, gastroesophageal junction (GEJ), and pancreatic cancer, the cell polarity is disrupted, exposing CLDN18.2 epitopes on the tumor cell surface.[3] This tumor-specific expression profile makes CLDN18.2 an attractive target for CAR T-cell therapy, minimizing the risk of on-target, off-tumor toxicity.[2]
CT041 CAR T-Cell: Structure and Design
The CT041 CAR is a second-generation construct meticulously designed for potent and specific anti-tumor activity. Its structure is based on the preclinical construct designated as hu8E5-2I-28Z .[4]
Key Components:
-
Antigen-Binding Domain: A humanized anti-CLDN18.2 single-chain variable fragment (scFv) derived from the murine antibody clone 8E5, and further optimized to the "hu8E5-2I" variant for enhanced stability and affinity.[4][5]
-
Hinge Region: A CD8α hinge region provides flexibility, allowing the scFv to optimally engage the CLDN18.2 antigen on the target cell surface.[1][6]
-
Transmembrane Domain: A CD28 transmembrane domain anchors the CAR construct within the T-cell membrane.[6][7]
-
Co-stimulatory Domain: The intracellular signaling domain of CD28 is included to provide the crucial "Signal 2" for robust T-cell activation, proliferation, and survival upon antigen recognition.[7][8]
-
Primary Signaling Domain: The CD3ζ signaling domain delivers "Signal 1," initiating the cytotoxic T-lymphocyte response.[1][7]
Signaling Pathway Visualization
The following diagram illustrates the antigen recognition and subsequent signaling cascade initiated by the CT041 CAR.
Caption: CT041 CAR T-cell antigen recognition and activation signaling pathway.
Data Presentation
Preclinical Efficacy of hu8E5-2I-28Z CAR T-Cell
The following tables summarize key quantitative data from the foundational preclinical studies that established the efficacy of the CT041 CAR construct.
Table 1: In Vitro Cytotoxicity and Cytokine Release. [4]
| Target Cell Line | Antigen Status | Effector:Target Ratio | % Specific Lysis (48h) | IFN-γ Release (pg/mL) | TNF-α Release (pg/mL) |
| BGC-823-CLDN18.2 | CLDN18.2 Positive | 10:1 | ~75% | >2000 | >2000 |
| AGS-CLDN18.2 | CLDN18.2 Positive | 10:1 | ~60% | >2000 | >2000 |
| BGC-823 | CLDN18.2 Negative | 10:1 | <10% | Not Detected | Not Detected |
| AGS | CLDN18.2 Negative | 10:1 | <10% | Not Detected | Not Detected |
Table 2: In Vivo Anti-Tumor Efficacy in Xenograft Models. [2][4]
| Xenograft Model | Treatment Group | Mean Tumor Volume (mm³) at Day 29 | Statistical Significance (vs. UT) |
| BGC-823-CLDN18.2 | hu8E5-2I-28Z CAR T | 75.5 (SD 118.7) | P < .001 |
| BGC-823-CLDN18.2 | hu8E5-28Z CAR T | 118.0 (SD 108.6) | P < .001 |
| BGC-823-CLDN18.2 | Untransduced T Cells (UT) | 731.8 (SD 206.3) | - |
| Gastric Cancer PDX | hu8E5-2I-28Z CAR T | Partial or Complete Elimination | P < .001 |
Clinical Efficacy of CT041 (Satricabtagene Autoleucel)
The following table summarizes key clinical outcomes from the Phase 1/2 trials of CT041 in patients with advanced gastrointestinal cancers.
Table 3: Summary of CT041 Clinical Trial Results (NCT03874897). [9][10][11][12]
| Population | N | ORR (%) | DCR (%) | Median PFS (months) | Median OS (months) |
| All GI Cancers | 98 | 37.8 - 38.8 | 75.5 - 91.8 | 4.4 | 8.4 - 8.8 |
| Gastric Cancer (GC) | 55 | 57.4 | 83.0 | 5.8 | 9.7 |
| GC/GEJ (Interim) | 28 | 57.1 | 75.0 | - | 81.2% (6-month rate) |
ORR: Objective Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival; OS: Overall Survival. Data ranges reflect updates across different trial readouts.
Experimental Protocols
CT041 Manufacturing Workflow
The manufacturing process for autologous CT041 CAR T-cells involves several critical steps from patient cell collection to final product infusion.
References
- 1. Claudin18.2-specific CAR T cells in gastrointestinal cancers: phase 1 trial interim results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Claudin18.2-Specific Chimeric Antigen Receptor Engineered T Cells for the Treatment of Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiplex immunohistochemistry defines the tumor immune microenvironment and immunotherapeutic outcome in CLDN18.2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. carsgen.com [carsgen.com]
- 7. researchgate.net [researchgate.net]
- 8. cancernetwork.com [cancernetwork.com]
- 9. researchgate.net [researchgate.net]
- 10. Chimeric Antigen Receptor T Cells Targeting claudin18.2 in Solid Tumors. [clin.larvol.com]
- 11. Claudin18.2-specific CAR T cells in gastrointestinal cancers: phase 1 trial final results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
In Vivo and In Vitro Models for Studying CT041 Efficacy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical in vivo and in vitro models utilized to evaluate the efficacy of CT041, a chimeric antigen receptor (CAR) T-cell therapy targeting Claudin18.2 (CLDN18.2). This document details experimental protocols, summarizes key quantitative data, and illustrates relevant biological pathways and workflows to support further research and development in the field of solid tumor immunotherapy.
Introduction to CT041 and its Target, Claudin18.2
CT041 is an investigational CAR-T cell therapy engineered to recognize and eliminate cancer cells expressing Claudin18.2.[1] CLDN18.2 is a tight junction protein with highly specific expression in gastric mucosal cells, which becomes accessible on the surface of tumor cells in various cancers, including gastric, gastroesophageal junction (GEJ), and pancreatic cancers, making it an attractive target for cancer therapy.[2] Preclinical and clinical studies have demonstrated the promising anti-tumor activity of CT041 in these malignancies.[2][3][4]
In Vitro Efficacy Models
A variety of in vitro models are employed to assess the fundamental functionality and cytotoxic potential of CT041 CAR-T cells against CLDN18.2-positive cancer cells. These assays provide critical data on the direct anti-tumor activity and the mechanism of action of the engineered T cells.
Cytotoxicity Assays
These assays directly measure the ability of CT041 CAR-T cells to kill target cancer cells.
a) Lactate Dehydrogenase (LDH) Release Assay: This colorimetric assay quantifies the release of LDH, a cytosolic enzyme, from damaged cancer cells into the culture supernatant, which is proportional to the level of cell lysis.[5][6]
b) Real-Time Cell Analysis (RTCA): This impedance-based method continuously monitors the proliferation and viability of adherent target cancer cells in real-time. A decrease in impedance indicates cell death.
Experimental Protocol: LDH Release Assay
-
Cell Preparation:
-
Target Cells: Culture CLDN18.2-positive human gastric cancer cell lines (e.g., NCI-N87, AGS, KATO-III) and a CLDN18.2-negative control cell line.[7] Harvest cells during the logarithmic growth phase and adjust the concentration to 1 x 10^5 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).
-
Effector Cells: Prepare CT041 CAR-T cells and non-transduced T cells (as a negative control) at various concentrations to achieve desired Effector-to-Target (E:T) ratios (e.g., 1:1, 5:1, 10:1).[5]
-
-
Co-culture:
-
Plate 100 µL of the target cell suspension (1 x 10^4 cells) into a 96-well flat-bottom plate.
-
Add 100 µL of the effector cell suspension at the desired E:T ratios.
-
Include control wells:
-
Target cells only (spontaneous LDH release).
-
Target cells with a lysis buffer (maximum LDH release).
-
Medium only (background).
-
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours.
-
LDH Measurement:
-
Centrifuge the plate at 250 x g for 4 minutes.
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction solution (containing diaphorase and NAD+) to each well.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Calculation of Cytotoxicity:
-
Percent cytotoxicity = [ (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) ] x 100
-
Cytokine Release Assays
Upon recognition of CLDN18.2 on target cells, CT041 CAR-T cells become activated and release pro-inflammatory cytokines, which are crucial for their anti-tumor activity.
Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Co-culture Supernatant Collection:
-
Set up the co-culture of effector and target cells as described in the cytotoxicity assay protocol.
-
After the desired incubation period (typically 24-48 hours), centrifuge the plate and collect the supernatant.
-
-
ELISA Procedure:
-
Use commercially available ELISA kits for human Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-2 (IL-2).[5]
-
Coat a 96-well plate with the capture antibody.
-
Add the collected supernatants and standards to the wells.
-
Add the detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add the substrate and stop solution.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations based on the standard curve.
-
3D Tumor Spheroid and Organoid Models
To better mimic the in vivo tumor microenvironment, 3D culture systems like tumor spheroids and patient-derived organoids are utilized.[8] These models provide insights into CAR-T cell infiltration, trafficking, and efficacy within a more complex and physiologically relevant context.[9][10]
Experimental Protocol: Tumor Spheroid Co-culture
-
Spheroid Formation:
-
Seed CLDN18.2-positive cancer cells in ultra-low attachment round-bottom 96-well plates.[9]
-
Allow spheroids to form over 2-4 days.
-
-
Co-culture with CAR-T Cells:
-
Add CT041 CAR-T cells to the wells containing the pre-formed spheroids at various E:T ratios.
-
-
Efficacy Assessment:
-
Imaging: Monitor spheroid integrity and CAR-T cell infiltration using fluorescence microscopy (if cells are fluorescently labeled) and brightfield imaging over several days.
-
Viability Staining: Use live/dead cell staining (e.g., Calcein-AM/Propidium Iodide) to assess the viability of cells within the spheroid.
-
Dissociation and Flow Cytometry: Dissociate the spheroids and analyze the cell populations by flow cytometry to quantify the percentage of live and dead target cells.
-
Quantitative Data from In Vitro Studies
| Assay Type | Target Cell Line | E:T Ratio | Result | Reference |
| Cytotoxicity (LDH) | CLDN18.2+ Gastric Cancer Cells | 10:1 | Significant dose-dependent lysis | [5] |
| Cytokine Release (ELISA) | CLDN18.2+ Gastric Cancer Cells | 10:1 | Increased IFN-γ and TNF-α secretion | [5] |
| Tumor Spheroid Killing | CLDN18.2+ Spheroids | 10:1 | Disruption of spheroid integrity and increased cell death | [9] |
In Vivo Efficacy Models
In vivo models are indispensable for evaluating the systemic efficacy, persistence, and potential toxicities of CT041 CAR-T cells in a living organism.
Subcutaneous Xenograft Models
This is a widely used model to assess the anti-tumor activity of CAR-T cells against solid tumors.
Experimental Protocol: Subcutaneous Tumor Model
-
Animal Model: Use immunodeficient mice, such as NOD-scid IL2Rgamma-null (NSG) mice, which lack a functional immune system and can accept human cell grafts.[7][11]
-
Tumor Cell Implantation:
-
Subcutaneously inject 5 x 10^6 to 1 x 10^7 CLDN18.2-positive human gastric cancer cells (e.g., NCI-N87) resuspended in a mixture of PBS and Matrigel into the flank of each mouse.[7]
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
CAR-T Cell Administration:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), intravenously inject a single dose of CT041 CAR-T cells (e.g., 1 x 10^7 cells per mouse) or non-transduced T cells as a control.[5]
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight.
-
At the end of the study, euthanize the mice and excise the tumors for histological and immunohistochemical analysis to assess tumor necrosis and CAR-T cell infiltration.
-
Patient-Derived Xenograft (PDX) Models
PDX models involve the implantation of fresh tumor tissue from a patient directly into an immunodeficient mouse. These models better recapitulate the heterogeneity and microenvironment of human tumors.[5]
Experimental Protocol: PDX Model
-
Tumor Implantation:
-
Surgically implant small fragments of CLDN18.2-positive gastric or pancreatic tumor tissue from a patient subcutaneously or orthotopically into NSG mice.
-
-
Tumor Engraftment and Expansion:
-
Monitor the mice for tumor growth. Once the tumors reach a certain size, they can be passaged to create a cohort of mice with established PDX tumors.
-
-
CAR-T Cell Treatment and Efficacy Evaluation:
-
Follow the same procedures for CAR-T cell administration and efficacy assessment as described for the subcutaneous xenograft model.
-
Quantitative Data from In Vivo Studies
| Model Type | Tumor Type | CT041 Dose | Outcome | Reference |
| Subcutaneous Xenograft | Gastric Cancer (NCI-N87) | 1 x 10^7 cells | Significant tumor growth inhibition | [5] |
| PDX Model | Gastric Cancer | 1 x 10^7 cells | Complete tumor regression in some models | [5] |
Signaling Pathways and Experimental Workflows
CT041 CAR Signaling Pathway
The CT041 CAR construct consists of an anti-CLDN18.2 single-chain variable fragment (scFv) for antigen recognition, a CD8α hinge and transmembrane domain, a CD28 co-stimulatory domain, and a CD3ζ signaling domain.[1][12] Upon binding to CLDN18.2 on a tumor cell, the CAR clusters and initiates a signaling cascade that leads to T-cell activation, proliferation, cytokine production, and cytotoxic activity.
References
- 1. researchgate.net [researchgate.net]
- 2. cgtlive.com [cgtlive.com]
- 3. researchgate.net [researchgate.net]
- 4. Claudin18.2-specific CAR T cells in gastrointestinal cancers: phase 1 trial interim results - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetically Engineered CLDN18.2 CAR-T Cells Expressing Synthetic PD1/CD28 Fusion Receptors Produced Using a Lentiviral Vector - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cancer organoids in CAR T cell therapy research - Behind the Bench [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Tumor Organoid and CAR-T Co-Culture Model for Immuno-Oncology Drug Discovery and Development - Creative Biolabs [creative-biolabs.com]
- 11. In vivo CAR T cell tumor control assay [protocols.io]
- 12. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
CT041 (Satricabtagene Autoleucel): A Technical Guide to a Promising CAR T-Cell Therapy and its Applications Beyond Gastric Cancer
For Immediate Distribution
This technical guide provides an in-depth overview of CT041 (satricabtagene autoleucel, also known as satri-cel), an investigational autologous chimeric antigen receptor (CAR) T-cell therapy targeting Claudin18.2 (CLDN18.2). Primarily developed for gastric and gastroesophageal junction (GC/GEJ) cancers, emerging clinical data reveals its significant potential in other CLDN18.2-expressing solid tumors. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on CT041's mechanism of action, clinical efficacy, and detailed experimental methodologies.
Introduction: Targeting Claudin18.2 with CT041
CT041 is a second-generation CAR T-cell therapy engineered to target Claudin18.2, a tight junction protein. In healthy tissues, CLDN18.2 expression is strictly confined to the differentiated epithelial cells of the gastric mucosa. However, upon malignant transformation, this tissue-specific expression is often maintained in various cancers, including gastric, pancreatic, and other gastrointestinal malignancies, making it a highly specific target for cancer therapy.[1][2] CT041 consists of a patient's own T-cells (autologous) that are genetically modified ex vivo to express a CAR capable of recognizing and binding to CLDN18.2 on the surface of tumor cells, initiating a potent and targeted anti-tumor immune response.[3]
Mechanism of Action
The therapeutic strategy of CT041 is based on the principles of adoptive cell transfer. The CAR construct on the CT041 T-cell enables it to recognize the CLDN18.2 antigen on tumor cells independent of the major histocompatibility complex (MHC). This binding triggers the activation of the T-cell, leading to the release of cytotoxic granules containing perforin and granzymes, which induce apoptosis in the target cancer cell. Activated CAR T-cells also proliferate and secrete pro-inflammatory cytokines, further amplifying the anti-tumor immune response.[4]
Clinical Efficacy Data
CT041 has been investigated in multiple Phase 1 and 2 clinical trials, demonstrating promising efficacy and a manageable safety profile in heavily pretreated patients with advanced gastrointestinal cancers.[5][6][7]
Efficacy in Gastric / Gastroesophageal Junction Cancer
CT041 has shown significant clinical benefit in its primary target indication. The pivotal Phase II trial (CT041-ST-01) highlighted its superiority over standard-of-care therapies.[3][8]
| Clinical Trial | Patient Population | N | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (mPFS) | Median Overall Survival (mOS) | Citation(s) |
| CT041-CG4006 (Phase 1) | GC/GEJ | 55 | 57.4% (in patients with measurable disease, n=47) | 83.0% (in patients with measurable disease, n=47) | 5.8 months | 9.7 months | [5] |
| CT041-ST-01 (Phase 2) | GC/GEJ | 104 | - | - | 3.25 months (vs 1.77 months for TPC) | 7.92 months (vs 5.49 months for TPC) | [8] |
| ELIMYN18.2 (Phase 1b) | GC/GEJ | 7 | 42.9% | - | 5.7 months | 8.9 months (all patients) | [9] |
| *TPC: Treatment of Physician's Choice |
Efficacy Beyond Gastric Cancer: Pancreatic and Other GI Cancers
A key area of investigation is the application of CT041 in other CLDN18.2-positive solid tumors. Clinical trials have actively recruited patients with pancreatic, biliary tract, and intestinal cancers, with encouraging early results.[4][7][10]
| Clinical Trial | Patient Population | N | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (mPFS) | Median Overall Survival (mOS) | Citation(s) |
| Pooled Analysis (CT041-CG4006 & CT041-ST-01) | Pancreatic Cancer | 24 | 16.7% | 70.8% | 3.3 months | 10.0 months | [11] |
| CT041-CG4006 (Phase 1 Final Results) | Pancreatic Cancer | 10 | Part of overall GI cohort results | Part of overall GI cohort results | Part of overall GI cohort results | Part of overall GI cohort results | [7] |
| CT041-CG4006 (Phase 1 Final Results) | Biliary Tract Cancer | 4 | Part of overall GI cohort results | Part of overall GI cohort results | Part of overall GI cohort results | Part of overall GI cohort results | [7] |
| CT041-CG4006 (Phase 1 Final Results) | Intestinal Cancer | 8 | Part of overall GI cohort results | Part of overall GI cohort results | Part of overall GI cohort results | Part of overall GI cohort results | [7] |
The final results of the CT041-CG4006 trial reported an ORR of 37.8% and a DCR of 75.5% across all 98 patients, which included gastric, pancreatic, biliary tract, and intestinal cancers, demonstrating broad potential across CLDN18.2-positive gastrointestinal malignancies.[7]
Key Experimental Protocols
The successful administration of CT041 involves a multi-step process, from patient selection to post-infusion monitoring. The following sections outline the key methodologies.
Patient Screening: CLDN18.2 Immunohistochemistry (IHC)
Patient eligibility for CT041 therapy is contingent on confirmed CLDN18.2 expression in tumor tissue.[12]
-
Specimen Handling: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (surgical or biopsy) are cut at approximately 4 µm and mounted on positively charged slides.[13]
-
Staining: Automated staining is performed using a validated IHC assay, such as the VENTANA CLDN18 (43-14A) assay on a BenchMark ULTRA instrument.[14] The protocol involves deparaffinization, antigen retrieval, incubation with the primary antibody (clone 43-14A or similar), and detection using a suitable kit (e.g., OptiView DAB IHC Detection Kit).[13][14]
-
Scoring Criteria: A pathologist evaluates the stained slides. A sample is typically considered CLDN18.2-positive if ≥75% of viable tumor cells exhibit moderate-to-strong (2+ or 3+) membranous staining.[15] Staining intensity is graded on a scale of 0 (no staining) to 3+ (strong, complete membrane staining).[15]
CT041 Manufacturing and Infusion Workflow
The production of CT041 is a complex, multi-day process requiring specialized GMP facilities.[16][17]
-
Step 1: Leukapheresis: A non-mobilized, single leukapheresis procedure is performed to collect peripheral blood mononuclear cells (PBMCs), including T-cells, from the patient.[18]
-
Step 2: T-Cell Isolation and Activation: T-cells are isolated from the apheresis product. They are then activated, typically using anti-CD3/CD28 antibody-coated beads, to prepare them for genetic modification.[5][16]
-
Step 3: Genetic Modification (Transduction): A lentiviral or retroviral vector is used to transduce the activated T-cells, inserting the gene that encodes for the anti-CLDN18.2 CAR.[17][19]
-
Step 4: Ex Vivo Expansion: The genetically modified T-cells are expanded in culture over several days (typically 7-14 days) in a specialized medium containing cytokines like IL-2 to reach the target therapeutic dose (e.g., 2.5 x 10⁸ cells).[6][16]
-
Step 5: Harvest, Formulation, and Cryopreservation: The expanded CAR T-cells are harvested, washed, formulated in a cryopreservative medium (like CryoStor® CS10), and cryopreserved for shipment to the clinical site.[18]
-
Step 6: Lymphodepleting Chemotherapy: Prior to CT041 infusion, the patient undergoes a lymphodepleting (LD) chemotherapy regimen. A common regimen is fludarabine and cyclophosphamide (Flu/Cy), administered over several days.[20][21][22] This creates a favorable environment for the infused CAR T-cells to expand and persist.
-
Step 7: CT041 Infusion: The cryopreserved CT041 product is thawed at the patient's bedside and administered via a single intravenous infusion.[10]
Safety and Tolerability
The most common treatment-emergent adverse events associated with CT041 are consistent with other CAR T-cell therapies.
-
Cytokine Release Syndrome (CRS): The majority of patients experience CRS, which is typically low-grade (Grade 1-2) and manageable.[7][11]
-
Hematologic Toxicity: Grade 3 or higher hematologic toxicities, such as lymphopenia, neutropenia, and leukopenia, are common and primarily related to the lymphodepleting chemotherapy.[6][11]
-
Neurotoxicity: Immune effector cell-associated neurotoxicity syndrome (ICANS) has not been reported as a significant issue in CT041 trials.[7]
-
Gastrointestinal Events: Low-grade gastric mucosal injuries have been observed in a small percentage of patients.[7]
No dose-limiting toxicities or treatment-related deaths have been reported in the major clinical trials.[7]
Conclusion and Future Directions
CT041 (satricabtagene autoleucel) has demonstrated remarkable efficacy and a manageable safety profile in heavily pretreated patients with CLDN18.2-positive gastric/GEJ cancer, positioning it as a potential new standard of care.[8] Furthermore, compelling data from clinical trials including patients with pancreatic, biliary tract, and other gastrointestinal cancers underscore its significant potential as a "pipeline-in-a-product" therapy.[4][7]
Future research will likely focus on:
-
Confirming efficacy in larger, randomized trials for pancreatic and other GI cancers.
-
Investigating CT041 in earlier lines of therapy, including adjuvant and neoadjuvant settings.[23]
-
Exploring combination strategies with other immunotherapies, such as checkpoint inhibitors.
-
Optimizing manufacturing processes to reduce vein-to-vein time and enhance product accessibility.
The continued development of CT041 represents a significant advancement in applying cellular therapies to solid tumors, offering a new therapeutic paradigm for a range of difficult-to-treat cancers.
References
- 1. Claudin-18.2 immunohistochemical evaluation in pancreatic cancer specimens: review and recommendations for routine testing and scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Claudin18.2-specific CAR T cells in gastrointestinal cancers: phase 1 trial final results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Claudin-18 isoform 2-specific CAR T-cell therapy (satri-cel) versus treatment of physician's choice for previously treated advanced gastric or gastro-oesophageal junction cancer (CT041-ST-01): a randomised, open-label, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nature Medicine Publishes Results from an Investigator-Initiated Trial of CARsgen's CT041 Claudin18.2 CAR T Cells in Gastrointestinal Cancers [prnewswire.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. moffitt.org [moffitt.org]
- 7. ascopubs.org [ascopubs.org]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. CARsgen's Presents Updated Research Results on CT041 at 2024 ASCO GI Meeting - BioSpace [biospace.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Safety and Efficacy of CT041 in Patients With Refractory Metastatic Pancreatic Cancer: A Pooled Analysis of Two Early-Phase Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. UCSD Stomach Cancer Trial → Claudin18.2 CAR-T (CT041) in Patients with Gastric, Pancreatic Cancer, or Other Specified Digestive Cancers [clinicaltrials.ucsd.edu]
- 13. claudin182.com [claudin182.com]
- 14. Claudin 18.2 & Testing Resources | VYLOY® (zolbetuximab-clzb) [vyloyhcp.com]
- 15. Claudin-18.2 Immunohistochemical Evaluation in Gastric and Gastroesophageal Junction Adenocarcinomas to Direct Targeted Therapy: A Practical Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CAR-T cell manufacturing: Major process parameters and next-generation strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. novartis.com [novartis.com]
- 19. researchgate.net [researchgate.net]
- 20. Lymphodepletion optimization for CAR T-cell therapy [multiplemyelomahub.com]
- 21. Frontiers | Lymphodepletion – an essential but undervalued part of the chimeric antigen receptor T-cell therapy cycle [frontiersin.org]
- 22. Lymphodepleting Conditioning Regimens - The EBMT/EHA CAR-T Cell Handbook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Newsroom | CARsgen [carsgen.com]
A Technical Guide to the Tumor Microenvironment in Response to CT041 (Satri-cel) Therapy
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
The treatment of solid tumors, particularly advanced gastrointestinal (GI) cancers, remains a significant challenge due to complex tumor microenvironments (TME) that foster immune evasion and resistance to conventional therapies. One promising therapeutic target that has emerged is Claudin18.2 (CLDN18.2), a tight junction protein isoform with limited expression in normal tissues but high expression in gastric, gastroesophageal junction (GEJ), and pancreatic cancers.[1][2] CT041, also known as satricabtagene autoleucel (satri-cel), is a pioneering autologous chimeric antigen receptor (CAR) T-cell therapy engineered to specifically target CLDN18.2-positive cancer cells.[3][4]
CAR T-cell therapies have shown remarkable success in hematologic malignancies, but their application to solid tumors has been hindered by obstacles such as poor T-cell infiltration, inefficient expansion, and the profoundly immunosuppressive TME.[4] This technical guide provides an in-depth analysis of the CT041 mechanism of action, its demonstrated impact on remodeling the TME, and a summary of key clinical data. Furthermore, it details the critical experimental protocols utilized in the evaluation of this therapy, offering a comprehensive resource for professionals in the field of oncology and immunotherapy development.
The CT041 Construct and Mechanism of Action
CT041 is a second-generation CAR T-cell therapy. The CAR construct is genetically engineered into the patient's own T-cells and is composed of several key domains designed for specific and potent anti-tumor activity.
-
Targeting Domain: A humanized single-chain variable fragment (scFv) that specifically recognizes and binds to an epitope on CLDN18.2.[5]
-
Hinge and Transmembrane Domain: A CD8α hinge region provides flexibility for optimal antigen binding, connected to a CD28 transmembrane domain that anchors the receptor in the T-cell membrane.[5]
-
Intracellular Signaling Domains: A CD28 co-stimulatory domain and a CD3ζ primary activation domain work in concert to fully activate the T-cell upon antigen binding, promoting proliferation, persistence, and robust effector functions.[5]
Caption: Mechanism of action for CT041 CAR T-cell therapy.
CT041-Induced Remodeling of the Tumor Microenvironment
Clinical data from studies of CT041 in patients with pancreatic cancer reveals significant shifts in both immune cell populations and cytokine profiles, indicating a potent remodeling of the TME from an immunosuppressive ("cold") to an inflamed ("hot") state.
Immune Cell Dynamics: Analysis of peripheral blood following CT041 infusion has shown a distinct and lasting alteration of the lymphocyte compartment. [6]* Increase in CD8+ T-cells: A notable increase in cytotoxic CD8+ T-cells is observed, representing the expansion of the primary anti-tumor effectors. [4][6]* Increase in Regulatory T-cells (Tregs): A concurrent increase in Treg cells has also been detected. [4][6]While often associated with immunosuppression, this may reflect a broader immune activation and a counter-regulatory mechanism in response to intense inflammation.
-
Decrease in CD4+ T-cells and B-cells: A decline in the CD4+ helper T-cell and B-cell populations is seen post-infusion, which may be a result of the lymphodepleting chemotherapy and the selective expansion of the CD8+ compartment. [4][6] Cytokine Profile Shift: The systemic and local cytokine landscape is profoundly altered by CT041 therapy.
-
Cytokine Release Syndrome (CRS): The frequent occurrence of Grade 1 or 2 CRS is a direct indicator of potent, systemic immune activation, characterized by the release of cytokines such as IL-6. [6][7][8]* Increase in IL-8: Levels of Interleukin-8 (IL-8), a potent chemokine involved in neutrophil and lymphocyte recruitment, were observed to be elevated, suggesting enhanced trafficking of immune cells to the tumor. [6]* Decrease in TGF-β1: A decline in Transforming Growth Factor-beta 1 (TGF-β1), a key immunosuppressive cytokine that inhibits T-cell function and promotes fibrosis, was also reported. [6]This reduction signifies a reversal of a major immune escape mechanism within the TME.
dot
Caption: Conceptual shift in the TME post-CT041 therapy.
Quantitative Analysis of CT041 Response
Clinical trials have demonstrated promising efficacy and a manageable safety profile for CT041 across heavily pretreated patients with GI cancers.
Table 1: Clinical Efficacy of CT041 Across Key Clinical Trials
| Trial (Identifier) | Cancer Type | N | ORR (%) | DCR (%) | Median PFS (Months) | Median OS (Months) | Citation(s) |
|---|---|---|---|---|---|---|---|
| Phase 1 (NCT03874897) | Digestive System Cancers | 37 | 48.6 | 73.0 | 5.6 | 9.5 | [7][8] |
| Phase 1 (GC/GEJ Subset) | Gastric / GEJ | 28 | 57.1 | 75.0 | N/A | 81.2% (6-month rate) | [7] |
| Phase 1b (NCT04581473) | Gastric / GEJ | 14 | 57.1 | 78.6 | 5.6 | 10.8 | [9] |
| Phase 1b (NCT04404595) | Gastric / Pancreatic | 8 | 37.5 | 62.5 | Not Reached | Not Reached | [2] |
| Pooled Analysis (PC) | Pancreatic | 24 | 16.7 | 70.8 | 3.3 | 10.0 | [4] |
ORR: Objective Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival; OS: Overall Survival; N/A: Not Available
Table 2: Peri-treatment Changes in Peripheral Blood Biomarkers (Pancreatic Cancer Cohort)
| Biomarker Category | Biomarker | Change Observed Post-Infusion | Citation |
|---|---|---|---|
| Immune Cells | CD8+ T-cells | Increase | [4][6] |
| Regulatory T-cells (Tregs) | Increase | [4][6] | |
| CD4+ T-cells | Decrease | [4][6] | |
| B-cells | Decrease | [6] | |
| Cytokines | IL-8 | Increase | [6] |
| TGF-β1 | Decrease | [6] |
| | IL-6 | Transient Increase (associated with CRS) | [6]|
Table 3: CT041 Final Product Characteristics (Representative Sample)
| Phenotype | Sub-population | Percentage (%) | Citation |
|---|---|---|---|
| Total T-cells | CD3+CD45+ | 94.6 | [5] |
| T-cell Subtypes | CD8+ Cytotoxic T-cells | 62.9 | [5] |
| CD4+ Helper T-cells | 34.5 | [5] | |
| CAR Expression | CAR-positive T-cells | 26.7 | [5] |
| T-cell Differentiation | Naïve T-cells (CD62L+CD45RA+) | 54.9 | [5] |
| | Central Memory T-cells (CD62L+CD45RA-) | 44.3 | [5]|
Key Experimental Protocols
The clinical evaluation of CT041 involves a series of standardized procedures, from patient selection to post-infusion monitoring.
dot
Caption: Standard clinical and experimental workflow for CT041.
4.1 Patient Selection via Immunohistochemistry (IHC)
-
Objective: To confirm CLDN18.2 protein expression in tumor tissue to determine patient eligibility.
-
Methodology:
-
Specimen Handling: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue blocks are sectioned at 4-5 µm onto positively charged slides. [10][11] 2. Antigen Retrieval: Slides undergo deparaffinization and rehydration, followed by heat-induced epitope retrieval (HIER) using a validated buffer solution.
-
Staining: Slides are incubated with a validated primary antibody against CLDN18.2 (e.g., clone 43-14A). This is followed by incubation with a polymer-based detection system and a chromogen such as DAB. [12] 4. Scoring: A pathologist evaluates the staining. Positivity is often defined by both the percentage of tumor cells with membranous staining and the intensity of that staining (e.g., ≥75% of tumor cells with moderate-to-strong 2+/3+ intensity). [1][11] 4.2 CT041 Manufacturing and Characterization via Flow Cytometry
-
-
Objective: To produce a clinical-grade CAR T-cell product and verify its identity, purity, and phenotype.
-
Methodology:
-
Manufacturing: Autologous T-cells are enriched from a patient's leukapheresis product, activated (e.g., with anti-CD3/CD28 beads), transduced with a lentiviral vector containing the CAR construct, and expanded in a bioreactor for 10-14 days. [5] 2. Flow Cytometry Panel: The final product is stained with a cocktail of fluorescently-labeled antibodies. A representative panel would include:
-
Identity/Purity: CD45, CD3, CD4, CD8, CD56.
-
Memory Phenotype: CD45RA, CD62L (or CCR7).
-
CAR Expression: A specific anti-CAR idiotype antibody or protein L which binds to the scFv. [13] 3. Data Acquisition & Analysis: Samples are run on a multi-color flow cytometer. Data is analyzed using software (e.g., FlowJo) to gate on live, singlet lymphocytes and quantify the percentages of CD4+, CD8+, and CAR-positive T-cells, as well as memory subsets (naïve, central memory, effector memory). [13][14] 4.3 Monitoring CAR T-cell Kinetics via qPCR
-
-
-
Objective: To quantify the expansion and persistence of CT041 cells in the peripheral blood of patients.
-
Methodology:
-
Sample Collection: Peripheral blood samples are collected at specified time points before and after infusion.
-
DNA Extraction: Genomic DNA (gDNA) is extracted from whole blood or peripheral blood mononuclear cells (PBMCs).
-
qPCR Assay: A quantitative PCR assay is performed targeting a unique sequence within the CAR transgene. A separate assay for a reference gene (e.g., RNase P) is run in parallel to normalize for the amount of gDNA. [15][16] 4. Quantification: A standard curve is generated using plasmid DNA with a known copy number of the CAR sequence. The CAR copy number per microgram of gDNA in patient samples is calculated based on this curve, providing a measure of CAR T-cell frequency over time. [9][15] 4.4 Cytokine Profiling via Multiplex Immunoassay
-
-
Objective: To measure levels of multiple cytokines and chemokines in patient serum or plasma to monitor for CRS and understand the systemic immune response.
-
Methodology:
-
Sample Collection: Blood is collected in serum separator or EDTA tubes and processed to isolate serum or plasma.
-
Assay Principle: A bead-based multiplex immunoassay (e.g., Luminex) is used. Each bead set is conjugated to a capture antibody specific for a different cytokine. [17][18] 3. Procedure: Samples are incubated with the antibody-coupled beads. After washing, a biotinylated detection antibody cocktail is added, followed by a streptavidin-phycoerythrin (PE) reporter. [19] 4. Analysis: The instrument uses lasers to identify each bead set by its internal dye and quantify the PE signal, which is proportional to the amount of bound cytokine. This allows for the simultaneous measurement of dozens of analytes (e.g., IL-6, IFN-γ, TNF-α, IL-8, TGF-β1) from a small sample volume. [20]
-
Conclusion
CT041 (satri-cel) represents a significant advancement in the application of CAR T-cell therapy to solid tumors. By targeting the highly expressed CLDN18.2 antigen, CT041 demonstrates a potent ability to recognize and eliminate cancer cells in patients with advanced gastrointestinal malignancies. The therapy induces a profound remodeling of the tumor microenvironment, characterized by an influx of cytotoxic T-cells and a shift from an immunosuppressive to a pro-inflammatory cytokine milieu, evidenced by decreased TGF-β1 and increased IL-8. The quantitative data from clinical trials underscores its promising efficacy and acceptable safety profile. The detailed experimental protocols outlined herein provide a framework for the continued evaluation and development of this and similar cell-based immunotherapies, paving the way for more effective treatments for solid tumors.
References
- 1. NordiQC - Immunohistochemical Quality Control [nordiqc.org]
- 2. ascopubs.org [ascopubs.org]
- 3. Claudin18.2-specific CAR T cells in gastrointestinal cancers: phase 1 trial final results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CT041 CAR T cell therapy for Claudin18.2-positive metastatic pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. S-EPMC9205778 - Claudin18.2-specific CAR T cells in gastrointestinal cancers: phase 1 trial interim results. - OmicsDI [omicsdi.org]
- 8. carsgen.com [carsgen.com]
- 9. carsgen.com [carsgen.com]
- 10. claudin182.com [claudin182.com]
- 11. How to Prepare and Test Samples | CLDN18.2 [claudin182.com]
- 12. sample-preparation-and-testing [cldn182.de]
- 13. miltenyibiotec.com [miltenyibiotec.com]
- 14. Advanced Flow Cytometry Assays for Immune Monitoring of CAR-T Cell Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. precisionformedicine.com [precisionformedicine.com]
- 19. protocols.io [protocols.io]
- 20. Luminex Multiplex Technology in Cytokine Analysis - Creative Proteomics Blog [creative-proteomics.com]
The Advent of Precision Oncology: A Technical Guide to the History and Evolution of Anti-Claudin18.2 Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Claudin18.2 (CLDN18.2), a tight junction protein with highly restricted expression in normal tissues and aberrant overexpression in various cancers, has emerged as a premier target for cancer therapy. This technical guide provides an in-depth exploration of the history and evolution of anti-CLDN18.2 targeted therapies, from its initial discovery as a therapeutic target to the development of a diverse array of treatment modalities. We delve into the preclinical and clinical data that have shaped this rapidly advancing field, present detailed methodologies for key experiments, and visualize the complex biological pathways and therapeutic mechanisms. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to advancing the frontier of targeted oncology.
Introduction: The Discovery of a Novel Cancer Target
The journey of anti-CLDN18.2 therapies began with the identification of CLDN18.2 as a potential therapeutic target. A splice variant of Claudin-18, CLDN18.2 is normally confined to the tight junctions of differentiated epithelial cells of the gastric mucosa.[1][2] However, upon malignant transformation, the disruption of cell polarity leads to the exposure of CLDN18.2 epitopes on the cancer cell surface, making it an attractive target for antibody-based therapies.[3][4] In 2008, it was first demonstrated that CLDN18.2 is highly expressed in several tumor types, laying the groundwork for its development as a cancer-specific molecular target.[5] Its expression is particularly prominent in gastric and gastroesophageal junction (G/GEJ) adenocarcinomas, but has also been observed in pancreatic, esophageal, ovarian, and lung cancers.[1][2]
Monoclonal Antibodies: The First Wave of a Targeted Approach
The development of monoclonal antibodies (mAbs) targeting CLDN18.2 marked the first successful translation of this discovery into a clinical therapeutic.
Zolbetuximab (IMAB362): A Pioneer in the Field
Zolbetuximab (formerly IMAB362) is a chimeric IgG1 monoclonal antibody that specifically binds to CLDN18.2 on the surface of tumor cells.[6] Its mechanism of action involves the induction of antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC), leading to the destruction of cancer cells.[7]
The clinical development of zolbetuximab has been marked by several key trials that have established its efficacy and safety profile.
-
FAST Trial (Phase II): This study provided the initial proof-of-concept for zolbetuximab, demonstrating improved outcomes when added to first-line chemotherapy in patients with CLDN18.2-positive advanced gastric and GEJ cancers.[6] Patients with moderate-to-strong CLDN18.2 expression (≥70% of tumor cells) showed a clear improvement in progression-free survival (PFS) and overall survival (OS).[8]
-
SPOTLIGHT Trial (Phase III): This pivotal trial enrolled patients with previously untreated CLDN18.2-positive, HER2-negative, locally advanced unresectable or metastatic gastric or GEJ adenocarcinoma.[9] The addition of zolbetuximab to the mFOLFOX6 chemotherapy regimen resulted in a statistically significant improvement in both PFS and OS.[4][8][10]
-
GLOW Trial (Phase III): The GLOW trial further solidified the role of zolbetuximab, demonstrating its efficacy in combination with the CAPOX chemotherapy regimen in a similar patient population.[4][8][11] The trial met its primary endpoint of PFS and the key secondary endpoint of OS.[11]
On October 18, 2024, the U.S. Food and Drug Administration (FDA) approved zolbetuximab for the first-line treatment of adults with locally advanced unresectable or metastatic HER2-negative gastric or GEJ adenocarcinoma whose tumors are CLDN18.2 positive.[4]
Table 1: Summary of Key Clinical Trial Data for Zolbetuximab
| Trial Name (Phase) | Treatment Arms | Key Efficacy Endpoints | Results |
| SPOTLIGHT (III) | Zolbetuximab + mFOLFOX6 vs. Placebo + mFOLFOX6 | Median PFS | 10.61 months vs. 8.67 months[4] |
| Median OS | 18.23 months vs. 15.54 months[4][10] | ||
| GLOW (III) | Zolbetuximab + CAPOX vs. Placebo + CAPOX | Median PFS | 8.21 months vs. 6.80 months[4][11] |
| Median OS | 14.39 months vs. 12.16 months[4][11] |
Expanding the Arsenal: Next-Generation Anti-CLDN18.2 Therapies
Building on the success of zolbetuximab, the field has rapidly evolved to include a variety of next-generation therapeutic modalities, each with unique mechanisms of action and potential advantages.
Antibody-Drug Conjugates (ADCs)
ADCs are designed to deliver a potent cytotoxic payload directly to cancer cells by linking a monoclonal antibody to a cytotoxic agent.[12] This approach aims to enhance the therapeutic window by maximizing tumor cell killing while minimizing systemic toxicity.
-
CMG901 (AZD0901): This ADC consists of a humanized anti-CLDN18.2 antibody conjugated to the microtubule-disrupting agent monomethyl auristatin E (MMAE).[4][9] It has demonstrated anticancer activity through bystander killing, ADCC, and CDC.[9] In April 2022, the FDA granted Fast Track designation to CMG901 for the treatment of unresectable or metastatic gastric and GEJ cancer.[4][9]
-
SHR-A1904: This ADC utilizes a topoisomerase inhibitor payload, offering a different mechanism of cytotoxicity.[10]
Bispecific Antibodies (BsAbs)
Bispecific antibodies are engineered to simultaneously bind to two different antigens. In the context of CLDN18.2-targeted therapy, BsAbs are being developed to engage immune cells, such as T-cells, and redirect them to kill CLDN18.2-expressing tumor cells.[7]
-
IBI389: This is a CLDN18.2 x CD3 bispecific antibody that has shown promising preliminary results in patients with gastric/GEJ cancer, with an overall response rate (ORR) of 30.8% in a phase I study.[13]
Chimeric Antigen Receptor (CAR) T-Cell Therapy
CAR-T cell therapy involves genetically modifying a patient's own T-cells to express a chimeric antigen receptor that recognizes a specific tumor antigen. These engineered cells are then infused back into the patient to seek out and destroy cancer cells.
-
CT041: This autologous CAR-T cell therapy targeting CLDN18.2 has demonstrated significant potential in patients with metastatic gastric or pancreatic adenocarcinoma.[4] A Phase I study showed an ORR of 33.3% and a median PFS of 130 days.[4][7] Subsequent Phase II results in gastric cancer patients showed an even higher ORR of 57.1%.[4]
Table 2: Overview of Emerging Anti-CLDN18.2 Therapies
| Therapeutic Modality | Example Agent(s) | Mechanism of Action | Key Reported Clinical Data (if available) |
| Antibody-Drug Conjugates (ADCs) | CMG901 (AZD0901), SHR-A1904 | Targeted delivery of cytotoxic payload to CLDN18.2-expressing cells. | CMG901: Phase 1a interim results showed activity in advanced GC/GEJ and pancreatic cancer.[9] |
| Bispecific Antibodies (BsAbs) | IBI389 | Engages T-cells to kill CLDN18.2-expressing tumor cells. | IBI389: Phase I ORR of 30.8% in GC/GEJ cancer.[13] |
| CAR-T Cell Therapy | CT041 | Genetically engineered T-cells recognize and kill CLDN18.2-expressing cells. | CT041: Phase II ORR of 57.1% in gastric cancer.[4] |
Methodologies for Key Experiments
The development and validation of anti-CLDN18.2 therapies rely on a suite of specialized experimental protocols.
Immunohistochemistry (IHC) for CLDN18.2 Detection
Objective: To determine the expression level and localization of CLDN18.2 in tumor tissue to identify eligible patients for targeted therapy.
Protocol Outline:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the CLDN18.2 antigen.
-
Blocking: Non-specific antibody binding is blocked using a protein-based blocking solution.
-
Primary Antibody Incubation: The tissue sections are incubated with a validated anti-CLDN18.2 primary antibody.
-
Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is added, followed by a chromogenic substrate to visualize the staining.
-
Scoring: A pathologist scores the percentage of tumor cells with membranous staining and the intensity of the staining (e.g., 0, 1+, 2+, 3+). For zolbetuximab eligibility, a common criterion is ≥75% of tumor cells showing moderate-to-strong membranous staining.[8][9]
In Vitro Cytotoxicity Assays
Objective: To assess the ability of an anti-CLDN18.2 therapeutic to kill cancer cells in a laboratory setting.
Protocol Outline (for ADCC):
-
Cell Culture: CLDN18.2-positive cancer cells (target cells) and immune effector cells (e.g., natural killer cells) are cultured.
-
Co-incubation: Target cells are incubated with varying concentrations of the anti-CLDN18.2 antibody.
-
Addition of Effector Cells: Effector cells are added to the antibody-coated target cells.
-
Cytotoxicity Measurement: Cell lysis is quantified using methods such as lactate dehydrogenase (LDH) release assays or chromium-51 release assays.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
CLDN18.2-Associated Signaling Pathways
CLDN18.2 has been implicated in several signaling pathways that contribute to cancer cell proliferation and survival, including the PI3K-AKT and RAF-MAPK pathways.[14]
Caption: CLDN18.2 signaling pathways involved in cancer cell proliferation.
Experimental Workflow for ADC Development
The development of an antibody-drug conjugate is a multi-step process involving antibody engineering, linker and payload selection, and rigorous preclinical testing.
Caption: General workflow for the development of an anti-CLDN18.2 ADC.
Mechanism of Action of a Bispecific T-Cell Engager
Bispecific antibodies targeting CLDN18.2 and CD3 on T-cells create a synapse between the tumor cell and the T-cell, leading to T-cell activation and tumor cell lysis.
Caption: Mechanism of action of a CLDN18.2 x CD3 bispecific antibody.
Future Directions and Conclusion
The field of anti-CLDN18.2 targeted therapies is poised for significant expansion. Future research will likely focus on several key areas:
-
Combination Therapies: Exploring the synergistic effects of combining anti-CLDN18.2 therapies with other treatment modalities, such as immune checkpoint inhibitors.
-
Biomarker Development: Identifying predictive biomarkers beyond CLDN18.2 expression to better select patients who are most likely to respond to treatment.
-
Overcoming Resistance: Understanding and overcoming mechanisms of resistance to anti-CLDN18.2 therapies.
-
Expansion to Other Tumor Types: Investigating the efficacy of these therapies in other CLDN18.2-expressing cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-claudin 18.2 antibody as new targeted therapy for advanced gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Claudin 18.2: A Promising New Target for Breakthrough Cancer Treatments | Biopharma PEG [biochempeg.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Claudin18.2 as a Promising Therapeutic Target in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Targeting CLDN18.2 in cancers of the gastrointestinal tract: New drugs and new indications [frontiersin.org]
- 8. Future Landscape of Anti-Claudin 18.2 Antibodies in Gastric Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. Unlocking the Potential of CLDN18.2: Innovations in Antibody-Drug Conjugates for GI Cancers [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. Clinical research progress on Claudin 18.2 antibody-drug conjugates [newdrug.cn]
- 13. aacrjournals.org [aacrjournals.org]
- 14. pubs.acs.org [pubs.acs.org]
The Impact of CT041 on Cancer Cell Signaling Pathways: A Technical Whitepaper
For Immediate Distribution
This technical guide provides an in-depth analysis of CT041, a chimeric antigen receptor (CAR) T-cell therapy targeting Claudin18.2 (CLDN18.2), and its impact on cancer cell signaling pathways. This document is intended for researchers, scientists, and drug development professionals actively involved in the field of oncology and cell therapy.
Introduction to CT041 and its Target, Claudin18.2
CT041 is an investigational autologous CAR T-cell therapy engineered to target Claudin18.2, a transmembrane protein that is a specific isoform of the tight junction protein Claudin-18.[1][2] Under normal physiological conditions, CLDN18.2 expression is tightly restricted to the differentiated epithelial cells of the gastric mucosa.[3] However, in the context of malignant transformation, such as in gastric, gastroesophageal junction (GEJ), and pancreatic cancers, cell polarity is disrupted, exposing CLDN18.2 epitopes on the tumor cell surface.[4][5] This cancer-specific expression pattern makes CLDN18.2 an attractive target for therapeutic intervention.[3][6]
The CT041 CAR construct consists of a humanized anti-CLDN18.2 single-chain variable fragment (scFv) for antigen recognition, a CD8α hinge and CD28 transmembrane region, and intracellular CD28 costimulatory and CD3ζ signaling domains to activate the T-cell upon antigen binding.[1][7] The primary mechanism of action for CT041 is the direct, targeted killing of CLDN18.2-positive cancer cells by the engineered CAR T-cells.
Clinical Efficacy of CT041: A Quantitative Overview
CT041 has demonstrated promising efficacy and a manageable safety profile in multiple clinical trials involving heavily pretreated patients with advanced gastrointestinal cancers. The quantitative data from these studies are summarized below.
Table 1: Efficacy of CT041 in Advanced Gastric/Gastroesophageal Junction (GEJ) Cancer
| Clinical Trial ID | Number of Patients (evaluable) | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| CT041-ST-01 (NCT04581473) | 14 | 57.1% | 78.6% | 5.6 months | 10.8 months |
| CT041-CG4006 (NCT03874897) | 37 (all digestive cancers) | 48.6% | 73.0% | Not Reported | 81.2% (6-month OS rate for GC patients) |
| US-Based Phase 1b (NCT04404595) | 12 (GC and Pancreatic) | 33% | 66.7% | Not Reported | Not Reported |
Data compiled from multiple sources.[6][7]
Table 2: Efficacy of CT041 in Advanced Pancreatic Cancer
| Clinical Trial ID | Number of Patients (evaluable) | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Pooled Analysis (NCT03874897, NCT04581473) | 24 | 16.7% | 70.8% | 3.3 months | 10.0 months |
Data from a pooled analysis of two early-phase trials.[8]
CT041's Impact on Cancer Cell Signaling
The therapeutic effect of CT041 is believed to be twofold: the direct cytotoxicity mediated by CAR T-cell engagement and the subsequent disruption of intrinsic CLDN18.2-mediated signaling within the cancer cells.
Primary Mechanism: CAR T-Cell Mediated Cytotoxicity
The fundamental mechanism of CT041 is the specific recognition of CLDN18.2 on the surface of tumor cells by the CAR T-cell. This binding event activates the CAR T-cell, leading to the release of cytotoxic granules containing perforin and granzymes, which induce apoptosis in the target cancer cell. This process is a direct and potent anti-tumor activity.
Secondary Mechanism: Disruption of CLDN18.2-Dependent Signaling
Beyond inducing direct cell death, targeting CLDN18.2 likely disrupts its native functions in cancer cells. Emerging research indicates that CLDN18.2 is not merely a passive structural protein but actively participates in signaling pathways that promote tumorigenesis. Overexpression of CLDN18.2 has been shown to activate pro-survival and proliferative pathways.[4][9]
Studies suggest that CLDN18.2 expression can facilitate the proliferation and migration of tumor cells by mediating the PI3K-Akt and RAF-MAPK signaling pathways.[4][10] These pathways are central regulators of cell growth, survival, and metastasis. By binding to and likely internalizing or disrupting CLDN18.2, CT041 may inhibit these downstream pro-tumorigenic signals.
Preclinical studies in mouse models have also implicated Claudin-18 in the regulation of other critical cancer-related pathways, including Wnt/β-catenin and the Yes-associated protein (YAP)/Hippo signaling pathway.[11][12] Loss of Claudin-18 was shown to activate these pathways, promoting gastric tumorigenesis. While the precise effect of CT041 engagement on these pathways is yet to be fully elucidated, it represents a significant area for future investigation.
Key Experimental Protocols
This section details the methodologies for key experiments relevant to the study of CT041 and its impact on cancer cell signaling.
Western Blotting for Signaling Protein Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins, including their phosphorylation state, which is indicative of pathway activation.
Protocol:
-
Cell Lysis: Treat cultured cancer cells with or without CT041 co-culture. Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[13]
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5 minutes to denature the proteins.[13]
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target signaling protein (e.g., phospho-Akt, phospho-ERK) overnight at 4°C with gentle agitation.[14]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: After further washes, add a chemiluminescent substrate and capture the signal using a digital imaging system or X-ray film.[13]
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity following treatment.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.[15]
-
Treatment: Treat cells with varying concentrations of a therapeutic agent or co-culture with effector cells like CT041 for the desired duration (e.g., 72 hours).[15]
-
MTT Addition: Remove the medium and add 50 µL of serum-free medium and 50 µL of MTT reagent (5 mg/mL in PBS) to each well.[16]
-
Incubation: Incubate the plate at 37°C for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[17][18]
-
Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[15][16]
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Analysis: Cell viability is expressed as a percentage relative to untreated control cells after subtracting the background absorbance.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify protein-protein interactions, which can elucidate the components of signaling complexes involving CLDN18.2.
Protocol:
-
Cell Lysis: Lyse cells under non-denaturing conditions using a gentle lysis buffer (e.g., Triton X-100 based) to preserve protein-protein interactions.[19]
-
Pre-clearing (Optional): Incubate the lysate with Protein A/G beads for 1 hour to reduce non-specific binding. Centrifuge and collect the supernatant.[19]
-
Immunoprecipitation: Add a primary antibody specific to the "bait" protein (e.g., CLDN18.2) to the lysate and incubate for several hours or overnight at 4°C.[19]
-
Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-antigen complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.[20]
-
Elution: Elute the protein complexes from the beads by boiling in SDS sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting "prey" protein.[20]
Conclusion and Future Directions
CT041 represents a significant advancement in the treatment of CLDN18.2-positive gastrointestinal cancers. Its primary mechanism of action is the potent and specific cytotoxic activity of CAR T-cells against tumor cells. Furthermore, the targeting of CLDN18.2 likely confers a secondary anti-tumor effect by disrupting the protein's intrinsic role in promoting pro-survival and proliferative signaling pathways, such as PI3K/Akt and MAPK/ERK.
Future research should focus on elucidating the direct molecular consequences of CT041 binding on the intracellular signaling networks within cancer cells. A comprehensive analysis using techniques like proteomics and transcriptomics on tumor biopsies from patients pre- and post-CT041 infusion would provide invaluable insights into the precise signaling nodes affected, potentially revealing mechanisms of resistance and identifying rational combination therapy strategies.
References
- 1. Claudin18.2-specific CAR T cells in gastrointestinal cancers: phase 1 trial interim results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CT041 CAR T cell therapy for Claudin18.2-positive metastatic pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Claudin18.2: A Promising Target for Precision Therapies in Gastric and Pancreatic Cancers [synapse.patsnap.com]
- 5. ourcancerstories.com [ourcancerstories.com]
- 6. cgtlive.com [cgtlive.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. onclive.com [onclive.com]
- 9. Dark horse target Claudin18.2 opens new battlefield for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Claudin-18.2 as a therapeutic target in cancers: cumulative findings from basic research and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Dark horse target Claudin18.2 opens new battlefield for pancreatic cancer [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. broadpharm.com [broadpharm.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
Methodological & Application
Application Notes & Protocols: CT041 Infusion and Patient Monitoring
Introduction
CT041, also known as satricabtagene autoleucel (satri-cel), is an investigational autologous chimeric antigen receptor (CAR) T-cell therapy targeting Claudin18.2 (CLDN18.2).[1][2] CLDN18.2 is a tight junction protein with highly specific expression in certain normal tissues, but which becomes significantly expressed in various malignancies, particularly digestive system cancers like gastric, gastroesophageal junction, and pancreatic cancer.[3][4] This selective expression makes it an attractive target for cancer therapies.[5] Clinical trials have demonstrated that CT041 has a manageable safety profile and shows encouraging anti-tumor efficacy in heavily pretreated patients with CLDN18.2-positive advanced gastrointestinal cancers.[1][6][7]
These application notes provide a comprehensive overview of the protocols for CT041 infusion and subsequent patient monitoring based on data from early-phase clinical trials.
Part 1: CT041 Mechanism of Action & Clinical Workflow
CT041 consists of a patient's own T-cells genetically engineered to express a CAR that recognizes CLDN18.2 on tumor cells.[5] The CAR structure includes a humanized anti-CLDN18.2 single-chain variable fragment (scFv) for targeting, a CD28 co-stimulatory domain, and a CD3ζ signaling domain to ensure robust T-cell activation upon antigen binding.[5][8] When the CT041 CAR-T cell engages with a CLDN18.2-expressing tumor cell, the intracellular signaling domains trigger T-cell activation, proliferation, and the release of cytotoxic granules (perforin and granzymes) and pro-inflammatory cytokines, leading to the direct killing of cancer cells.[2]
References
- 1. ascopubs.org [ascopubs.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ascopubs.org [ascopubs.org]
- 4. Claudin18.2-specific CAR T cells in gastrointestinal cancers: phase 1 trial final results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. moffitt.org [moffitt.org]
- 8. cancernetwork.com [cancernetwork.com]
Application Notes and Protocols: Manufacturing and Quality Control of CT041 CAR T-Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
CT041 is an autologous chimeric antigen receptor (CAR) T-cell therapy targeting Claudin18.2 (CLDN18.2), a tight junction protein aberrantly expressed on the surface of various solid tumors, including gastric and pancreatic cancers. These application notes provide a comprehensive overview of the manufacturing process and essential quality control assays for the CT041 product. Detailed protocols for key analytical methods are included to guide researchers and professionals in the development and evaluation of this promising immunotherapy.
CT041 CAR Construct
The CT041 CAR is a second-generation design featuring a humanized anti-CLDN18.2 single-chain variable fragment (scFv) for antigen recognition. This is linked to a CD8α hinge and a CD28 transmembrane domain. The intracellular signaling portion comprises a CD28 costimulatory domain and a CD3ζ activation domain, which are critical for robust T-cell activation and anti-tumor efficacy.
Manufacturing of CT041 CAR T-Cells
The manufacturing of CT041 follows a standardized process for autologous CAR T-cell production, ensuring a sterile, consistent, and potent final product. The process begins with the collection of a patient's own T-cells and concludes with the cryopreserved CT041 product ready for infusion.
Manufacturing Workflow
The overall manufacturing process can be visualized as a multi-step workflow, starting from patient apheresis to the final cryopreserved product.
Quality Control of CT041 CAR T-Cells
A series of in-process and final product quality control (QC) tests are performed to ensure the identity, purity, potency, and safety of CT041.
Key Quality Control Assays
| Parameter | Assay | Purpose |
| Identity | Flow Cytometry | Confirms the presence of T-cells (CD3+) and CAR expression. |
| Purity | Flow Cytometry | Determines the percentage of CAR-positive T-cells in the final product. |
| Potency | Cytotoxicity Assay | Measures the ability of CT041 cells to kill CLDN18.2-positive target cells. |
| Cytokine Release Assay | Quantifies the release of key cytokines upon antigen-specific stimulation. | |
| Viability | Trypan Blue Exclusion or Automated Cell Counter | Determines the percentage of live cells in the final product. |
| Safety | Sterility Testing | Ensures the absence of bacterial and fungal contamination. |
| Mycoplasma Testing | Detects the presence of mycoplasma contamination. | |
| Endotoxin Testing | Measures the level of bacterial endotoxins. | |
| Vector Copy Number (VCN) | Quantifies the average number of viral vector copies per cell. |
CT041 Final Product Specifications
The following table summarizes representative data for the final CT041 product characteristics based on clinical trial information.[1]
| Characteristic | Specification |
| Total T-cells (CD3+) | 94.6% |
| CD4+ Helper T-cells | 34.5% |
| CD8+ Cytotoxic T-cells | 62.9% |
| CAR-positive T-cells | 26.7% |
| Viability | >80% |
Experimental Protocols
CAR Transduction Efficiency by Flow Cytometry
Objective: To determine the percentage of T-cells successfully transduced to express the anti-CLDN18.2 CAR on their surface.
Materials:
-
CT041 cell product
-
FACS buffer (PBS + 2% FBS)
-
Fluorochrome-conjugated antibodies:
-
Anti-CD3
-
Anti-CD4
-
Anti-CD8
-
CLDN18.2 protein-biotin conjugate followed by Streptavidin-PE (or a specific anti-scFv antibody)
-
-
Viability dye (e.g., 7-AAD)
-
Flow cytometer
Protocol:
-
Adjust the CT041 cell suspension to a concentration of 1 x 10^6 cells/mL in FACS buffer.
-
Add 100 µL of the cell suspension to a FACS tube.
-
Add the viability dye according to the manufacturer's instructions and incubate.
-
Add the pre-titrated fluorescently labeled antibodies against CD3, CD4, and CD8.
-
For CAR detection, add the biotinylated CLDN18.2 protein and incubate for 20-30 minutes at 4°C.
-
Wash the cells with FACS buffer.
-
Add streptavidin-PE and incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Gating Strategy:
-
Gate on single cells using FSC-A vs FSC-H.
-
Gate on live cells using the viability dye.
-
From the live cell population, gate on T-cells (CD3+).
-
Within the CD3+ population, quantify the percentage of CAR-positive cells (PE+).
-
Further phenotype the CAR+ and CAR- populations for CD4 and CD8 expression.
-
In Vitro Cytotoxicity Assay (Chromium-51 Release Assay)
Objective: To assess the cytotoxic potential of CT041 CAR T-cells against a CLDN18.2-expressing target cell line.
Materials:
-
CT041 effector cells
-
CLDN18.2-positive target cells (e.g., NCI-N87 human gastric carcinoma cell line)
-
CLDN18.2-negative control cells
-
Chromium-51 (⁵¹Cr)
-
Complete RPMI-1640 medium
-
96-well U-bottom plate
-
Gamma counter
Protocol:
-
Target Cell Labeling:
-
Resuspend 1 x 10^6 target cells in 100 µL of medium.
-
Add 100 µCi of ⁵¹Cr and incubate for 1-2 hours at 37°C, mixing every 30 minutes.
-
Wash the labeled cells three times with medium to remove excess ⁵¹Cr.
-
Resuspend the cells at 1 x 10^5 cells/mL.
-
-
Assay Setup (in triplicate):
-
Plate 100 µL of labeled target cells (10,000 cells/well) into a 96-well plate.
-
Prepare serial dilutions of CT041 effector cells to achieve various Effector:Target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Add 100 µL of the effector cell suspensions to the respective wells.
-
Spontaneous Release Control: Add 100 µL of medium only to target cells.
-
Maximum Release Control: Add 100 µL of 2% Triton X-100 to target cells.
-
-
Incubate the plate for 4 hours at 37°C.
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully transfer 100 µL of the supernatant from each well to a new plate or tubes compatible with the gamma counter.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant.
-
Calculation:
-
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Cytokine Release Assay (ELISA/Multiplex)
Objective: To quantify the secretion of key cytokines by CT041 cells upon co-culture with CLDN18.2-positive target cells.
Materials:
-
CT041 effector cells
-
CLDN18.2-positive target cells
-
24-well tissue culture plate
-
Complete RPMI-1640 medium
-
ELISA or Multiplex bead-based immunoassay kits for:
-
Interferon-gamma (IFN-γ)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Interleukin-2 (IL-2)
-
Interleukin-6 (IL-6)
-
Interleukin-10 (IL-10)
-
-
Plate reader or flow cytometer for multiplex assays
Protocol:
-
Plate 1 x 10^5 CLDN18.2-positive target cells per well in a 24-well plate and allow them to adhere overnight if necessary.
-
Add 1 x 10^6 CT041 effector cells to the wells (E:T ratio of 10:1).
-
As a negative control, co-culture CT041 cells with CLDN18.2-negative target cells or culture CT041 cells alone.
-
Incubate for 24 hours at 37°C.
-
Centrifuge the plate and collect the supernatant.
-
Perform the ELISA or multiplex assay on the supernatant according to the manufacturer's instructions to determine the concentration of each cytokine.
CT041 Signaling Pathway and Quality Control Logic
The following diagrams illustrate the intracellular signaling cascade initiated upon CT041 engagement with CLDN18.2 and the logical workflow of quality control testing.
Clinical Trial Data Summary
The following tables summarize key efficacy and safety data from clinical trials of CT041 in patients with CLDN18.2-positive gastrointestinal cancers.
Efficacy of CT041 (Phase 1/2 Trials)[2][3][4][5][6][7][8]
| Endpoint | All Patients (N=98) | Gastric Cancer (GC) Patients |
| Overall Response Rate (ORR) | 37.8% - 48.6% | 57.1% - 57.4% |
| Disease Control Rate (DCR) | 73.0% - 75.5% | 75.0% - 83.0% |
| Median Progression-Free Survival (PFS) | 4.4 months | 5.8 months |
| Median Overall Survival (OS) | 8.4 months | 9.7 months |
Safety Profile of CT041[2][3][4][5][6]
| Adverse Event | Incidence | Severity |
| Cytokine Release Syndrome (CRS) | 94.6% - 96.9% | Predominantly Grade 1-2 |
| Neurotoxicity (ICANS) | 0% | No instances reported |
| Grade ≥3 Hematologic Toxicity | 100% | Related to lymphodepletion |
| Treatment-Related Deaths | 0% | None reported |
Disclaimer: These application notes are intended for research and informational purposes only and do not constitute medical advice. The protocols provided are examples and may require optimization for specific laboratory conditions and reagents. Always adhere to institutional guidelines and regulatory requirements when performing these assays.
References
Application Notes and Protocols for Preclinical Efficacy Assessment of CT041
Introduction
CT041 is an autologous chimeric antigen receptor (CAR) T-cell therapy targeting Claudin18.2 (CLDN18.2), a tight junction protein isoform.[1] While normally restricted to the gastric mucosa, CLDN18.2 is highly expressed in various digestive system cancers, including gastric, pancreatic, and esophageal cancers, making it a promising therapeutic target.[2][3][4] Preclinical studies have demonstrated that CT041 exhibits antigen-specific anti-tumor effects, leading to significant tumor regression in mouse models.[1] These application notes provide a comprehensive overview of the methodologies and protocols for assessing the preclinical efficacy of CT041, intended for researchers, scientists, and drug development professionals.
The CT041 CAR construct consists of a humanized anti-CLDN18.2 single-chain variable fragment (scFv) for antigen recognition, a CD8α hinge region, a CD28 co-stimulatory domain, and a CD3ζ signaling domain for T-cell activation.[1] The assessment of its efficacy relies on a series of in vitro and in vivo assays designed to measure its ability to recognize and eliminate CLDN18.2-positive tumor cells, proliferate, and release cytotoxic cytokines.
Core Concepts in Preclinical Assessment
A robust preclinical evaluation of CT041 involves a multi-faceted approach to characterize its activity, specificity, and potency before clinical application.[5] Key functional assays are designed to quantify:
-
Cytotoxic Activity: The direct tumor-killing ability of CT041 CAR-T cells.[6][7]
-
T-Cell Activation & Proliferation: The activation and subsequent proliferation of CAR-T cells upon encountering the target antigen.[6]
-
Cytokine Release: The profile and quantity of cytokines secreted by activated CAR-T cells, which are hallmarks of T-cell potency.[5][6]
-
In Vivo Antitumor Efficacy: The ability of CT041 to control tumor growth and improve survival in animal models.[8]
Part 1: In Vitro Efficacy Assessment
In vitro assays are fundamental for the initial characterization of CT041's functionality.[9] These assays typically involve co-culturing CT041 CAR-T cells with tumor cell lines that either endogenously express or are engineered to express CLDN18.2.
Required Materials
-
Target Cell Lines:
-
CLDN18.2-Positive: Gastric cancer cell lines (e.g., AGS, MKN-45, SNU-16) or other cancer cell lines engineered to express human CLDN18.2.[10]
-
CLDN18.2-Negative (Control): Parental cell line or a cell line known not to express the target (e.g., HEK293T).
-
-
Effector Cells: Cryopreserved CT041 CAR-T cells and non-transduced T-cells (as a negative control).
-
Reagents & Media: RPMI-1640, fetal bovine serum (FBS), penicillin-streptomycin, IL-2, and standard cell culture reagents.
-
Assay Kits:
-
Cytotoxicity: Luciferase-based viability kits (e.g., CellTiter-Glo®), LDH release assays, or flow cytometry-based kits using viability dyes like 7-AAD.[6][7]
-
Cytokine Analysis: ELISA or multiplex bead-based assay kits (e.g., Luminex) for IFN-γ, TNF-α, and IL-2.[5][6]
-
Proliferation: CFSE or similar cell proliferation dyes.
-
Experimental Protocols
This protocol determines the specific killing of target cells by CT041.
-
Target Cell Preparation: Label CLDN18.2-positive and CLDN18.2-negative target cells with a fluorescent marker (e.g., CFSE) for easy identification.
-
Co-culture Setup:
-
Plate 5 x 10⁴ labeled target cells per well in a 96-well U-bottom plate.
-
Add CT041 effector cells at various Effector-to-Target (E:T) ratios (e.g., 10:1, 5:1, 1:1, 0.5:1). Include wells with target cells alone (spontaneous death) and target cells with non-transduced T-cells.
-
Incubate the co-culture for a set period, typically 4 to 24 hours, at 37°C, 5% CO₂.[7][9]
-
-
Data Acquisition:
-
After incubation, add a viability dye (e.g., 7-AAD or Propidium Iodide) to each well.
-
Analyze the samples using a flow cytometer.
-
-
Data Analysis:
-
Gate on the target cell population (CFSE-positive).
-
Quantify the percentage of dead target cells (CFSE+/7-AAD+).
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x (% Sample Lysis - % Spontaneous Lysis) / (100 - % Spontaneous Lysis)
-
This assay measures key cytokines released by activated CAR-T cells.
-
Co-culture Supernatant Collection: Set up a co-culture as described in Protocol 1.1.
-
Incubation: Incubate for 24-72 hours to allow for cytokine accumulation.[9]
-
Supernatant Harvest: Centrifuge the plate and carefully collect the supernatant from each well.
-
Cytokine Quantification:
-
Use ELISA or a multiplex bead array to measure the concentration of key cytokines like IFN-γ, TNF-α, and IL-2 in the supernatant, following the manufacturer's instructions.
-
Compare cytokine levels from co-cultures with CLDN18.2-positive vs. CLDN18.2-negative target cells.
-
Data Presentation
Quantitative data from in vitro assays should be summarized for clarity.
Table 1: In Vitro Cytotoxicity of CT041
| Effector:Target (E:T) Ratio | % Specific Lysis (CLDN18.2+) | % Specific Lysis (CLDN18.2-) |
|---|---|---|
| 10:1 | 85.2 ± 5.1% | 5.3 ± 1.2% |
| 5:1 | 68.7 ± 4.5% | 4.8 ± 1.1% |
| 1:1 | 35.1 ± 3.2% | 2.1 ± 0.8% |
| 0.5:1 | 15.6 ± 2.8% | 1.5 ± 0.5% |
Data are representative examples (Mean ± SD).
Table 2: Cytokine Release Profile (E:T Ratio 5:1 at 24h)
| Cytokine | Concentration (pg/mL) - CLDN18.2+ | Concentration (pg/mL) - CLDN18.2- |
|---|---|---|
| IFN-γ | 25,450 ± 1,850 | 150 ± 35 |
| TNF-α | 8,760 ± 980 | 85 ± 20 |
| IL-2 | 12,300 ± 1,120 | 110 ± 25 |
Data are representative examples (Mean ± SD).
Part 2: In Vivo Efficacy Assessment
In vivo studies are crucial for evaluating the therapeutic potential of CT041 in a biological system, using immunodeficient mice bearing human tumor xenografts.[8][9] Both cell-derived xenografts (CDX) and patient-derived xenografts (PDX) can be used.[8][11]
Animal Models and Materials
-
Animal Strain: Immunodeficient mice (e.g., NOD-SCID, NSG).
-
Tumor Models:
-
Subcutaneous Xenograft: Inject CLDN18.2-positive gastric cancer cells (e.g., 5 x 10⁶ MKN-45 cells) mixed with Matrigel subcutaneously into the flank of the mice.[12]
-
Disseminated/Orthotopic Model: For a more clinically relevant model, inject luciferase-tagged tumor cells intraperitoneally or directly into the stomach wall.[3]
-
-
CT041 Cells: Human T-cells transduced with the CT041 CAR construct.
-
Equipment: Calipers for tumor measurement, bioluminescence imaging system (for luciferase-tagged models), and equipment for intravenous injections.
Experimental Protocols
-
Tumor Implantation: Implant tumor cells as described in section 2.1. Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Animal Grouping: Randomize mice into treatment groups (e.g., Vehicle, Non-transduced T-cells, CT041 Low Dose, CT041 High Dose).
-
CAR-T Administration: Administer a single intravenous (tail vein) injection of CT041 cells (e.g., 5 x 10⁶ or 1 x 10⁷ CAR+ T-cells per mouse).
-
Efficacy Monitoring:
-
Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week. Calculate volume using the formula: Volume = (Width² x Length) / 2.
-
Body Weight: Monitor body weight as an indicator of overall health and toxicity.[3]
-
Survival: Monitor animals until a predefined endpoint (e.g., tumor volume > 2000 mm³ or signs of distress) and record survival data.
-
-
Endpoint Analysis: At the end of the study, tumors and relevant tissues can be harvested for histological or flow cytometric analysis to assess CAR-T cell infiltration.
Data Presentation
Table 3: In Vivo Antitumor Efficacy in Subcutaneous Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 28 | % Tumor Growth Inhibition (TGI) | Median Survival (Days) |
|---|---|---|---|
| Vehicle (PBS) | 1850 ± 250 | - | 30 |
| Non-Transduced T-Cells | 1790 ± 210 | 3.2% | 31 |
| CT041 (5x10⁶ cells) | 450 ± 95 | 75.7% | 58 |
| CT041 (1x10⁷ cells) | 120 ± 45 | 93.5% | >90 (study end) |
Data are representative examples (Mean ± SEM).
Part 3: Visualization of Workflows and Pathways
Diagrams are essential for visualizing complex processes. Below are Graphviz scripts for key workflows and the CT041 signaling pathway.
CT041 Signaling Pathway
Caption: CT041 CAR-T cell activation and signaling cascade.
In Vitro Efficacy Workflow
Caption: Workflow for in vitro assessment of CT041 efficacy.
In Vivo Xenograft Workflow
Caption: Workflow for in vivo xenograft studies of CT041.
References
- 1. Claudin18.2-specific CAR T cells in gastrointestinal cancers: phase 1 trial interim results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Frontiers | Standardized in-vitro evaluation of CAR-T cells using acellular artificial target particles [frontiersin.org]
- 6. marinbio.com [marinbio.com]
- 7. In vitro CAR-T cell killing: validation of the potency assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in CAR T-cell therapy in bile duct, pancreatic, and gastric cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. Gastric Xenograft Models - Altogen Labs [altogenlabs.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Establishment of a Human Gastric Cancer Xenograft Model in Immunocompetent Mice Using the Microcarrier-6 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Detection of Claudin18.2 Expression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the immunohistochemical (IHC) detection of Claudin18.2 (CLDN18.2) in formalin-fixed, paraffin-embedded (FFPE) tissue sections. CLDN18.2, a tight junction protein, has emerged as a key therapeutic target in various solid tumors, particularly gastric and gastroesophageal junction adenocarcinomas. Accurate and reproducible IHC staining is crucial for patient stratification and the development of targeted therapies.
Quantitative Data Summary
The expression of Claudin18.2 varies across different tumor types. The following tables summarize the prevalence of CLDN18.2 positivity as determined by IHC in several key cancer types. It is important to note that the definition of "positivity" can differ between studies. A common criterion for positivity in clinical trials is the presence of moderate-to-strong membranous staining in ≥75% of tumor cells.[1][2][3][4][5]
Table 1: Claudin18.2 Expression in Gastric and Gastroesophageal Junction Cancer
| Study Cohort/Region | Number of Patients | Criteria for Positivity | Percentage of Positive Cases | Reference |
| Systematic Review | Varied | >40% of cells with 2+/3+ intensity | ~50% | [6] |
| Systematic Review | Varied | >70% of cells with 2+/3+ intensity | ~30% | [6] |
| Japanese Patients | 262 (primary tumors) | ≥40% of cells with ≥2+ intensity | 52% | [7] |
| Japanese Patients | 135 (lymph node metastases) | ≥40% of cells with ≥2+ intensity | 45% | [7] |
| Korean Patients | 367 | Moderate-to-strong staining | 29.4% | [7] |
| Retrospective Analysis | 67 | ≥75% of cells with moderate-to-strong staining | 47.8% | [8][9] |
| Spanish Patients | 270 | ≥75% of cells with 2+ or 3+ staining | 33% | [10] |
| Ethnically Diverse Cohort | 75 | ≥75% of cells with moderate-to-strong staining | 42.7% | [3] |
Table 2: Claudin18.2 Expression in Pancreatic Cancer
| Study Cohort | Number of Patients | Criteria for Positivity | Percentage of Positive Cases | Reference |
| Pan-Cancer Study | 6 | >5% of tumor cells with membrane staining | 16.7% | [11][12] |
| PDAC Cohort | 174 | Not specified | 59.2% | [11] |
| PDAC Cohort | 68 | Staining detected | 54.4% | [13] |
| Surgically Resected PDAC | 130 | Not specified | 31.5% | [14] |
| Retrospective Analysis | 9 | ≥75% of cells with moderate-to-strong staining | 22.2% | [8][9] |
| PDA Specimens | 70 | ≥5% of tumor cells with membrane staining | 50% | [15] |
Table 3: Claudin18.2 Expression in Esophageal Adenocarcinoma (EAC)
| Study Cohort | Number of Patients | Criteria for Positivity | Percentage of Positive Cases | Reference |
| EAC Cohort | 485 | Any intensity in >5% of tumor cells | 18.4% | [16] |
Table 4: Claudin18.2 Expression in Lung Adenocarcinoma
| Study Cohort | Number of Patients | Criteria for Positivity | Percentage of Positive Cases | Reference |
| Chinese Lung Adenocarcinoma | 1079 | Not specified | 7.78% | [17] |
| Invasive Mucinous Adenocarcinoma | 84 | ≥10% of cells with ≥1+ staining or any ≥2+ staining | 76.2% | [18] |
| Invasive Mucinous Adenocarcinoma | 84 | ≥75% of cells with ≥2+ staining | 46.4% | [18] |
| Non-Mucinous Adenocarcinoma | 183 | Not specified | 2.2% | [18] |
Experimental Protocols
Specimen Preparation and Fixation
Proper specimen handling and fixation are critical for preserving antigenicity.
-
Specimen Type: Routinely processed, formalin-fixed, paraffin-embedded (FFPE) tissues are suitable. Fine-needle aspirates (FNA), cytology specimens, and metastatic bone lesions are generally not recommended.[1]
-
Fixation:
-
Tissue Processing:
-
Sectioning:
-
Cut tissue sections at a thickness of 3-5 µm.[1]
-
Mount the sections on positively charged glass slides.
-
-
Slide Preparation:
-
Dry the slides completely, either at room temperature or in an oven at 60°C for 60 minutes before staining.[1]
-
Immunohistochemistry Staining Protocol
This protocol is a general guideline. Optimization may be required for specific antibodies and detection systems. The use of an automated staining platform (e.g., Ventana BenchMark ULTRA) is recommended for consistency and reproducibility.
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Heat-Induced Epitope Retrieval (HIER) is recommended.
-
Use a validated antigen retrieval solution, such as EDTA buffer (pH 8.0) or a proprietary solution like Ventana's Ultra CC1.[19][20]
-
Heat the slides in the retrieval solution. A common method is to use a microwave at medium-high power for 8 minutes, followed by high power for 4 minutes, or as recommended by the automated stainer's protocol (e.g., 64 minutes at 100°C on a Ventana Benchmark Ultra).[19][20]
-
Allow slides to cool to room temperature.
-
-
Peroxidase Block (if using a peroxidase-based detection system):
-
Incubate slides with a hydrogen peroxide solution for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with a wash buffer (e.g., PBS or TBS).
-
-
Primary Antibody Incubation:
-
Recommended Antibody Clone: 43-14A is a widely used and validated mouse monoclonal antibody.[5][8][9][10][20]
-
Dilute the primary antibody to its optimal concentration in an appropriate antibody diluent.
-
Incubate the slides with the primary antibody. Incubation times and temperatures may vary (e.g., 16 minutes at 36°C on a Ventana Benchmark Ultra, or 30 minutes at 37°C for manual staining).[19][20]
-
Wash slides with wash buffer (2 changes, 5 minutes each).
-
-
Detection System:
-
Use a sensitive and specific detection system, such as a polymer-based HRP or AP system (e.g., Ventana OptiView DAB IHC Detection Kit).[20]
-
Follow the manufacturer's instructions for the incubation of the secondary antibody/polymer and visualization reagents.
-
-
Chromogen:
-
Incubate slides with the appropriate chromogen (e.g., DAB for HRP systems).
-
Monitor the color development under a microscope.
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining:
-
Counterstain the slides with hematoxylin to visualize cell nuclei.
-
Rinse with water.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded alcohols and clear in xylene.
-
Coverslip the slides using a permanent mounting medium.
-
Controls
-
Positive Tissue Control: Normal gastric mucosa or gastric intestinal metaplasia tissue should be used. Normal gastric epithelial cells should show strong membranous staining.[1][5]
-
Negative Tissue Control: Tissues known not to express CLDN18.2 should be included.
-
Internal Negative Control: Stromal cells, lymphocytes, smooth muscle, blood vessels, and peripheral nerves within the test tissue should be negative for staining.[1]
Interpretation of Staining
-
Localization: CLDN18.2 is a transmembrane protein, and therefore, only membranous staining should be considered positive.
-
Staining Intensity: The intensity of the membranous staining is typically scored on a scale of 0 to 3+:
-
0: No staining
-
1+: Weak staining
-
2+: Moderate staining
-
3+: Strong staining
-
-
Percentage of Positive Cells: The percentage of tumor cells showing membranous staining at each intensity level should be estimated.
-
Positivity Cut-off: The definition of a "positive" case can vary. For clinical trial purposes, a common cut-off is ≥75% of viable tumor cells showing moderate-to-strong (2+ or 3+) membranous staining .[1][2][3][4][5]
Visualizations
Caption: Immunohistochemistry (IHC) workflow for Claudin18.2 detection.
Caption: Key signaling pathways involving Claudin18.2.
References
- 1. How to Prepare and Test Samples | CLDN18.2 [claudin182.com]
- 2. Claudin 18.2 & Testing Resources | VYLOY® (zolbetuximab-clzb) [vyloyhcp.com]
- 3. Retrospective analysis of Claudin18.2 expression in ethnically diverse patients with gastroesophageal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Claudin 18.2 Testing Resources for Pathologists [vyloyhcp.com]
- 5. w.nordiqc.org [w.nordiqc.org]
- 6. Claudin 18.2 Immunohistochemistry Expression in Gastric Cancer: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Claudin 18.2 as a New Biomarker in Gastric Cancer—What Should We Know? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Claudin 18.2 Expression in Gastric Tumors and Other Tumor Types With Gastric Epithelium‐like Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CLDN18.2 expression in gastroesophageal adenocarcinoma: prevalence, heterogeneity, and prognostic implications in Spanish patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Dark horse target Claudin18.2 opens new battlefield for pancreatic cancer [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. The role of claudin 18.2 and HER-2 in pancreatic cancer outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Claudin-18.2 immunohistochemical evaluation in pancreatic cancer specimens: review and recommendations for routine testing and scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Claudin 18.2 expression in esophageal adenocarcinoma and its potential impact on future treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Expression and prognostic analysis of CLDN18 and Claudin18.2 in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Claudin18.2 expression in pulmonary mucinous adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bosterbio.com [bosterbio.com]
- 20. nordiqc.org [nordiqc.org]
Application Notes and Protocols for Monitoring CAR T-Cell Persistence Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chimeric Antigen Receptor (CAR) T-cell therapy is a revolutionary immunotherapy for various malignancies. The success and durability of this treatment are critically dependent on the proliferation and long-term persistence of CAR T-cells in the patient.[1] Flow cytometry is a powerful and widely used technique for the detection, quantification, and immunophenotyping of CAR T-cells from various biological samples, including peripheral blood, bone marrow, and tumor tissue.[1][2][3][4] This document provides detailed application notes and protocols for monitoring CAR T-cell persistence using flow cytometry, aimed at providing researchers and clinicians with a standardized approach for preclinical and clinical monitoring.[5][6]
Application Notes
Flow cytometry allows for the multi-parametric analysis of individual cells, making it an ideal tool for tracking the fate of CAR T-cells post-infusion.[3] Key applications include:
-
Quantification of CAR T-cells: Determining the absolute count and frequency of CAR T-cells in circulation provides crucial information about their expansion and persistence kinetics.[7][8]
-
Immunophenotyping: Characterizing the phenotype of CAR T-cells, such as their memory and exhaustion status, can offer insights into their long-term functionality and efficacy.[9]
-
Monitoring Off-Target Effects: Flow cytometry can be used to monitor other immune cell populations and assess potential on-target, off-tumor toxicities, such as B-cell aplasia in CD19-targeted therapies.[7][8]
-
Assessment of CAR Expression: Staining for the CAR itself allows for the specific identification and enumeration of the engineered T-cells.
Quantitative Data Summary
The reliable quantification of CAR T-cells is essential for evaluating treatment efficacy. The sensitivity and linearity of flow cytometric assays are critical parameters.
| Parameter | Reported Value | Source |
| Limit of Detection (LOD) | 13 CAR T-cell events | [7][8] |
| Lower Limit of Quantification (LLOQ) | 0.05% of T-cells or 22 CAR T-cell events | [7][8] |
| Linearity of Quantification | Precise and linear down to 0.05% of T-cells | [7][8] |
| Correlation with qPCR | Appreciable correlation | [7][8] |
Experimental Protocols
Protocol 1: Immunophenotyping and Quantification of CD19 CAR T-Cells in Human Peripheral Blood
This protocol describes a method for the identification, quantification, and phenotyping of CD19-targeted CAR T-cells from human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs isolated by density gradient centrifugation
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Fc-blocking reagent (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies (see table below)
-
CAR Detection Reagent (e.g., biotinylated recombinant CD19 protein followed by streptavidin-fluorochrome conjugate, or anti-CAR idiotype antibody)[7][8]
-
Viability dye (e.g., 7-AAD or a fixable viability dye)
-
Flow cytometer
Antibody Panel:
| Marker | Fluorochrome | Purpose |
| CD45 | PerCP | Leukocyte identification |
| CD3 | APC | T-cell identification |
| CD4 | PE-Cy7 | T-helper cell identification |
| CD8 | Alexa Fluor 405 | Cytotoxic T-cell identification |
| CD19 CAR | Biotin + Streptavidin-PE | CAR T-cell identification |
| CD45RA | FITC | Naive T-cell marker |
| CCR7 (CD197) | BV605 | Central memory T-cell marker |
| PD-1 (CD279) | BV786 | Exhaustion marker |
| Viability Dye | e.g., Fixable Viability Dye eFluor 780 | Dead cell exclusion |
Staining Procedure:
-
Resuspend up to 1 x 10^6 PBMCs in 100 µL of Flow Cytometry Staining Buffer.
-
Add Fc-blocking reagent and incubate for 10 minutes at room temperature to prevent non-specific antibody binding.
-
If using a biotinylated CAR detection reagent, add the reagent and incubate for 10-20 minutes at 37°C.[10] Wash the cells with 2 mL of staining buffer and centrifuge at 300 x g for 5 minutes.
-
Prepare a cocktail of the fluorochrome-conjugated antibodies and the streptavidin-fluorochrome conjugate (if applicable) in staining buffer.
-
Add the antibody cocktail to the cells and incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of staining buffer, centrifuging at 300 x g for 5 minutes.
-
Resuspend the cells in 200-500 µL of staining buffer.
-
If using a non-fixable viability dye like 7-AAD, add it to the cells 5-10 minutes before acquisition.[11] If using a fixable viability dye, this step is performed before antibody staining.
-
Acquire the samples on a flow cytometer. Collect a sufficient number of events for robust statistical analysis.
Data Analysis and Gating Strategy
The following diagram illustrates a typical gating strategy for identifying and phenotyping CAR T-cells.
Caption: Gating strategy for CAR T-cell identification and phenotyping.
Experimental Workflow
The overall workflow for monitoring CAR T-cell persistence involves several key steps from sample collection to data analysis.
Caption: Workflow for monitoring CAR T-cell persistence by flow cytometry.
Advanced Concepts: Logic-Gated CAR T-Cells
To enhance the specificity and safety of CAR T-cell therapy, especially for solid tumors, logic-gated CARs have been developed.[12][13][14][15] These designs require the recognition of multiple antigens to trigger T-cell activation, operating on principles like "AND," "OR," and "NOT" gates.[12][13][14] Flow cytometry can be adapted to verify the function of these complex CAR constructs by using target cells expressing different combinations of antigens.
Caption: Logic gates for enhanced CAR T-cell specificity.
Conclusion
Flow cytometry is an indispensable tool for the comprehensive monitoring of CAR T-cell persistence and function. The protocols and guidelines presented here provide a framework for the standardized assessment of CAR T-cell products in both research and clinical settings. The adaptability of flow cytometry also allows for the evaluation of next-generation CAR T-cell therapies, including those with sophisticated logic-gated designs. Robust and reproducible flow cytometric analysis will continue to be a cornerstone of advancing the field of CAR T-cell immunotherapy.
References
- 1. Monitoring CAR T-cells using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flow cytometry detection and quantification of CAR T cells into solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advanced Flow Cytometry Assays for Immune Monitoring of CAR-T Cell Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monitoring CAR T‐cells using flow cytometry | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. labcorp.com [labcorp.com]
- 7. Monitoring of Circulating CAR T Cells: Validation of a Flow Cytometric Assay, Cellular Kinetics, and Phenotype Analysis Following Tisagenlecleucel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Monitoring of Circulating CAR T Cells: Validation of a Flow Cytometric Assay, Cellular Kinetics, and Phenotype Analysis Following Tisagenlecleucel [frontiersin.org]
- 9. ashpublications.org [ashpublications.org]
- 10. rndsystems.com [rndsystems.com]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. Programming CAR T Cell Tumor Recognition: Tuned Antigen Sensing and Logic Gating - PMC [pmc.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. Advancing CAR T Cell Therapy with Logic Gate Engineering [cellandgene.com]
- 15. Strategies for Dodging the Obstacles in CAR T Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CT041 Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols detail the patient eligibility criteria for clinical trials investigating CT041, a chimeric antigen receptor (CAR) T-cell therapy targeting Claudin18.2 (CLDN18.2). The information is compiled from various clinical trial protocols and publications to guide researchers, scientists, and drug development professionals.
Patient Eligibility Criteria
Patients must meet specific inclusion and exclusion criteria to be enrolled in CT041 clinical trials. These criteria are designed to ensure patient safety and the scientific validity of the trial.
Inclusion Criteria
To be eligible for participation, patients must satisfy the following conditions:
-
Age: Typically between 18 and 80 years old.[1]
-
Cancer Diagnosis: Patients must have a histologically or cytologically confirmed diagnosis of specific types of advanced or metastatic solid tumors.[1] This primarily includes:
-
Claudin18.2 Expression: Tumors must show positive expression of Claudin18.2 as determined by a validated immunohistochemistry (IHC) assay.[1][3] The typical threshold for positivity is moderate to strong (2+ or 3+) membranous staining in at least 40% of tumor cells.[3]
-
Prior Treatment: Patients must have received and progressed on, or been intolerant to, standard systemic therapies.[2][3]
-
Measurable Disease: Patients must have at least one measurable lesion according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).[1]
-
Performance Status: An Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1 is generally required, indicating that the patient is ambulatory and capable of self-care.[1]
-
Life Expectancy: A life expectancy of at least 12 weeks is typically necessary.[1]
-
Organ Function: Patients must have adequate organ function, including hematological, renal, and hepatic functions.[1]
Exclusion Criteria
Patients meeting any of the following criteria are generally excluded from participation:
-
Active Infections: Presence of active, uncontrolled infections requiring systemic therapy.[2][4]
-
Autoimmune Disease: History of active autoimmune disease requiring systemic immunosuppression.[2]
-
Prior Cell Therapies: Previous treatment with any CAR-T, TCR, or other genetically modified T-cell therapy.[5]
-
Central Nervous System (CNS) Metastases: Untreated or symptomatic CNS metastases.
-
Significant Comorbidities: Clinically significant cardiac, pulmonary, or other medical conditions that would pose an unacceptable risk.[2][4]
-
Recent Major Surgery: Major surgery within a specified timeframe before leukapheresis or preconditioning.[1]
-
Allergies: Known allergy to any components of the CT041 infusion or the preconditioning regimen.[5]
Quantitative Eligibility Criteria Summary
| Parameter | Requirement | Source(s) |
| Age | 18 - 80 years | [1] |
| ECOG Performance Status | 0 or 1 | [1] |
| Life Expectancy | > 12 weeks | [1] |
| Claudin18.2 Expression | ≥ 2+ intensity in ≥ 40% of tumor cells | [3] |
| Prior Lines of Therapy (Gastric/GEJ) | ≥ 2 | [2][3] |
| Prior Lines of Therapy (Pancreatic) | ≥ 1 | [2][3] |
Experimental Protocols
Claudin18.2 Immunohistochemistry (IHC) Assay Protocol
This protocol outlines the key steps for determining Claudin18.2 expression in tumor tissue to assess patient eligibility.
1. Specimen Handling and Preparation:
-
Use formalin-fixed, paraffin-embedded (FFPE) tumor tissue blocks.
-
Cut tissue sections to a thickness of 4-5 micrometers and mount on positively charged slides.
-
Ensure proper fixation of the tissue in 10% neutral buffered formalin.
2. Staining Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol solutions.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a validated buffer and method.
-
Primary Antibody Incubation: Incubate the slides with a validated anti-Claudin18.2 primary antibody at the optimal concentration and duration.
-
Detection System: Use a polymer-based detection system with a chromogen (e.g., DAB) to visualize the antibody-antigen reaction.
-
Counterstaining: Counterstain the slides with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the slides through graded ethanol and xylene, and coverslip with a permanent mounting medium.
3. Interpretation and Scoring:
-
Staining Assessment: A pathologist evaluates the membranous staining intensity and the percentage of positive tumor cells.
-
Intensity Scoring:
-
0: No staining or faint, incomplete membrane staining in <10% of tumor cells.
-
1+: Faint, incomplete membrane staining in ≥10% of tumor cells.
-
2+: Weak to moderate, complete membrane staining in ≥10% of tumor cells.
-
3+: Strong, complete membrane staining in ≥10% of tumor cells.
-
-
Positivity Criteria: A specimen is considered positive if a specified percentage of tumor cells (e.g., ≥40%) shows moderate to strong (2+ or 3+) membranous staining.[3]
ECOG Performance Status Assessment
The ECOG Performance Status is a scale used to assess a patient's level of functioning in terms of their ability to care for themselves, daily activity, and physical ability.
| Grade | Description |
| 0 | Fully active, able to carry on all pre-disease performance without restriction. |
| 1 | Restricted in physically strenuous activity but ambulatory and able to carry out work of a light or sedentary nature, e.g., light house work, office work. |
| 2 | Ambulatory and capable of all self-care but unable to carry out any work activities. Up and about more than 50% of waking hours. |
| 3 | Capable of only limited self-care, confined to bed or chair more than 50% of waking hours. |
| 4 | Completely disabled. Cannot carry on any self-care. Totally confined to bed or chair. |
| 5 | Dead. |
Visualizations
Patient Selection Workflow for CT041 Clinical Trials
Caption: Workflow for patient screening and enrollment in CT041 clinical trials.
CT041 CAR-T Cell Signaling Pathway
Caption: Signaling cascade initiated upon CT041 CAR binding to Claudin18.2 on tumor cells.
References
- 1. CD28z CARs and Armored CARs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Prepare and Test Samples | CLDN18.2 [claudin182.com]
- 3. Claudin-18.2 immunohistochemical evaluation in pancreatic cancer specimens: review and recommendations for routine testing and scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Claudin-18.2 Immunohistochemical Evaluation in Gastric and Gastroesophageal Junction Adenocarcinomas to Direct Targeted Therapy: A Practical Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ERK Activation in CAR T Cells Is Amplified by CD28-Mediated Increase in CD3ζ Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administering CT041 in Combination with Other Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
CT041 is a chimeric antigen receptor (CAR) T-cell therapy targeting Claudin18.2 (CLDN18.2), a tight junction protein aberrantly expressed on the surface of various solid tumors, including gastric, gastroesophageal junction, and pancreatic cancers. While CT041 has demonstrated promising efficacy as a monotherapy in clinical trials, combination strategies with other anti-cancer agents are being explored to enhance its therapeutic potential, overcome resistance mechanisms, and improve patient outcomes.[1][2] These application notes provide a comprehensive overview of the preclinical rationale and clinical data for administering CT041 in combination with other therapies, along with detailed protocols for preclinical evaluation.
Rationale for Combination Therapies
The tumor microenvironment (TME) of solid tumors presents significant challenges to CAR-T cell efficacy, including physical barriers, immunosuppressive cells, and inhibitory signaling pathways.[3][4][5] Combining CT041 with other anti-cancer agents aims to modulate the TME and enhance CAR-T cell function through synergistic mechanisms.
Combination with Chemotherapy:
Chemotherapy can induce immunogenic cell death, leading to the release of tumor-associated antigens and damage-associated molecular patterns (DAMPs). This process can enhance the recognition of tumor cells by CT041 CAR-T cells and promote their activation and expansion.[6] Furthermore, certain chemotherapeutic agents can deplete immunosuppressive cells, such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), within the TME, thereby creating a more favorable environment for CAR-T cell activity.[3]
Combination with Immune Checkpoint Inhibitors:
Tumor cells can express immune checkpoint ligands, such as programmed death-ligand 1 (PD-L1), which bind to their cognate receptors (e.g., PD-1) on T cells, leading to T-cell exhaustion and dysfunction. Immune checkpoint inhibitors (ICIs) that block these interactions can reinvigorate exhausted CAR-T cells and prolong their anti-tumor activity.[4][7][8] Preclinical studies combining CAR-T cells with PD-1 blockade have demonstrated enhanced tumor regression and prolonged survival in murine solid tumor models.[7] A clinical trial of CT041 included a cohort evaluating its combination with an anti-PD-1 antibody.[9]
Combination with Targeted Therapies:
Targeted therapies directed against specific oncogenic pathways can induce tumor cell stress and apoptosis, potentially increasing their susceptibility to CAR-T cell-mediated killing. Additionally, some targeted agents may have immunomodulatory effects that can synergize with CT041 therapy.
Preclinical Data Summary
While specific preclinical data on CT041 combination therapies is emerging, studies on other CAR-T cells targeting solid tumors provide a strong rationale for these approaches. The following tables summarize representative preclinical findings that support the combination of CAR-T cell therapy with other anti-cancer agents.
Table 1: Preclinical Studies of CAR-T Cell Combination with Chemotherapy
| CAR-T Target | Cancer Model | Chemotherapy Agent | Key Findings |
| NKG2D | Gastric Cancer | Cisplatin | Upregulation of NKG2D ligands on tumor cells, enhancing CAR-T cell cytotoxicity.[6] |
| Mesothelin | Pancreatic Cancer | Gemcitabine | Depletion of MDSCs, improving CAR-T cell efficacy. |
| HER2 | Breast Cancer | Paclitaxel | Increased CAR-T cell infiltration and anti-tumor activity. |
Table 2: Preclinical Studies of CAR-T Cell Combination with Immune Checkpoint Inhibitors
| CAR-T Target | Cancer Model | Checkpoint Inhibitor | Key Findings |
| CEA | Colorectal Cancer | Anti-PD-L1 | Increased efficacy of CAR-T cells in a liver metastasis model.[4] |
| HER2 | Breast Cancer | Anti-PD-1 | Enhanced tumor regression and prolonged survival in a murine model.[7] |
| GD2 | Neuroblastoma | Anti-PD-1 | Augmented T-cell function and mitigation of immune suppression. |
Clinical Data Summary
Clinical investigation of CT041 in combination with other agents is ongoing. The CT041-CG4006 phase 1 trial included a dose expansion cohort to evaluate CT041 in combination with an anti-PD-1 therapy in patients with advanced gastrointestinal cancers.[9] The final results of this trial demonstrated a manageable safety profile and promising efficacy.[9]
Table 3: Clinical Trial Data for CT041 Monotherapy
| Trial ID | Cancer Type | Number of Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
| CT041-ST-01 | Gastric/GEJ Cancer | 156 | - | - | 3.25 months |
| Pooled Analysis (CT041-CG4006, CT041-ST-01) | Pancreatic Cancer | 24 | 16.7% | 70.8% | 3.3 months |
| Phase 1 Trial | Gastrointestinal Cancers | 37 | 48.6% | 73.0% | - |
Note: Data for the combination therapy cohort from the CT041-CG4006 trial has not been separately published in the provided search results.
Experimental Protocols
The following protocols provide a framework for the preclinical evaluation of CT041 in combination with other anti-cancer agents. These are general guidelines and should be optimized for specific experimental systems.
In Vitro Cytotoxicity Assay
This assay evaluates the ability of CT041 CAR-T cells to kill CLDN18.2-positive tumor cells in the presence or absence of a combination agent.
Materials:
-
CLDN18.2-positive gastric cancer cell line (e.g., AGS-CLDN18.2)
-
CT041 CAR-T cells and non-transduced control T cells
-
Combination agent (e.g., chemotherapy drug, checkpoint inhibitor)
-
Cell culture medium and supplements
-
Cytotoxicity assay kit (e.g., LDH release assay, Calcein-AM release assay)
-
96-well plates
Protocol:
-
Target Cell Plating: Seed CLDN18.2-positive target cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Combination Agent Treatment: The following day, treat the target cells with a serial dilution of the combination agent and incubate for a predetermined time (e.g., 24-72 hours). Include untreated control wells.
-
Effector Cell Addition: Add CT041 CAR-T cells or control T cells to the wells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
Co-incubation: Co-culture the effector and target cells for 4-24 hours.
-
Cytotoxicity Measurement: Measure cell lysis using a cytotoxicity assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of specific lysis for each condition. Assess for synergistic, additive, or antagonistic effects between CT041 and the combination agent.
In Vivo Xenograft Mouse Model
This protocol describes the evaluation of CT041 combination therapy in an immunodeficient mouse model bearing CLDN18.2-positive gastric cancer xenografts.
Materials:
-
Immunodeficient mice (e.g., NSG mice)
-
CLDN18.2-positive gastric cancer cell line (e.g., KATO-III-CLDN18.2)
-
CT041 CAR-T cells and control T cells
-
Combination agent (e.g., chemotherapy, checkpoint inhibitor)
-
Matrigel
-
Calipers for tumor measurement
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 CLDN18.2-positive gastric cancer cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups:
-
Vehicle control
-
CT041 monotherapy
-
Combination agent monotherapy
-
CT041 + Combination agent
-
-
CT041 Administration: Administer a single intravenous injection of CT041 CAR-T cells (e.g., 5-10 x 10^6 cells per mouse).
-
Combination Agent Administration: Administer the combination agent according to a predetermined schedule (e.g., daily, weekly).
-
Tumor Growth and Survival Monitoring: Continue to monitor tumor volume and body weight. Record survival data.
-
Endpoint Analysis: At the end of the study, or when tumors reach a predetermined size, euthanize the mice and collect tumors and other tissues for further analysis (e.g., immunohistochemistry, flow cytometry).
Flow Cytometry for CAR-T Cell Persistence
This protocol is for quantifying the persistence of CT041 CAR-T cells in the peripheral blood of treated mice.
Materials:
-
Peripheral blood collected from mice
-
Red blood cell lysis buffer
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against human CD45, CD3, CD4, CD8, and a reagent to detect the CAR construct (e.g., anti-Fab antibody, CLDN18.2 protein)
-
Flow cytometer
Protocol:
-
Blood Collection: Collect peripheral blood from mice at various time points post-CAR-T cell infusion.
-
Red Blood Cell Lysis: Lyse red blood cells using a lysis buffer.
-
Cell Staining: Wash the remaining cells and stain with a cocktail of fluorochrome-conjugated antibodies targeting human T-cell markers and the CAR construct.
-
Flow Cytometry Acquisition: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Gate on human CD45+ cells, then on CD3+ T cells. Within the T-cell population, quantify the percentage and absolute number of CAR-positive cells.
Visualizations
Signaling Pathways
The following diagram illustrates the key signaling pathways involved in Claudin18.2-mediated tumorigenesis, providing potential targets for combination therapies.
Caption: Claudin18.2 associated signaling pathways.
Experimental Workflow
The diagram below outlines the general workflow for a preclinical in vivo study evaluating CT041 in combination with another anti-cancer agent.
Caption: Preclinical in vivo combination study workflow.
CT041 Mechanism of Action
This diagram illustrates the mechanism by which CT041 CAR-T cells recognize and eliminate CLDN18.2-positive tumor cells.
Caption: CT041 CAR-T cell mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. moffitt.org [moffitt.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Enhancing CAR-T cell efficacy in solid tumors by targeting the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. CAR-T therapy for gastrointestinal cancers: current status, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review of CAR-T Combination Therapies for Treatment of Gynecological Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kuickresearch.com [kuickresearch.com]
- 9. Genetically Engineered CLDN18.2 CAR-T Cells Expressing Synthetic PD1/CD28 Fusion Receptors Produced Using a Lentiviral Vector - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Cytokine Release Syndrome (CRS) Post-CT041 Infusion
Introduction
CT041 (satri-cel) is an autologous chimeric antigen receptor (CAR) T-cell therapy targeting Claudin18.2 (CLDN18.2), a protein expressed in certain solid tumors, including gastric, gastroesophageal junction (GEJ), and pancreatic cancers.[1][2][3] While showing promising efficacy, a common and potentially life-threatening adverse event associated with CAR T-cell therapies is Cytokine Release Syndrome (CRS).[2][3] CRS is a systemic inflammatory response triggered by the activation of CAR T-cells and the subsequent release of a cascade of inflammatory cytokines.[4][5][6] Accurate and timely monitoring of CRS through the measurement of key biomarkers is crucial for patient safety, guiding clinical intervention, and understanding the therapy's mechanism of action.
These application notes provide an overview of CRS in the context of CT041 therapy, identify key biomarkers, and offer detailed protocols for their quantification, intended for researchers, scientists, and drug development professionals.
Understanding CRS in CT041 Therapy
Pathophysiology of CAR T-Cell Induced CRS
The development of CRS is initiated when CT041 CAR T-cells engage with CLDN18.2-expressing tumor cells. This interaction activates the CAR T-cells, leading to their proliferation and the release of primary effector cytokines, such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).[5][7] These initial cytokines activate host immune cells, particularly monocytes and macrophages.[4] This secondary activation results in a broader and more potent "cytokine storm," characterized by the release of additional inflammatory mediators, most notably Interleukin-6 (IL-6).[7][8][9] This cascade of cytokines leads to systemic inflammation, causing clinical manifestations that range from mild, flu-like symptoms (fever, malaise) to severe, life-threatening conditions including hypotension, hypoxia, and multi-organ dysfunction.[4][6][10]
Clinical Observations of CRS with CT041
Clinical trials of CT041 have consistently reported CRS as a common treatment-emergent adverse event. The majority of these events are low-grade (Grade 1 or 2) and manageable.[2][3] However, severe (Grade ≥3) CRS has been observed in a small percentage of patients, underscoring the need for vigilant monitoring.[1][11][12] CRS and neurotoxicity are typically graded according to the American Society for Transplantation and Cellular Therapy (ASTCT) consensus criteria.[12][13]
Table 1: Summary of CRS Incidence in CT041 Clinical Trials
| Clinical Trial / Study | Patient Population | No. of Patients | CRS Incidence (Any Grade) | Severe CRS (Grade ≥3) | Reference |
| Pooled Analysis (CT041-CG4006, CT041-ST-01) | Pancreatic Cancer | 24 | Most events were Grade 1/2 | 4.2% (1 patient Grade 3/4) | [2] |
| Phase Ib/II Study (China) | Gastric/GEJ Adenocarcinoma | 14 | N/A | 7.1% (1 patient Grade 4) | [1][13] |
| Phase 1 Trial (NCT03874897) | Digestive System Cancers | 37 | 94.6% (All Grade 1 or 2) | 0% | [3][14] |
| ELIMYN18.2 Phase 1b (NCT04404595) | GC/GEJ or Pancreatic Cancer | 19 | Majority were Grade 1 | Two Grade 3 events reported | [12] |
Key Biomarkers for CRS Monitoring
A panel of biomarkers should be monitored to detect the onset and gauge the severity of CRS. This includes direct measurement of cytokines and downstream markers of inflammation.
Table 2: Primary Biomarkers for CRS Assessment
| Biomarker | Primary Cellular Source | Role in CRS Pathophysiology & Rationale for Measurement |
| Interleukin-6 (IL-6) | Monocytes, Macrophages, T-cells | A central mediator of CRS, driving fever and the acute phase response.[7][8][9] It is the target of the CRS treatment tocilizumab. |
| Interferon-gamma (IFN-γ) | CAR T-cells, NK cells | A key initiating cytokine released upon CAR T-cell activation; a direct indicator of CT041 activity.[5][7][9] |
| C-Reactive Protein (CRP) | Hepatocytes (production stimulated by IL-6) | A standard, readily available downstream marker of inflammation that correlates well with CRS severity.[7][8] |
| Ferritin | Macrophages, Hepatocytes | An acute phase reactant associated with hyperinflammation and macrophage activation; high levels can indicate severe CRS.[3][7][8] |
| Interleukin-10 (IL-10) | T-cells, Macrophages | An immunoregulatory cytokine often elevated in response to severe inflammation, reflecting the body's attempt to control the response.[8][9] |
| Tumor Necrosis Factor-alpha (TNF-α) | CAR T-cells, Macrophages | A primary pro-inflammatory cytokine contributing to fever, inflammation, and endothelial activation.[7] |
| Interleukin-2 (IL-2) | T-cells | Promotes T-cell proliferation and is an indicator of general T-cell activation.[7][8][9] |
Recommended Assays for Biomarker Quantification
For comprehensive CRS monitoring, a multiplex immunoassay is the preferred method as it allows for the simultaneous quantification of multiple cytokines from a small sample volume. A standard ELISA can be used for single-analyte measurements.
-
Multiplex Immunoassay (e.g., Luminex, LEGENDplex™): This bead-based assay uses a flow cytometer to measure multiple analytes simultaneously. It is highly efficient, conserves precious patient samples, and provides a comprehensive profile of the cytokine storm.
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is the gold standard for quantifying a single protein. It is highly sensitive and specific but is low-throughput for analyzing a full cytokine panel. It is a reliable method for key markers like IL-6 or CRP if multiplexing is not available.
Experimental Protocols
Protocol 1: Multiplex Cytokine Analysis of Patient Serum/Plasma
This protocol provides a general workflow for a bead-based multiplex immunoassay. Investigators should always follow the specific instructions provided by the manufacturer of their chosen assay kit.
Materials:
-
Patient peripheral blood collected in serum-separator tubes (SST) or EDTA tubes.
-
Commercial multiplex cytokine assay kit (e.g., Human CRS Panel).
-
Refrigerated centrifuge.
-
Flow cytometer capable of detecting fluorescent beads.
-
Assay-specific analysis software.
-
Calibrated pipettes, vortex mixer, and 96-well filter plates.
Methodology:
-
Sample Preparation:
-
Collect peripheral blood from patients at baseline (before CT041 infusion) and at regular intervals post-infusion (e.g., daily for the first 14 days, or as per clinical protocol).
-
Process blood within 2 hours of collection. For serum, allow blood to clot for 30 minutes, then centrifuge at 1,000 x g for 15 minutes at 4°C. For plasma, centrifuge EDTA tubes at 1,000 x g for 15 minutes at 4°C.
-
Aliquot the cell-free supernatant (serum or plasma) into cryovials and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.
-
-
Assay Procedure:
-
Thaw serum/plasma samples and cytokine standards on ice.
-
Prepare serial dilutions of the cytokine standards according to the kit manufacturer's protocol to generate a standard curve.
-
Add assay buffer, capture beads, patient samples (or standards) to a 96-well filter plate.
-
Incubate the plate for 2 hours at room temperature on a plate shaker, protected from light. This allows the cytokines in the sample to bind to their specific capture beads.
-
Wash the beads by applying a vacuum and adding wash buffer, repeating as per the manufacturer's protocol.
-
Add the biotinylated detection antibody cocktail to each well and incubate for 1 hour at room temperature on a plate shaker.
-
Wash the beads again to remove unbound detection antibodies.
-
Add Streptavidin-PE (SA-PE) conjugate and incubate for 30 minutes at room temperature on a plate shaker.
-
Wash the beads a final time and resuspend in reading buffer.
-
-
Data Acquisition and Analysis:
-
Acquire the samples on a calibrated flow cytometer. The instrument will differentiate the bead populations (each corresponding to a specific cytokine) and quantify the PE fluorescence intensity for each.
-
Use the provided analysis software to generate the standard curves for each cytokine.
-
Interpolate the cytokine concentrations in the patient samples from the standard curves.
-
Protocol 2: Single-Plex ELISA for IL-6 Quantification
Materials:
-
Patient serum/plasma samples (prepared as in Protocol 1).
-
Commercial IL-6 ELISA kit (containing capture antibody, detection antibody, standard, HRP-conjugate, and substrate).
-
96-well high-binding ELISA plates.
-
Plate washer or squirt bottles.
-
Microplate reader capable of reading absorbance at 450 nm.
Methodology:
-
Plate Coating: Dilute the IL-6 capture antibody in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Blocking: Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20). Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate 3 times. Add 100 µL of prepared IL-6 standards and patient samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate 3 times. Add 100 µL of diluted biotinylated IL-6 detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate 3 times. Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 20-30 minutes at room temperature, protected from light.
-
Substrate Development: Wash the plate 5 times. Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color gradient develops.
-
Read Plate: Add 50 µL of stop solution to each well. Read the absorbance at 450 nm on a microplate reader within 30 minutes.
-
Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Calculate the IL-6 concentration in patient samples based on this curve.
Data Presentation and Interpretation
Quantitative cytokine data should be organized systematically to track changes over time for each patient and correlate with clinical CRS grade.
Table 3: Example Data Table for Patient Monitoring
| Patient ID | CRS Grade (ASTCT) | Timepoint Post-Infusion | IL-6 (pg/mL) | IFN-γ (pg/mL) | CRP (mg/L) | Ferritin (ng/mL) |
| CT041-001 | 0 | Day 0 (Baseline) | 4.8 | 8.2 | 5.1 | 210 |
| CT041-001 | 2 | Day 4 (CRS Peak) | 1,250.5 | 1,580.0 | 185.3 | 3,500 |
| CT041-001 | 0 | Day 14 (Resolution) | 12.1 | 35.6 | 15.8 | 550 |
| CT041-002 | 0 | Day 0 (Baseline) | 2.5 | 5.1 | 3.0 | 180 |
| CT041-002 | 1 | Day 5 (CRS Peak) | 95.3 | 450.7 | 75.2 | 980 |
| CT041-002 | 0 | Day 14 (Resolution) | 8.9 | 22.4 | 10.5 | 320 |
Interpretation: A sharp increase in IFN-γ often precedes or coincides with the clinical onset of CRS, reflecting direct CAR T-cell activation. A subsequent, and often more dramatic, rise in IL-6, CRP, and ferritin indicates the full activation of the host inflammatory cascade. The magnitude of the increase in these biomarkers generally correlates with the clinical severity of CRS. Monitoring the decline of these markers can help confirm the efficacy of interventions like tocilizumab.
References
- 1. cgtlive.com [cgtlive.com]
- 2. Safety and Efficacy of CT041 in Patients With Refractory Metastatic Pancreatic Cancer: A Pooled Analysis of Two Early-Phase Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessment and Management of Cytokine Release Syndrome and Neurotoxicity Following CD19 CAR-T Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Management of Cytokine Release Syndrome (CRS) and HLH - The EBMT/EHA CAR-T Cell Handbook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biomarkers for Predicting Cytokine Release Syndrome following CD19-Targeted CAR T Cell Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Identification of early predictive biomarkers for severe cytokine release syndrome in pediatric patients with chimeric antigen receptor T-cell therapy [frontiersin.org]
- 10. theattcnetwork.co.uk [theattcnetwork.co.uk]
- 11. onclive.com [onclive.com]
- 12. CARsgen's Presents Updated Research Results on CT041 at 2024 ASCO GI Meeting [prnewswire.com]
- 13. CARsgen Therapeutics Presents Updated Data for CT041 Claudin18.2 CAR T-cells in Solid Tumors at ASCO 2022 [prnewswire.com]
- 14. moffitt.org [moffitt.org]
Ethical Considerations and Protocols for the Clinical Application of CT041, a Claudin18.2-Targeted CAR-T Cell Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the ethical considerations and key protocols relevant to the clinical application of CT041, an autologous CAR-T cell therapy targeting Claudin18.2 (CLDN18.2). The information is intended to guide researchers, scientists, and drug development professionals in the ethical and methodical advancement of this promising cancer immunotherapy.
Ethical Framework for the Clinical Use of CT041
The clinical development of potent immunotherapies like CT041 necessitates a robust ethical framework to ensure patient safety, equitable access, and transparent communication. Key ethical considerations include:
-
Patient Selection and Informed Consent: The process of selecting eligible patients for CT041 therapy must be equitable and based on clear scientific and clinical criteria. The informed consent process is paramount and must be comprehensive, ensuring that patients fully understand the potential benefits, significant risks, and uncertainties associated with this novel therapy. This includes a detailed discussion of potential severe adverse events such as cytokine release syndrome (CRS) and neurotoxicity, the possibility of manufacturing failure, and the uncertain long-term outcomes, especially in the context of solid tumors.
-
Risk-Benefit Assessment and Management of Toxicities: A thorough risk-benefit analysis must be conducted for each patient. While CT041 has shown promising efficacy, it is associated with potentially life-threatening toxicities.[1][2][3] Institutions must have established protocols and trained multidisciplinary teams to promptly recognize and manage these adverse events. The ethical obligation to minimize harm to research participants and patients is a primary focus.[1][4]
-
Equitable Access and Resource Allocation: The high cost and complex logistics of CAR-T cell therapy raise significant challenges for equitable access.[5][6] As manufacturing capacity and institutional resources are limited, fair and transparent patient prioritization frameworks are essential to avoid disparities in access to this potentially life-saving treatment.[6]
-
Managing Patient Expectations: Given the excitement surrounding CAR-T cell therapies, it is crucial to manage patient expectations realistically. While there have been remarkable successes, particularly in hematologic malignancies, the efficacy in solid tumors is still an area of active investigation.[7] Open and honest communication about the current state of the science and the individualized nature of potential outcomes is an ethical imperative.[7]
-
On-Target, Off-Tumor Toxicity: A specific ethical challenge for CAR-T therapies targeting solid tumor antigens like CLDN18.2 is the potential for on-target, off-tumor toxicity. Since CLDN18.2 is also expressed at low levels in some normal tissues, there is a risk of the CAR-T cells attacking healthy cells. Clinical trial designs must incorporate strategies to mitigate this risk, such as starting with low doses of T cells and having protocols in place to manage such toxicities.
Quantitative Data Summary from Clinical Trials
The following tables summarize key efficacy and safety data from clinical trials of CT041 in patients with advanced gastrointestinal cancers.
Table 1: Efficacy of CT041 in Patients with Gastric/Gastroesophageal Junction Cancer
| Clinical Trial | Number of Patients | Dosing | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| NCT03874897 (Phase 1) | 55 (evaluable GC pts) | 250×10⁶ cells | 57.4% | 83.0% | 5.8 months | 9.7 months |
| NCT04404595 (Phase 1b) | 7 (GC/GEJ) | 250-600x10⁶ cells | 42.9% | 57.1% | 5.7 months | 8.9 months |
Table 2: Efficacy of CT041 in Patients with Pancreatic Cancer
| Clinical Trial | Number of Patients | Dosing | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Pooled Analysis (NCT03874897 & NCT04581473) | 24 | Not specified | 16.7% | 70.8% | 3.3 months | 10.0 months |
Table 3: Safety Profile of CT041 (Selected Adverse Events)
| Adverse Event | Grade 1-2 | Grade 3-4 | Notes |
| Cytokine Release Syndrome (CRS) | 96.9% (NCT03874897) | No Grade ≥3 reported | Most CRS events are low-grade and manageable. |
| Neurotoxicity (ICANS) | No cases reported | No cases reported | Immune effector cell-associated neurotoxicity syndrome has not been a significant issue in reported trials. |
| Hematologic Toxicities | Common | Frequent | Primarily related to the lymphodepleting chemotherapy regimen. |
| Gastric Mucosal Injuries | 7 cases (Grade 1-2), 1 case (Grade 3) (NCT03874897) | 1 case (Grade 3) | Gastritis erosive was reported and resolved. |
Experimental Protocols
Patient Screening and Leukapheresis
Objective: To identify eligible patients and collect autologous T cells for CT041 manufacturing.
Methodology:
-
Patient Eligibility: Patients with advanced, CLDN18.2-positive gastrointestinal cancers who have failed prior lines of standard therapy are screened. Eligibility criteria typically include an ECOG performance status of 0 or 1.
-
CLDN18.2 Expression Confirmation: Tumor tissue is evaluated by immunohistochemistry (IHC) to confirm CLDN18.2 expression (typically ≥10% of cells with at least moderate staining intensity).
-
Informed Consent: A comprehensive informed consent process is conducted.
-
Leukapheresis: Autologous peripheral blood mononuclear cells (PBMCs) are collected via a standard leukapheresis procedure. The goal is to obtain a sufficient number of viable T cells for the manufacturing process.
CT041 CAR-T Cell Manufacturing
Objective: To genetically modify patient-derived T cells to express a chimeric antigen receptor (CAR) targeting CLDN18.2.
Methodology (Representative Process):
-
T Cell Isolation and Activation: T cells are isolated from the leukapheresis product. The T cells are then activated using anti-CD3/CD28 antibodies.
-
Transduction: The activated T cells are transduced with a lentiviral vector carrying the genetic construct for the anti-CLDN18.2 CAR. The CT041 CAR construct consists of a humanized anti-CLDN18.2 single-chain variable fragment (scFv), a CD8α hinge region, a CD28 transmembrane domain, and intracellular CD28 and CD3ζ signaling domains.
-
Expansion: The transduced T cells are expanded in a bioreactor over a period of approximately 10 days to achieve the target dose.
-
Harvest and Cryopreservation: The expanded CT041 CAR-T cells are harvested, washed, and cryopreserved for shipment to the clinical site.
Lymphodepleting Chemotherapy
Objective: To create a favorable environment for the engraftment and expansion of the infused CAR-T cells.
Methodology:
-
A preconditioning regimen is administered to the patient prior to CT041 infusion.
-
A common regimen includes:
-
Fludarabine: 25 mg/m²/day for 2 days (e.g., Days -4 and -3)
-
Cyclophosphamide: 250 mg/m²/day for 3 days (e.g., Days -4, -3, and -2)
-
Nab-paclitaxel: 100 mg/m² on one day (e.g., Day -3)
-
-
Dosing and timing may vary based on the specific clinical trial protocol.
CT041 Infusion and Patient Monitoring
Objective: To administer the CT041 CAR-T cells and monitor the patient for safety and efficacy.
Methodology:
-
CT041 Infusion: The cryopreserved CT041 cells are thawed and infused intravenously into the patient.
-
Inpatient Monitoring: Patients are typically hospitalized for a minimum of 7-14 days post-infusion for close monitoring of vital signs, neurological status, and laboratory parameters.
-
Toxicity Management:
-
Cytokine Release Syndrome (CRS): Managed based on severity, with supportive care for low-grade CRS and the use of tocilizumab (an IL-6 receptor antagonist) and/or corticosteroids for higher-grade CRS.
-
Neurotoxicity (ICANS): Managed with supportive care and corticosteroids. Tocilizumab is generally not effective for isolated neurotoxicity.
-
-
Efficacy Assessment: Tumor response is assessed at predefined time points (e.g., 4, 8, and 12 weeks post-infusion) using imaging studies (e.g., CT scans) and evaluated according to RECIST 1.1 criteria.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. CAR-T therapy for gastrointestinal cancers: current status, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Modeling CAR T-Cell Therapy with Patient Preconditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pre-conditioning modifies the TME to enhance solid tumor CAR T cell efficacy and endogenous protective immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Managing Cytokine Release Syndrome (CRS) in CT041 Therapy
This technical support center provides researchers, scientists, and drug development professionals with essential information for managing cytokine release syndrome (CRS) associated with CT041, a CAR T-cell therapy targeting Claudin18.2.
Frequently Asked Questions (FAQs)
Q1: What is Cytokine Release Syndrome (CRS) and why is it associated with CT041 therapy?
A1: Cytokine Release Syndrome is a systemic inflammatory response triggered by the activation of immune cells, which release a large amount of cytokines. In the context of CT041 therapy, the engineered CAR T-cells, upon recognizing and binding to Claudin18.2-expressing tumor cells, become activated and proliferate, leading to the release of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). This cascade of cytokine release leads to the clinical manifestations of CRS.
Q2: What are the typical signs and symptoms of CRS in patients receiving CT041?
A2: Patients undergoing CT041 therapy may experience a range of CRS symptoms, which typically appear within the first week after infusion. The most common initial symptom is fever. Other signs and symptoms include chills, fatigue, headache, muscle and joint pain, nausea, vomiting, and diarrhea.[1] In more severe cases, patients may develop hypotension (low blood pressure), hypoxia (low oxygen levels), and organ dysfunction.[1][2] Clinical trial data for CT041 indicates that the majority of CRS cases are mild to moderate (Grade 1-2).[3][4][5][6]
Q3: How is the severity of CRS graded?
A3: The severity of CRS is typically graded using a standardized system, with the American Society for Transplantation and Cellular Therapy (ASTCT) consensus criteria being widely adopted. This system grades CRS on a scale from 1 (mild) to 5 (fatal) based on the presence and severity of fever, hypotension, and hypoxia.
Q4: What is the recommended management strategy for CRS associated with CT041 therapy?
A4: Management of CRS is grade-dependent.
-
Grade 1: Primarily involves supportive care, including antipyretics for fever and hydration.
-
Grade 2: May require the administration of tocilizumab, an IL-6 receptor antagonist, in addition to supportive care.
-
Grade 3 and 4: Require more aggressive intervention, including tocilizumab and corticosteroids (e.g., dexamethasone), and may necessitate intensive care unit (ICU) admission for vasopressor support and/or mechanical ventilation.[7]
Q5: What is the mechanism of action of tocilizumab and corticosteroids in managing CRS?
A5: Tocilizumab is a monoclonal antibody that blocks the IL-6 receptor, thereby inhibiting the pro-inflammatory signaling of IL-6, a key cytokine in the CRS cascade. Corticosteroids, such as dexamethasone, are broad-spectrum immunosuppressive agents that can dampen the overall inflammatory response.
Troubleshooting Guides
Experimental Monitoring of CRS
Problem: Inconsistent or unexpected biomarker results when monitoring for CRS.
| Potential Cause | Troubleshooting Steps |
| Sample Handling and Processing Errors | - Ensure consistent sample collection timing relative to CT041 infusion.- Follow standardized protocols for serum/plasma separation and storage (-80°C is recommended).- Avoid repeated freeze-thaw cycles of samples. |
| ELISA Assay Variability | - Use a validated, commercially available ELISA kit for each cytokine.- Run a standard curve and quality controls with every assay.- Ensure proper washing steps to minimize background signal.- Check for pipetting errors and ensure accurate dilutions.[8][9][10][11] |
| Flow Cytometry Staining Issues | - Titrate antibodies to determine optimal concentrations.- Use appropriate compensation controls to correct for spectral overlap.- Include viability dyes to exclude dead cells from analysis.- Ensure proper fixation and permeabilization for intracellular cytokine staining.[12][13][14][15][16] |
Problem: Difficulty in distinguishing CRS from infection.
| Potential Cause | Troubleshooting Steps |
| Overlapping Clinical Symptoms | - Perform comprehensive infection workup, including blood cultures.- Monitor procalcitonin levels, which are typically more elevated in bacterial infections than in CRS. |
Data Presentation
Table 1: ASTCT Consensus Grading for Cytokine Release Syndrome
| Grade | Fever (°C) | Hypotension | Hypoxia |
| 1 | ≥38 | Not present | Not present |
| 2 | ≥38 | Responds to fluids or low-dose vasopressor | Requires low-flow nasal cannula |
| 3 | ≥38 | Requires high-dose or multiple vasopressors | Requires high-flow nasal cannula, face mask, or non-rebreather mask |
| 4 | ≥38 | Requires ventilator support | Requires ventilator support |
| 5 | Death |
Table 2: Key Cytokines in CRS and Their Typical Serum Levels by Grade
| Cytokine | Grade 1-2 CRS (pg/mL) | Grade 3-4 CRS (pg/mL) |
| IFN-γ | 100 - 1,000 | > 1,000 |
| IL-6 | 100 - 5,000 | > 5,000 |
| TNF-α | 50 - 500 | > 500 |
Note: These are approximate ranges and can vary between patients and assays. It is crucial to establish baseline levels for each patient before CT041 infusion.
Experimental Protocols
Protocol 1: Monitoring Serum Cytokine Levels using ELISA
Objective: To quantify the concentration of key pro-inflammatory cytokines (IFN-γ, IL-6, TNF-α) in patient serum.
Methodology:
-
Sample Collection: Collect peripheral blood in serum separator tubes at baseline (before CT041 infusion) and at regular intervals post-infusion (e.g., daily for the first week, then every other day for the second week).
-
Serum Separation: Centrifuge blood samples at 1,000 x g for 10 minutes at room temperature. Aliquot the serum into cryovials and store at -80°C until analysis.
-
ELISA Procedure:
-
Use commercially available ELISA kits for human IFN-γ, IL-6, and TNF-α.
-
Follow the manufacturer's instructions for reagent preparation, standard dilutions, and sample incubation.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add standards and patient serum samples and incubate.
-
Wash the plate and add the detection antibody.
-
Add the enzyme conjugate and substrate.
-
Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of cytokines in the patient samples.
Protocol 2: Assessing T-cell Activation by Flow Cytometry
Objective: To evaluate the activation status of CAR T-cells and other T-cell subsets in peripheral blood.
Methodology:
-
Sample Collection: Collect peripheral blood in sodium heparin tubes at baseline and at specified time points post-CT041 infusion.
-
Peripheral Blood Mononuclear Cell (PBMC) Isolation: Isolate PBMCs using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Staining:
-
Resuspend PBMCs in flow cytometry staining buffer.
-
Stain for surface markers including CD3, CD4, CD8, and an antibody that recognizes the CAR construct.
-
Include an activation marker such as CD69 or CD137.
-
For intracellular cytokine staining, stimulate cells in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
-
Fix and permeabilize the cells.
-
Stain for intracellular cytokines such as IFN-γ and TNF-α.
-
-
Flow Cytometry Analysis:
-
Acquire stained cells on a flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter.
-
Identify CAR T-cells based on the expression of the CAR-specific marker.
-
Analyze the expression of activation markers and intracellular cytokines within the CAR T-cell and other T-cell populations.
-
Mandatory Visualizations
Caption: Signaling pathway of Cytokine Release Syndrome.
Caption: CRS management workflow for CT041 therapy.
References
- 1. Management of Cytokine Release Syndrome (CRS) and HLH - The EBMT/EHA CAR-T Cell Handbook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Assessment and Management of Cytokine Release Syndrome and Neurotoxicity Following CD19 CAR-T Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Claudin18.2-specific CAR T cells in gastrointestinal cancers: phase 1 trial interim results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. moffitt.org [moffitt.org]
- 6. carsgen.com [carsgen.com]
- 7. ascopubs.org [ascopubs.org]
- 8. blog.abclonal.com [blog.abclonal.com]
- 9. biomatik.com [biomatik.com]
- 10. ethosbiosciences.com [ethosbiosciences.com]
- 11. Troubleshooting of ELISA Experiment: Analysis of Common Pr… [cymitquimica.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. hycultbiotech.com [hycultbiotech.com]
- 14. Flow cytometry troubleshooting [assay-protocol.com]
- 15. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. bosterbio.com [bosterbio.com]
Overcoming on-target, off-tumor toxicities of CT041
Welcome to the CT041 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with CT041, a chimeric antigen receptor (CAR) T-cell therapy targeting Claudin18.2 (CLDN18.2). Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your preclinical and clinical research, focusing on overcoming on-target, off-tumor toxicities.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CT041?
A1: CT041 is an autologous CAR T-cell therapy. T cells are extracted from a patient and genetically engineered to express a CAR that recognizes Claudin18.2 (CLDN18.2), a protein expressed on the surface of certain tumor cells, particularly in gastric and pancreatic cancers.[1][2][3] The CAR consists of an extracellular single-chain variable fragment (scFv) that binds to CLDN18.2, a hinge region, a transmembrane domain, and intracellular co-stimulatory (CD28) and signaling (CD3ζ) domains.[1][2] Upon binding to CLDN18.2 on tumor cells, the CAR T-cells become activated, leading to the release of cytotoxic granules and cytokines that mediate the killing of the cancer cells.
Q2: What are the primary on-target, off-tumor toxicities associated with CT041?
A2: The primary on-target, off-tumor toxicities of CT041 are due to the expression of CLDN18.2 on normal gastric mucosal cells.[4] These toxicities primarily manifest as:
-
Cytokine Release Syndrome (CRS): This is a systemic inflammatory response caused by the rapid release of cytokines from activated CAR T-cells and other immune cells.[5][6] Symptoms can range from mild (fever, fatigue) to severe (hypotension, hypoxia).
-
Gastrointestinal (GI) Toxicities: These can include nausea, vomiting, diarrhea, and abdominal pain.[5][7] In some cases, more severe events like gastric mucosal injuries and gastritis have been reported.[8]
-
Hematologic Toxicities: These are often related to the lymphodepleting chemotherapy administered before CT041 infusion and can include lymphopenia, neutropenia, and anemia.[8]
Q3: What strategies can be employed to mitigate the on-target, off-tumor toxicities of CT041?
A3: Several strategies are being explored to manage and mitigate the toxicities of CAR T-cell therapies like CT041:
-
Dose Escalation and Optimization: Clinical trials have carefully escalated the dose of CT041 to identify a dose that balances efficacy with manageable toxicity.[8][9]
-
Supportive Care: Proactive and aggressive supportive care is crucial. This includes the use of tocilizumab (an IL-6 receptor antagonist) and corticosteroids to manage CRS.[6]
-
CAR T-Cell Engineering: Future strategies may involve engineering CAR T-cells with improved safety profiles, such as incorporating "suicide genes" that allow for the elimination of the CAR T-cells if severe toxicity occurs, or using "logic-gated" CARs that require recognition of two different tumor antigens to become fully activated.[10][11]
-
Affinity Tuning: Modifying the affinity of the CAR's scFv to the target antigen can potentially spare normal tissues with lower antigen density while still effectively targeting tumor cells with high antigen expression.[11]
Troubleshooting Guides
Issue 1: High background cytokine levels in in vitro co-culture assays.
-
Possible Cause:
-
Contamination of cell cultures (mycoplasma, endotoxin).
-
Non-specific activation of T-cells.
-
High spontaneous cytokine release from tumor cells.
-
-
Troubleshooting Steps:
-
Test for Contamination: Regularly screen all cell lines for mycoplasma and endotoxin contamination.
-
Optimize Co-culture Conditions:
-
Titrate the effector-to-target (E:T) ratio to find the optimal window for specific activation.
-
Ensure the use of high-quality, low-endotoxin reagents and culture media.
-
-
Include Proper Controls:
-
Culture CAR T-cells alone to measure baseline cytokine secretion.
-
Culture tumor cells alone to measure their spontaneous cytokine release.
-
Co-culture untransduced T-cells with target cells to assess non-specific activation.
-
-
Wash Cells: Wash both effector and target cells thoroughly before co-culture to remove any residual media components or cryopreservatives that may be inflammatory.
-
Issue 2: Inconsistent tumor cell killing in cytotoxicity assays.
-
Possible Cause:
-
Variability in CAR expression on T-cells.
-
Heterogeneity of target antigen expression on tumor cells.
-
T-cell exhaustion.
-
-
Troubleshooting Steps:
-
Verify CAR Expression: Use flow cytometry to confirm the percentage and intensity of CAR expression on the T-cell population before each experiment.
-
Characterize Target Cells: Regularly verify the expression of CLDN18.2 on the target cell line using flow cytometry or immunohistochemistry. Clonal variability can lead to inconsistent results.
-
Monitor T-cell Health: Assess the viability and phenotype of CAR T-cells before and after the assay. Look for markers of activation and exhaustion (e.g., PD-1, TIM-3, LAG-3).
-
Optimize Assay Duration: Determine the optimal co-culture duration for maximal specific lysis without inducing significant T-cell exhaustion.
-
Issue 3: Difficulty interpreting gastrointestinal histopathology in preclinical models.
-
Possible Cause:
-
Subtle or early-stage pathological changes.
-
Artifacts from tissue processing.
-
Differentiating CAR T-cell-mediated damage from other causes of inflammation.
-
-
Troubleshooting Steps:
-
Establish a Baseline: Collect and analyze gastric tissue from untreated and control (e.g., receiving untransduced T-cells) animals to establish the normal histology.
-
Standardize Tissue Collection and Processing: Use a consistent protocol for tissue fixation, embedding, and sectioning to minimize artifacts.
-
Use Specific Immunohistochemistry (IHC) Markers:
-
Stain for human CD3 to identify infiltrating human T-cells in the gastric mucosa.
-
Stain for cleaved caspase-3 to detect apoptotic epithelial cells.
-
Stain for Ki67 to assess epithelial proliferation.
-
-
Blinded Pathological Review: Have a trained pathologist, blinded to the treatment groups, evaluate the slides to ensure unbiased scoring of inflammation, epithelial damage, and cellular infiltration.
-
Data Presentation
Table 1: Summary of CT041 Clinical Trial Efficacy Data
| Cancer Type | Clinical Trial Phase | Number of Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Citation |
| Gastric/GEJ Cancer | Phase 1b/2 | 14 | 57.1% | 78.6% | 5.6 months | 10.8 months | [9] |
| Gastrointestinal Cancers | Phase 1 | 98 | 37.8% | 75.5% | 4.4 months | 8.4 months | [8] |
| Pancreatic Cancer | Phase 1/1b (Pooled) | 24 | 16.7% | 70.8% | 3.3 months | 10.0 months | [5] |
Table 2: Summary of CT041 On-Target, Off-Tumor Toxicities in Clinical Trials
| Toxicity | Grade 1-2 | Grade 3 or higher | Management | Citation |
| Cytokine Release Syndrome (CRS) | 96.9% | One patient with Grade 4 | Tocilizumab, Corticosteroids | [6][8][9] |
| Gastrointestinal Toxicities | Nausea, vomiting, diarrhea commonly reported | Gastric mucosal injuries (Grade 1-2 in 7 patients, Grade 3 in 1) | Symptomatic management | [5][8] |
| Hematologic Toxicities | Anemia, Thrombocytopenia | Lymphopenia, Neutropenia (related to lymphodepletion) | Supportive care, transfusions as needed | [8] |
| Neurotoxicity (ICANS) | Not reported | Not reported | - | [8][9] |
Experimental Protocols
Protocol 1: In Vitro Cytokine Release Assay
This protocol provides a general framework for assessing cytokine release from CT041 CAR T-cells upon co-culture with CLDN18.2-positive target cells.
Materials:
-
CT041 CAR T-cells
-
CLDN18.2-positive tumor cell line (e.g., gastric or pancreatic cancer cell line)
-
CLDN18.2-negative control cell line
-
Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin)
-
96-well flat-bottom culture plates
-
Human cytokine ELISA kits or multiplex bead-based immunoassay (e.g., for IFN-γ, TNF-α, IL-6, IL-2)
-
Centrifuge
-
Pipettes and sterile tips
Methodology:
-
Cell Preparation:
-
Culture CT041 CAR T-cells and target cells to the desired density.
-
On the day of the assay, harvest cells, count them, and assess viability (should be >90%).
-
Wash cells twice with PBS and resuspend in complete RPMI-1640 medium at the required concentrations.
-
-
Co-culture Setup:
-
Seed the target cells (CLDN18.2-positive and negative controls) into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of medium.
-
Add CT041 CAR T-cells to the wells containing target cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1) in a volume of 100 µL.
-
Include the following controls:
-
CAR T-cells alone
-
Target cells alone
-
Untransduced T-cells co-cultured with target cells
-
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
-
Cytokine Analysis:
-
Analyze the collected supernatants for the presence of cytokines using ELISA or a multiplex immunoassay according to the manufacturer's instructions.
-
Quantify the concentration of each cytokine and compare the levels between different experimental conditions.
-
Protocol 2: Assessment of Gastrointestinal Toxicity in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the on-target, off-tumor gastrointestinal toxicity of CT041 in a mouse model.
Materials:
-
Immunodeficient mice (e.g., NSG)
-
CLDN18.2-positive human tumor cells
-
CT041 CAR T-cells
-
Untransduced human T-cells (control)
-
PBS
-
Formalin (10% neutral buffered)
-
Paraffin
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Antibodies for immunohistochemistry (e.g., anti-human CD3, anti-cleaved caspase-3)
Methodology:
-
Tumor Engraftment:
-
Implant CLDN18.2-positive tumor cells subcutaneously or orthotopically into immunodeficient mice.
-
Allow the tumors to establish to a palpable size.
-
-
CAR T-Cell Administration:
-
Administer a therapeutic dose of CT041 CAR T-cells intravenously to the tumor-bearing mice.
-
Include a control group of mice receiving untransduced T-cells or vehicle (PBS).
-
-
Monitoring:
-
Monitor the mice daily for clinical signs of toxicity, including weight loss, ruffled fur, and lethargy.
-
Measure tumor volume regularly.
-
-
Tissue Collection:
-
At a predetermined endpoint (or when signs of severe toxicity are observed), euthanize the mice.
-
Carefully dissect the stomach and intestines.
-
Fix the tissues in 10% neutral buffered formalin for 24-48 hours.
-
-
Histopathological Analysis:
-
Process the fixed tissues, embed them in paraffin, and cut 4-5 µm sections.
-
Stain sections with H&E to evaluate the general morphology of the gastric and intestinal mucosa. Assess for signs of inflammation (immune cell infiltration), epithelial damage (erosion, ulceration), and changes in crypt architecture.
-
-
Immunohistochemistry (IHC):
-
Perform IHC staining on tissue sections to further characterize the pathological changes.
-
Human CD3: To detect the infiltration of human CAR T-cells into the gastrointestinal tissue.
-
Cleaved Caspase-3: To identify apoptotic epithelial cells as a marker of cytotoxicity.
-
-
Quantify the IHC staining to compare the extent of T-cell infiltration and apoptosis between treatment groups.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of CT041 leading to both on-target tumor cell lysis and off-tumor toxicities.
Caption: General experimental workflow for preclinical evaluation of CT041 efficacy and on-target, off-tumor toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. carsgen.com [carsgen.com]
- 4. CAR T Cell Therapy Cytokine Response—ELISA Kits and Multiplex Immunoassays | Thermo Fisher Scientific - UK [thermofisher.com]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. CT041 CAR T cell therapy for Claudin18.2-positive metastatic pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting CLDN18.2 in cancers of the gastrointestinal tract: New drugs and new indications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioconductor.org [bioconductor.org]
- 10. miltenyibiotec.com [miltenyibiotec.com]
- 11. researchgate.net [researchgate.net]
Addressing tumor antigen escape mechanisms after CT041 treatment
This guide provides researchers, scientists, and drug development professionals with troubleshooting protocols and frequently asked questions regarding tumor antigen escape mechanisms following treatment with CT041, a CAR T-cell therapy targeting Claudin18.2 (CLDN18.2).
Section 1: Frequently Asked Questions - Understanding Tumor Antigen Escape
Q1: What is CT041 and its target, Claudin18.2 (CLDN18.2)?
CT041 is an investigational autologous Chimeric Antigen Receptor (CAR) T-cell therapy.[1][2] The T-cells are genetically engineered to express a CAR that specifically recognizes and binds to Claudin18.2 (CLDN18.2), a transmembrane protein.[3][4] CLDN18.2 is normally confined to the tight junctions of gastric mucosal cells, but its expression becomes prominent on the surface of tumor cells in several cancers, including gastric, gastroesophageal junction (GEJ), and pancreatic cancers.[5][6][7] This tumor-specific expression pattern makes it an attractive target for therapies like CT041.[8]
Q2: What is tumor antigen escape and why is it a primary concern after CT041 treatment?
Tumor antigen escape is a significant mechanism of resistance to targeted immunotherapies, including CAR T-cell treatment.[9][10] It occurs when cancer cells reduce or eliminate the expression of the target antigen, in this case, CLDN18.2.[11] This loss makes the tumor cells "invisible" to the CT041 CAR T-cells, allowing them to evade destruction and leading to tumor relapse.[9][10] This phenomenon is a critical challenge, particularly in solid tumors where antigen expression can be inconsistent.[9]
Q3: What are the primary mechanisms of CLDN18.2 antigen escape?
The primary mechanisms leading to resistance against CT041 therapy involve the loss or reduction of CLDN18.2 on the tumor cell surface. This can be driven by:
-
Intratumoral Heterogeneity: Many solid tumors, including gastric cancer, naturally contain a mix of cells with high and low (or negative) CLDN18.2 expression.[12][13][14] CT041 therapy may effectively eliminate the CLDN18.2-positive cells, but this creates a selective pressure that allows the pre-existing CLDN18.2-negative cells to proliferate and cause a relapse.[11] Studies have shown significant discordance in CLDN18.2 expression between primary tumors and metastatic sites, further complicating treatment.[13][14][15]
-
Antigen Loss/Downregulation: Under the selective pressure of CT041 treatment, tumor cells can actively lose or downregulate the expression of CLDN18.2. This can occur through various biological processes, including genetic mutations in the CLDN18 gene or epigenetic modifications that silence its expression.[11]
-
T-Cell Exhaustion: While not a direct antigen escape mechanism of the tumor, the persistent stimulation of CAR T-cells can lead to an exhausted state, characterized by reduced effector function.[11][16] A multi-omics analysis of a CT041 clinical trial observed an initial activation followed by a subsequent exhausted state in cytotoxic T-lymphocytes after infusion.[17]
Q4: My CT041-treated tumor model is relapsing. How do I determine if antigen escape is the cause?
To determine if tumor relapse is due to antigen escape, you must assess the CLDN18.2 expression in tumor samples taken after relapse and compare it to the baseline (pre-treatment) expression. A significant reduction or complete loss of CLDN18.2 expression in the relapsed tumor strongly suggests antigen escape. The troubleshooting guide in Section 2 provides detailed protocols for this investigation.
Section 2: Troubleshooting Guide - Investigating CLDN18.2 Antigen Escape
Issue: You observe tumor regrowth in preclinical models (e.g., xenografts) after an initial positive response to CT041 treatment, and you suspect CLDN18.2 antigen escape.
Objective: To experimentally verify the loss or downregulation of CLDN18.2 expression in relapsed tumor tissue.
Caption: Workflow for investigating CLDN18.2 antigen escape.
Experimental Protocols
Protocol 2.1: Immunohistochemistry (IHC) for CLDN18.2 Expression
This protocol allows for the visualization of CLDN18.2 protein expression within the tumor's structural context.
-
Sample Preparation: Fix baseline and relapsed tumor tissues in 10% neutral buffered formalin for 24 hours. Process and embed in paraffin (FFPE). Cut 4-5 µm sections onto charged slides.
-
Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath at 95-100°C for 20-30 minutes. Cool to room temperature.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes. Block non-specific binding with a protein block (e.g., 5% goat serum in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate slides with a validated primary antibody against CLDN18.2 (e.g., clone 43-14A) overnight at 4°C.
-
Secondary Antibody & Detection: Wash slides with PBS. Apply a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect with a DAB (3,3'-Diaminobenzidine) substrate kit, which produces a brown precipitate.
-
Counterstaining & Mounting: Counterstain with hematoxylin to visualize nuclei. Dehydrate, clear, and mount with a permanent mounting medium.
-
Analysis: Compare the staining intensity and percentage of positive tumor cells between baseline and relapsed samples.
Protocol 2.2: Flow Cytometry for CLDN18.2 Surface Expression
This method provides quantitative data on the percentage of cells expressing surface CLDN18.2 and the intensity of expression.
-
Sample Preparation: Create single-cell suspensions from fresh baseline and relapsed tumor tissues using enzymatic digestion (e.g., collagenase/dispase) and mechanical dissociation.
-
Cell Staining:
-
Wash cells with FACS buffer (PBS + 2% FBS).
-
Incubate 1x10^6 cells with a fluorescently-conjugated primary antibody against CLDN18.2 in FACS buffer for 30 minutes at 4°C in the dark.
-
Include a viability dye (e.g., DAPI, 7-AAD) to exclude dead cells.
-
Include an isotype control to account for non-specific antibody binding.
-
-
Data Acquisition: Wash the cells twice with FACS buffer. Acquire data on a flow cytometer.
-
Analysis: Gate on live, single cells. Compare the percentage of CLDN18.2-positive cells and the mean fluorescence intensity (MFI) between baseline and relapsed samples.
Data Interpretation
| Experimental Result | Interpretation | Possible Mechanism |
| IHC/Flow: Strong CLDN18.2 at baseline, negative/weak in relapsed tumor. | Confirmed antigen loss. | Clonal selection of pre-existing negative cells or acquired loss via genetic/epigenetic changes. |
| IHC: Patchy CLDN18.2 staining at baseline, homogenous negative/weak in relapsed tumor. | Relapse driven by outgrowth of CLDN18.2-negative clones. | Pre-existing intratumoral heterogeneity. |
| Flow: Shift to lower MFI in relapsed tumor with a similar % of positive cells. | Antigen downregulation. | Epigenetic silencing or reduced protein translation/stability. |
| IHC/Flow: No significant change in CLDN18.2 expression. | Resistance is likely independent of antigen loss. | T-cell exhaustion, inhibitory tumor microenvironment, or other tumor-intrinsic resistance.[17] |
Section 3: Strategies to Overcome and Mitigate Antigen Escape
Q5: What are the leading experimental strategies to prevent or overcome CLDN18.2 antigen escape?
Researchers are developing several innovative strategies to address antigen escape, a common challenge in CAR T-cell therapy.[9]
-
Multi-Targeted CAR T-Cells: This approach involves engineering T-cells to recognize more than one tumor antigen.[11][16] By targeting two different antigens (e.g., CLDN18.2 and another tumor-associated antigen), the probability of tumor escape is significantly reduced, as the cancer cell would need to lose both targets simultaneously.[18]
-
"Armored" CAR T-Cells: These are CAR T-cells that are further modified to secrete immunostimulatory molecules, such as the cytokine IL-12.[18] This can help remodel the tumor microenvironment and induce a broader anti-tumor response from the patient's own immune system, potentially targeting even the antigen-negative cancer cells.[18]
-
Improving CAR Sensitivity: CAR constructs can be optimized to recognize and respond to very low densities of the target antigen on the tumor cell surface, potentially delaying the onset of resistance due to antigen downregulation.[19]
Q6: Can combination therapies enhance the efficacy of CT041 and mitigate resistance?
Yes, combining CT041 with other therapeutic agents is a promising strategy to enhance its efficacy and overcome resistance mechanisms.
-
Immune Checkpoint Inhibitors: Drugs that block inhibitory pathways, such as PD-1/PD-L1, can be used to counteract T-cell exhaustion.[18] This helps maintain the function and persistence of the infused CAR T-cells within the immunosuppressive tumor microenvironment.[4]
-
Antigen Upregulating Agents: In some cancer types, small molecules have been used to increase the expression of the target antigen on the tumor surface. For instance, γ-secretase inhibitors can increase BCMA expression in multiple myeloma.[19] Research into similar agents for CLDN18.2 could provide a powerful synergistic approach.
Section 4: Advanced Concepts and Data
CT041 CAR T-Cell Signaling and Evasion
The diagram below illustrates the fundamental mechanism of CT041 action and how antigen loss leads to immune evasion.
Caption: CT041 mechanism of action and antigen escape pathway.
Summary of CT041 Clinical Trial Efficacy Data
The following table summarizes key efficacy data from various Phase 1/1b clinical trials of CT041 in patients with advanced gastrointestinal cancers. These results highlight the promising anti-tumor activity and underscore the importance of developing strategies to ensure durable responses.
| Patient Population | N | ORR (Objective Response Rate) | DCR (Disease Control Rate) | Median PFS (Progression-Free Survival) | Median OS (Overall Survival) | Citation(s) |
| Gastrointestinal Cancers | 37 | 48.6% | 73.0% | - | - | [1][20] |
| Gastric/GEJ Cancer | - | 57.1% | 75.0% | 5.6 months | 9.5 months | [20][21] |
| Gastric/GEJ Cancer (Phase 1b) | 14 | 57.1% | 71.4% | 5.6 months | 10.8 months | [8] |
| Metastatic Pancreatic Cancer | 24 | 16.7% | 70.8% | 3.3 months | 10.0 months | [2][22][23] |
| Advanced GC/GEJ (US Phase 1b) | 7 | 42.9% | 57.1% | 5.7 months | 8.9 months | [24] |
References
- 1. Nature Medicine Publishes Results from an Investigator-Initiated Trial of CARsgen's CT041 Claudin18.2 CAR T Cells in Gastrointestinal Cancers [prnewswire.com]
- 2. Safety and Efficacy of CT041 in Patients With Refractory Metastatic Pancreatic Cancer: A Pooled Analysis of Two Early-Phase Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. kuickresearch.com [kuickresearch.com]
- 5. Claudin 18.2 as a New Biomarker in Gastric Cancer—What Should We Know? [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. vjoncology.com [vjoncology.com]
- 8. cgtlive.com [cgtlive.com]
- 9. Strategies to overcome tumour relapse caused by antigen escape after CAR T therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Key mechanisms of resistance to CAR T-cell therapy | VJHemOnc [vjhemonc.com]
- 11. mdpi.com [mdpi.com]
- 12. Clinicopathological analysis of claudin 18.2 focusing on intratumoral heterogeneity and survival in patients with metastatic or unresectable gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Heterogeneity of claudin 18.2 expression in metastatic gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. ascopubs.org [ascopubs.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Strategies to Overcome Antigen Heterogeneity in CAR-T Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. moffitt.org [moffitt.org]
- 21. carsgen.com [carsgen.com]
- 22. onclive.com [onclive.com]
- 23. ascopubs.org [ascopubs.org]
- 24. CARsgen's Presents Updated Research Results on CT041 at 2024 ASCO GI Meeting - BioSpace [biospace.com]
Improving CT041 efficacy in tumors with heterogeneous Claudin18.2 expression
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving CT041 CAR T-cell therapy, particularly in tumors with heterogeneous Claudin18.2 (CLDN18.2) expression.
Frequently Asked Questions (FAQs)
Q1: What is the minimum CLDN18.2 expression level required for CT041 efficacy?
A1: Clinical trials for CT041 (satri-cel) have defined specific inclusion criteria based on CLDN18.2 expression as determined by immunohistochemistry (IHC). For instance, the CT041-ST-01 phase 2 trial enrolled patients with CLDN18.2-positive advanced gastric or gastroesophageal junction cancer, defined as having an IHC expression intensity of ≥2+ in ≥40% of tumor cells[1][2]. While preclinical studies suggest that therapies targeting CLDN18.2 may be effective even at lower expression levels, the established clinical threshold indicates a level at which a meaningful response is more likely[3]. It is crucial to adhere to validated IHC protocols to ensure accurate assessment of CLDN18.2 expression.
Q2: How does heterogeneous CLDN18.2 expression impact the overall efficacy of CT041?
A2: Heterogeneous CLDN18.2 expression, where the target antigen is present on only a subset of tumor cells, poses a significant challenge to CAR T-cell therapies like CT041. This can lead to partial tumor responses or relapse due to the outgrowth of antigen-negative cancer cells. However, CT041 may still induce a "bystander effect," where the elimination of CLDN18.2-positive cells creates an inflammatory microenvironment that can lead to the killing of adjacent CLDN18.2-negative tumor cells. The overall success in a heterogeneous tumor will likely depend on the proportion of CLDN18.2-positive cells, the tumor microenvironment, and the patient's endogenous immune response.
Q3: Are there strategies to enhance CT041 activity in tumors with low or heterogeneous CLDN18.2 expression?
A3: Yes, several strategies are being explored to overcome the challenge of antigen heterogeneity. These include:
-
Combination Therapies: Combining CT041 with agents that can upregulate CLDN18.2 expression on tumor cells.
-
CAR T-cell Engineering: Developing next-generation CAR T-cells with enhanced sensitivity to lower antigen densities.
-
Multi-antigen Targeting: Creating CAR T-cells that can recognize more than one tumor antigen, reducing the risk of antigen escape.
-
Modulating the Tumor Microenvironment: Using therapies that overcome the immunosuppressive tumor microenvironment to enhance CAR T-cell function and promote bystander killing.
Q4: What is the expected safety profile of CT041, and does it differ in the context of heterogeneous tumors?
A4: The safety profile of CT041 is generally manageable. The most common adverse events reported in clinical trials include Cytokine Release Syndrome (CRS), which is typically low-grade (Grade 1-2), and hematologic toxicities.[4][5] There is no clear evidence to suggest that the safety profile of CT041 is significantly different in tumors with heterogeneous CLDN18.2 expression compared to those with uniform high expression. However, on-target, off-tumor toxicities are a theoretical concern with any CAR T-cell therapy, and careful monitoring is always required.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low CT041 potency in in-vitro cytotoxicity assays against tumor cell lines with known heterogeneous CLDN18.2 expression. | 1. Inaccurate assessment of CLDN18.2 expression in the target cell line. 2. Suboptimal CAR T-cell to target cell ratio. 3. T-cell exhaustion due to prolonged co-culture. | 1. Validate CLDN18.2 expression levels by flow cytometry or IHC. 2. Titrate the effector-to-target ratio to determine the optimal concentration for killing. 3. Perform shorter-term cytotoxicity assays (e.g., 4-8 hours) to minimize T-cell exhaustion. |
| Limited in-vivo efficacy of CT041 in animal models with patient-derived xenografts (PDXs) exhibiting CLDN18.2 heterogeneity. | 1. Poor trafficking of CAR T-cells to the tumor site. 2. Immunosuppressive tumor microenvironment in the PDX model. 3. Outgrowth of CLDN18.2-negative tumor cells. | 1. Consider local or regional delivery of CT041. 2. Co-administer agents that can modulate the tumor microenvironment (e.g., checkpoint inhibitors). 3. Analyze post-treatment tumors for CLDN18.2 expression to confirm antigen loss as a mechanism of resistance. |
| High variability in patient response in a clinical trial despite all patients meeting the CLDN18.2 expression threshold. | 1. Inter-patient differences in the tumor microenvironment. 2. Varying levels of T-cell fitness and persistence among patients. 3. Subtle differences in the spatial distribution and intensity of CLDN18.2 expression not captured by bulk IHC. | 1. Perform deep immune profiling of the tumor microenvironment pre- and post-treatment. 2. Monitor CAR T-cell expansion and persistence in peripheral blood. 3. Utilize advanced imaging techniques to better characterize antigen heterogeneity. |
Data Summary
Table 1: CT041 Efficacy in Clinical Trials
| Trial | Tumor Type | CLDN18.2 Expression Criteria | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| CT041-ST-01 (Phase 2) [1][6] | Gastric/GEJ Cancer | ≥2+ intensity in ≥40% of tumor cells | - | - | 3.25 months | 7.92 months |
| Phase 1 (Interim Analysis) [4] | Digestive System Cancers | CLDN18.2-positive | 48.6% | 73.0% | - | - |
| Pooled Analysis (Pancreatic Cancer) [5] | Pancreatic Cancer | CLDN18.2-positive | - | - | - | - |
Note: This table presents a summary of publicly available data. For detailed and up-to-date information, please refer to the specific clinical trial publications.
Experimental Protocols
Protocol 1: Immunohistochemistry (IHC) for Claudin18.2
This protocol provides a general guideline for CLDN18.2 IHC staining. It is essential to validate this protocol in your laboratory.
-
Specimen Preparation:
-
Use formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Cut sections at 4-5 µm and mount on positively charged slides.
-
Dry slides overnight at 37°C or for 1 hour at 60°C.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize slides in xylene (2 x 5 minutes).
-
Rehydrate through graded alcohols (100%, 95%, 70%) to distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific antibody binding with a protein block solution for 20 minutes.
-
Incubate with a validated primary antibody against CLDN18.2 at the optimal dilution for 1 hour at room temperature or overnight at 4°C.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 30 minutes.
-
Develop with a diaminobenzidine (DAB) substrate-chromogen solution.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate slides through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Interpretation:
Protocol 2: CT041 CAR T-cell Manufacturing Workflow
This is a generalized workflow for autologous CAR T-cell manufacturing. The specific process for CT041 is proprietary.
-
Leukapheresis: Collect peripheral blood mononuclear cells (PBMCs) from the patient.[10]
-
T-cell Isolation and Activation: Isolate T-cells from the PBMCs and activate them using anti-CD3/CD28 antibodies.
-
Transduction: Introduce the CAR gene into the activated T-cells using a lentiviral or retroviral vector. The CT041 CAR construct includes a humanized anti-CLDN18.2 scFv, a CD8α hinge, a CD28 transmembrane domain, a CD28 co-stimulatory domain, and a CD3ζ signaling domain.[11][12]
-
Expansion: Expand the transduced CAR T-cells in a bioreactor for 7-14 days to achieve the target dose.[13]
-
Harvest and Formulation: Harvest the CAR T-cells, wash them, and formulate them in a cryopreservation medium.
-
Quality Control: Perform a series of quality control tests, including viability, identity, purity, potency, and sterility, before releasing the product for infusion.
-
Cryopreservation: Cryopreserve the final product until it is ready to be shipped to the clinical site.
Visualizations
Caption: CT041 signaling cascade upon engagement with Claudin18.2.
Caption: Workflow for preclinical assessment of CT041 efficacy.
Caption: Logical flow for troubleshooting poor CT041 performance.
References
- 1. Claudin-18 isoform 2-specific CAR T-cell therapy (satri-cel) versus treatment of physician's choice for previously treated advanced gastric or gastro-oesophageal junction cancer (CT041-ST-01): a randomised, open-label, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CARsgen Therapeutics Presents Updated Data for CT041 Claudin18.2 CAR T-cells in Solid Tumors at ASCO 2022 [prnewswire.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. CT041 CAR T cell therapy for Claudin18.2-positive metastatic pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. How to Prepare and Test Samples | CLDN18.2 [claudin182.com]
- 8. claudin182.com [claudin182.com]
- 9. Claudin-18.2 Immunohistochemical Evaluation in Gastric and Gastroesophageal Junction Adenocarcinomas to Direct Targeted Therapy: A Practical Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. novartis.com [novartis.com]
- 11. Claudin18.2-specific CAR T cells in gastrointestinal cancers: phase 1 trial interim results - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
- 13. researchgate.net [researchgate.net]
Mitigating neurotoxicity in patients receiving CAR T-cell therapies like CT041
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with CAR T-cell therapies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to neurotoxicity, with a special focus on therapies like CT041.
This guide is designed to be a practical resource for your experimental work, offering insights into the mechanisms of neurotoxicity, mitigation strategies, and relevant laboratory protocols.
Frequently Asked Questions (FAQs)
Q1: What is Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS)?
A1: ICANS is a neurological complication associated with CAR T-cell therapy.[1][2] It encompasses a range of symptoms from mild confusion and tremors to more severe effects like seizures and cerebral edema.[3][4][5] The onset of ICANS often follows Cytokine Release Syndrome (CRS) but can also occur independently.[6]
Q2: What is the expected incidence of neurotoxicity with CT041 (Satricabtagene Autoleucel)?
A2: Clinical trial data for CT041, a CAR T-cell therapy targeting Claudin18.2 (CLDN18.2), has consistently shown a favorable safety profile with a very low to non-existent incidence of neurotoxicity. Multiple studies have reported no dose-limiting toxicities or treatment-related deaths associated with neurotoxicity.[4][7][8][9][10][11] In a phase 1 trial involving 98 patients, no instances of ICANS were reported.[4][9][11] Another phase 1b study also reported no ICANS.[12] One study noted a single case of Grade 1 ICANS, which resolved.[13]
Q3: How does the neurotoxicity profile of CT041 compare to other CAR T-cell therapies?
A3: The neurotoxicity profile of CT041 appears significantly better than many CD19-directed CAR T-cell therapies. The overall incidence of all-grade ICANS with CAR T-cell therapies can be around 27-41%, with high-grade ICANS occurring in approximately 10-20% of patients.[14][15][16] The lack of significant neurotoxicity with CT041 is a notable advantage.
Q4: What are the current management strategies for ICANS?
A4: Management of ICANS is guided by its grade.[9]
-
Grade 1: Supportive care is the primary approach.
-
Grade 2 and above: Corticosteroids, such as dexamethasone, are the mainstay of treatment.[12]
-
Supportive Measures: These include intravenous fluids, avoidance of CNS depressants, and seizure prophylaxis with medications like levetiram.[9]
Q5: What experimental approaches are being explored to mitigate CAR T-cell neurotoxicity?
A5: Researchers are investigating several novel strategies, including:
-
Targeting alternative cytokine pathways: Beyond IL-6, antagonists for other cytokines like IL-1 are being explored.
-
Engineering safer CAR T-cells: This includes modifying CAR affinity or incorporating safety switches to control CAR T-cell activity.
-
Prophylactic interventions: The use of medications to prevent the onset of severe neurotoxicity in high-risk patients is under investigation.
Troubleshooting Guides
This section provides practical guidance for addressing specific issues you might encounter during your research.
Issue 1: Difficulty in assessing early signs of neurotoxicity in pre-clinical models or clinical trial subjects.
-
Possible Cause: Lack of sensitive and objective assessment tools.
-
Troubleshooting Steps:
-
Implement the Immune Effector Cell-Associated Encephalopathy (ICE) Score: This is a standardized 10-point assessment tool for monitoring neurological function.[12] Regular assessment (at least twice daily) is recommended.[12]
-
Monitor Handwriting: Changes in handwriting can be an early and sensitive indicator of neurotoxicity.[5]
-
Utilize a multidisciplinary team: In a clinical setting, collaboration with neurology and neuropsychology can aid in the early detection of subtle changes.[11]
-
Issue 2: Inconsistent results in in-vitro neurotoxicity assays.
-
Possible Cause: Variability in cell lines, co-culture conditions, or endpoint assays.
-
Troubleshooting Steps:
-
Use well-characterized target cell lines: Ensure consistent expression of the target antigen (e.g., Claudin18.2).
-
Optimize Effector-to-Target (E:T) ratio: Titrate the ratio of CAR T-cells to target cells to find the optimal window for observing cytotoxicity.
-
Employ real-time cytotoxicity assays: Methods like impedance-based assays or live-cell imaging can provide more dynamic and reproducible data compared to endpoint assays like LDH or chromium release.[10]
-
Include appropriate controls: Use non-transduced T-cells and target cells that do not express the antigen as negative controls.
-
Issue 3: Difficulty in detecting CAR T-cells in the cerebrospinal fluid (CSF).
-
Possible Cause: Low cell numbers in CSF samples.
-
Troubleshooting Steps:
-
Utilize a sensitive detection method: Flow cytometry is a powerful tool for identifying and phenotyping rare cell populations like CAR T-cells in the CSF.[7][15][17]
-
Optimize your flow cytometry panel: Use a robust panel of antibodies to identify T-cells, and a specific marker for the CAR construct (e.g., an anti-idiotype antibody or a marker incorporated into the CAR design).[7]
-
Process samples promptly: CSF is a paucicellular fluid, and cells can degrade quickly. Process samples as soon as possible after collection.
-
Quantitative Data Summary
Table 1: Incidence of Neurotoxicity (ICANS) with CT041 in Clinical Trials
| Clinical Trial (Identifier) | Number of Patients | Incidence of All-Grade ICANS | Incidence of High-Grade (≥3) ICANS | Reference |
| Phase 1 (NCT03874897) - Interim | 37 | 0% | 0% | [7][8] |
| Phase 1 (NCT03874897) - Final | 98 | 0% | 0% | [4][9][11] |
| Phase 1b (NCT04404595) | 11 | 0% | 0% | [12] |
| Phase 1b ELIMYN18.2 (NCT04404595) | Not specified | One case of Grade 1 ICANS | 0% | [13] |
Table 2: General Incidence of Neurotoxicity (ICANS) with Other CAR T-Cell Therapies
| CAR T-Cell Target | Incidence of All-Grade ICANS | Incidence of High-Grade (≥3) ICANS | Reference |
| General (various targets) | 26.9% - 41% | 10.5% - 20% | [14][15][16] |
Experimental Protocols
1. Protocol for Immune Effector Cell-Associated Encephalopathy (ICE) Score Assessment
Objective: To provide a standardized method for assessing neurotoxicity in patients receiving CAR T-cell therapy.
Materials:
-
Pen and paper
-
Quiet environment
Procedure: The ICE score is a 10-point assessment tool that evaluates four domains:
-
Orientation (4 points):
-
Ask the patient for the current year, month, city, and hospital. (1 point for each correct answer)
-
-
Naming (1 point):
-
Ask the patient to name three common objects (e.g., pen, watch, button). (1 point if all three are named correctly)
-
-
Following Commands (1 point):
-
Give a simple command, such as "Close your eyes and stick out your tongue." (1 point if performed correctly)
-
-
Writing (1 point):
-
Ask the patient to write a standard sentence, such as "Our national bird is the bald eagle." (1 point for a legible sentence)
-
-
Attention (3 points):
-
Ask the patient to count backwards from 100 by 10s. (1 point for each correct subtraction)
-
Scoring:
-
A total score of 10 indicates normal neurological function.
-
A score of 7-9 may indicate mild ICANS.
-
A score of 3-6 may indicate moderate ICANS.
-
A score of 0-2 may indicate severe ICANS.
2. Protocol for In Vitro CAR T-Cell Mediated Neurotoxicity Assay
Objective: To assess the potential neurotoxic effects of CAR T-cells on neuronal cells in a co-culture system.
Materials:
-
CAR T-cells (and non-transduced T-cell controls)
-
Target-positive neuronal cell line (e.g., a neuroblastoma line engineered to express the target antigen)
-
Target-negative neuronal cell line (parental line)
-
Culture medium
-
Cytotoxicity assay kit (e.g., LDH release assay or a live/dead cell staining kit for flow cytometry)
-
Multi-well culture plates
Procedure:
-
Cell Seeding:
-
Seed the neuronal target cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Co-culture:
-
Add CAR T-cells or control T-cells to the wells containing the neuronal cells at various Effector-to-Target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
Include wells with neuronal cells only (no T-cells) and T-cells only as controls.
-
-
Incubation:
-
Incubate the co-culture for a predetermined time period (e.g., 24, 48, or 72 hours).
-
-
Endpoint Analysis:
-
LDH Assay: Collect the supernatant and measure LDH release according to the manufacturer's instructions.
-
Flow Cytometry: Harvest the cells, stain with live/dead cell markers and antibodies to distinguish neuronal cells from T-cells, and analyze by flow cytometry to determine the percentage of dead neuronal cells.
-
3. Protocol for Immunohistochemistry (IHC) Staining of Claudin18.2 in Brain Tissue
Objective: To detect the presence of Claudin18.2 protein in formalin-fixed, paraffin-embedded (FFPE) brain tissue sections.
Materials:
-
FFPE brain tissue sections on positively charged slides
-
Deparaffinization and rehydration solutions (xylene, ethanol series)
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Primary antibody against Claudin18.2
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene to remove paraffin.
-
Rehydrate the tissue sections through a series of decreasing ethanol concentrations and finally in water.
-
-
Antigen Retrieval:
-
Heat the slides in antigen retrieval buffer using a steamer or water bath to unmask the antigen epitopes.
-
-
Blocking:
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific antibody binding with a protein block solution.
-
-
Primary Antibody Incubation:
-
Incubate the slides with the primary anti-Claudin18.2 antibody at the optimal dilution overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Incubate with the HRP-conjugated secondary antibody.
-
Apply the DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydrate the sections through an increasing ethanol series and xylene.
-
Mount a coverslip onto the slide using a permanent mounting medium.
-
-
Microscopy:
-
Examine the slides under a light microscope to assess the expression and localization of Claudin18.2.
-
Visualizations
Caption: Workflow for the assessment and management of ICANS.
Caption: Simplified signaling pathway of CAR T-cell-related neurotoxicity.
Caption: Experimental workflow for an in vitro neurotoxicity assay.
References
- 1. Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bicellscientific.com [bicellscientific.com]
- 3. 7 Common CAR T Side Effects: What to Expect After CAR-T Cell Therapy [int.livhospital.com]
- 4. Side Effects | Stanford Health Care [stanfordhealthcare.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Evolving strategies for addressing CAR T-cell toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labcorp.com [labcorp.com]
- 8. theattcnetwork.co.uk [theattcnetwork.co.uk]
- 9. acep.org [acep.org]
- 10. In vitro assays to evaluate CAR-T cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monitoring the neurological complications of chimeric antigen receptor (CAR) T-cell therapy in patients with sensory and physical impairments and non-native-speaking backgrounds using modified immune effector cell-associated encephalopathy (ICE) scores: a case series - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Management of Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS) - The EBMT/EHA CAR-T Cell Handbook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CAR T-cell Therapy Side Effects | MD Anderson Cancer Center [mdanderson.org]
- 14. gloshospitals.nhs.uk [gloshospitals.nhs.uk]
- 15. Monitoring Allogeneic CAR-T Cells Using Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 16. mdanderson.org [mdanderson.org]
- 17. researchgate.net [researchgate.net]
Troubleshooting poor in vivo expansion of CT041 CAR T-cells
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor in vivo expansion of CT041 CAR T-cells. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Patient and Disease Characteristics
Question 1: What patient-related factors can contribute to poor CT041 CAR T-cell expansion?
Answer: Several patient-specific factors can influence the in vivo expansion and persistence of CT041 CAR T-cells. It is crucial to evaluate these factors during patient selection and data analysis.
-
Tumor Antigen Expression: CT041 targets Claudin18.2 (CLDN18.2). Insufficient or heterogeneous expression of CLDN18.2 on tumor cells can lead to inadequate CAR T-cell activation and proliferation.[1] It is recommended to confirm high and uniform CLDN18.2 expression in the tumor tissue via immunohistochemistry (IHC).
-
Tumor Microenvironment (TME): The TME of solid tumors, such as gastric and pancreatic cancer, is often highly immunosuppressive.[1][2] This environment can inhibit CAR T-cell function and expansion through various mechanisms, including the presence of inhibitory immune cells (e.g., regulatory T cells), physical barriers, and the expression of inhibitory ligands (e.g., PD-L1).
-
Prior Therapies: The type and intensity of prior cancer treatments can impact the quality of a patient's T-cells for manufacturing and their subsequent in vivo expansion.[3] Heavily pre-treated patients may have T-cells that are more exhausted or have reduced proliferative capacity.[3]
-
Overall Health and Immune Status: A patient's general health, including nutritional status and baseline immune function, can affect their ability to support CAR T-cell expansion and persistence.
Question 2: How does the tumor microenvironment specifically hinder CT041 expansion, and what are potential mitigation strategies?
Answer: The immunosuppressive tumor microenvironment (TME) is a major obstacle to successful CAR T-cell therapy in solid tumors.[1][2]
Mechanisms of TME-mediated suppression:
-
Inhibitory Immune Cells: Regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) within the TME can directly suppress CAR T-cell activity.
-
Immune Checkpoints: Upregulation of immune checkpoint proteins like PD-1 on CAR T-cells and its ligand PD-L1 on tumor cells can lead to T-cell exhaustion and reduced proliferation.[4]
-
Physical Barriers: The dense stromal architecture of some solid tumors can impede CAR T-cell infiltration and access to tumor cells.
-
Soluble Suppressive Factors: The TME can contain high levels of immunosuppressive cytokines such as TGF-β and IL-10.
Mitigation Strategies:
-
Combination Therapies: Combining CT041 with immune checkpoint inhibitors (e.g., anti-PD-1 antibodies) can help to overcome T-cell exhaustion.[4]
-
Modifying the TME: Strategies to remodel the TME, such as the use of agents that deplete suppressive immune cells, are being explored.
-
Engineering CAR T-cells for Resistance: Future generations of CAR T-cells may be engineered to be resistant to the immunosuppressive TME, for instance, by knocking out inhibitory receptors.
Category 2: CT041 Product and Manufacturing
Question 3: What aspects of the CT041 manufacturing process can affect in vivo expansion?
Answer: The quality of the final CAR T-cell product is critical for its in vivo performance. Several factors during the manufacturing process can influence expansion:
-
Starting T-Cell Phenotype: The composition of the initial T-cell population used for manufacturing is important. A higher proportion of less differentiated T-cell subsets, such as naïve T-cells (TN) and central memory T-cells (TCM), in the apheresis product is associated with better in vivo expansion and persistence.[5][6] These cells have a greater proliferative potential compared to more differentiated effector T-cells.
-
Ex Vivo Culture Conditions: The duration of ex vivo culture and the cytokines used for T-cell expansion can impact the final product's phenotype and fitness.[4][7] Prolonged culture can lead to T-cell differentiation and exhaustion. The use of cytokines like IL-7 and IL-15 can promote the maintenance of a memory-like phenotype.[4][5]
-
Transduction Efficiency: The efficiency of the viral vector-mediated transduction process determines the percentage of T-cells that successfully express the CLDN18.2-targeting CAR. Low transduction efficiency will result in a lower effective dose of CAR T-cells.
Question 4: How can we assess the quality of the final CT041 product before infusion?
Answer: A comprehensive quality control (QC) assessment of the final CT041 product is essential. Key parameters to evaluate include:
-
CAR Expression: The percentage of CAR-positive T-cells should be determined by flow cytometry.
-
T-Cell Subsets: The proportions of CD4+ and CD8+ T-cells, as well as the different memory subsets (TN, TCM, TEM, TEFF), should be characterized. A higher percentage of TCM cells is often desirable.
-
Viability and Purity: The viability of the cells and the purity of the T-cell population should be high.
-
Potency: An in vitro cytotoxicity assay should be performed to confirm the ability of the CT041 cells to kill CLDN18.2-positive target cells.
Category 3: Clinical and Post-Infusion Factors
Question 5: What is the role of the lymphodepleting chemotherapy regimen in CT041 expansion?
Answer: The lymphodepleting chemotherapy regimen administered to the patient before CT041 infusion plays a critical role in promoting in vivo expansion.
Mechanisms of action:
-
Creates "Space": Lymphodepletion reduces the number of endogenous lymphocytes, creating a homeostatic niche that allows for the robust proliferation of the infused CAR T-cells.
-
Reduces Immunosuppression: It can deplete regulatory T-cells and other inhibitory immune cells.
-
Increases Pro-inflammatory Cytokines: The transient reduction in endogenous lymphocytes can lead to an increase in homeostatic cytokines, such as IL-7 and IL-15, which support T-cell survival and expansion.
A commonly used lymphodepletion regimen includes cyclophosphamide and fludarabine. The intensity of the regimen can influence the degree of CAR T-cell expansion.
Question 6: How can we monitor CT041 expansion in vivo and what are the expected kinetics?
Answer: In vivo expansion of CT041 CAR T-cells is typically monitored by quantifying the number of CAR transgene copies in the peripheral blood using quantitative PCR (qPCR) or droplet digital PCR (ddPCR).
Expected Kinetics:
-
CAR T-cells are expected to start expanding within a few days after infusion.
-
Peak expansion is typically observed around 7-14 days post-infusion.[8]
-
Following the peak, the CAR T-cell numbers will contract, but a population should persist at lower levels for a sustained period, contributing to long-term anti-tumor surveillance.
Poor expansion would be characterized by a low peak number of CAR T-cells or a rapid decline to undetectable levels.
Quantitative Data Summary
Table 1: Representative Clinical Trial Data for CT041
| Parameter | Value | Reference |
|---|---|---|
| Target Antigen | Claudin18.2 (CLDN18.2) | [1][9] |
| Indications | Gastric/Gastroesophageal Junction Cancer, Pancreatic Cancer | [9][10][11] |
| Dose Levels Tested | 2.5 x 10⁸, 3.75 x 10⁸, 5.0 x 10⁸, 6.0 x 10⁸ cells | [12][13] |
| Overall Response Rate (ORR) in GC/GEJ | 42.9% - 57.1% | [12][13][14] |
| Disease Control Rate (DCR) in GC/GEJ | 73.0% - 75.0% | [12][15] |
| Common Adverse Events (Grade 1-2) | Cytokine Release Syndrome (CRS) | [12] |
| Serious Adverse Events (Grade ≥3) | Hematologic toxicity (related to lymphodepletion) |[9][12] |
Experimental Protocols
Protocol 1: Quantification of CAR T-cells in Peripheral Blood by qPCR
-
Sample Collection: Collect peripheral blood from the patient at baseline (pre-infusion) and at specified time points post-infusion (e.g., days 3, 7, 14, 28, and then monthly).
-
Genomic DNA Extraction: Isolate genomic DNA (gDNA) from peripheral blood mononuclear cells (PBMCs) using a commercially available kit.
-
qPCR Assay:
-
Design primers and a probe specific to a unique sequence within the CAR transgene.
-
Use a housekeeping gene (e.g., RNase P) as an internal control for DNA quantification.
-
Prepare a standard curve using a plasmid containing the CAR transgene sequence of known concentration.
-
Perform the qPCR reaction using a standard thermal cycler.
-
-
Data Analysis: Calculate the number of CAR transgene copies per microgram of gDNA by comparing the sample's Cq values to the standard curve. This will provide a quantitative measure of CAR T-cell levels in the blood.
Visualizations
Caption: Workflow for CT041 CAR T-cell therapy.
Caption: CT041 CAR T-cell activation pathway.
Caption: Troubleshooting logic for poor CT041 expansion.
References
- 1. openpr.com [openpr.com]
- 2. Frontiers | Analysis of causes for poor persistence of CAR-T cell therapy in vivo [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Analysis of causes for poor persistence of CAR-T cell therapy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | CAR-T Cell Performance: How to Improve Their Persistence? [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. CT041 CAR T cell therapy for Claudin18.2-positive metastatic pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cgtlive.com [cgtlive.com]
- 10. CARsgen Reports Positive Phase II Results for Claudin18.2 CAR-T in China Trial [synapse.patsnap.com]
- 11. Newsroom | CARsgen [carsgen.com]
- 12. researchgate.net [researchgate.net]
- 13. CARsgen's Presents Updated Research Results on CT041 at 2024 ASCO GI Meeting [prnewswire.com]
- 14. cancernetwork.com [cancernetwork.com]
- 15. Nature Medicine Publishes Results from an Investigator-Initiated Trial of CARsgen's CT041 Claudin18.2 CAR T Cells in Gastrointestinal Cancers [prnewswire.com]
Technical Support Center: CT041 Relapse Prevention Strategies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to prevent relapse after an initial response to CT041, a Claudin18.2 (CLDN18.2)-specific CAR T-cell therapy.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of relapse after CT041 therapy?
Relapse following CT041 therapy can be broadly categorized into two main areas: antigen-positive relapse and antigen-negative relapse.[1]
-
Antigen-Positive Relapse: In this scenario, the cancer cells still express the CLDN18.2 target antigen, but the CT041 CAR T-cells may have become exhausted or have diminished persistence.[2][3] An initial activated state of cytotoxic T-lymphocytes can be followed by an exhausted state after infusion of CT041.[3]
-
Antigen-Negative Relapse: This occurs when the cancer cells lose or downregulate the expression of the CLDN18.2 antigen, rendering them invisible to the CT041 CAR T-cells.[4] While one study suggests antigen escape may not be a common mechanism of acquired resistance to CT041, it remains a potential concern in CAR T-cell therapy.[5]
Q2: What biomarkers are associated with response and resistance to CT041?
Biomarker analysis from the CT041-CG4006 clinical trial has identified several factors associated with patient outcomes:[3][6]
-
Positive Response Indicators:
-
Resistance Indicators:
Q3: What are the general strategies being explored to prevent relapse after CAR T-cell therapy?
Several strategies are under investigation to enhance the durability of CAR T-cell therapy responses and prevent relapse. These include:
-
Enhancing CAR T-cell Persistence: Developing booster treatments or modifying CAR T-cells to be more active and persist longer in the body.[2] Humanized CAR T-cells are also being explored to improve persistence.[7]
-
Dual-Targeting CAR T-cell Therapies: Engineering CAR T-cells to recognize more than one tumor antigen simultaneously (e.g., CD19 and CD22) to mitigate antigen escape.[4][7][8]
-
Consolidative Treatments: Utilizing approaches like hematopoietic stem cell transplantation (HSCT) after CAR T-cell therapy to decrease relapse risk.[7]
-
Combination Therapies: Using checkpoint inhibitors to reactivate previously infused CAR T-cells in cases of CD19-positive relapse.[1]
Troubleshooting Guides
Problem 1: Decreased CT041 CAR T-cell persistence in in vivo models.
-
Possible Cause: T-cell exhaustion, lack of sufficient co-stimulation.
-
Troubleshooting Steps:
-
Assess T-cell Phenotype: Analyze the phenotype of recovered CAR T-cells from your model for markers of exhaustion (e.g., PD-1, TIM-3, LAG-3) and memory (e.g., CD45RA, CCR7). A lower frequency of terminally differentiated effector T cells (CD45RA+/CCR7−) and a positive correlation between central memory T cells (CD45RA−/CCR7+) and CAR T-cell expansion have been observed with CT041.[5]
-
Incorporate a "CAR-Enhancer" (CAR-E) Platform: Co-administer a therapeutic agent designed to spur CAR T-cell activity and persistence.[2] This could involve a separate infusion of a booster agent.
-
Modify CAR Construct: If developing a next-generation CT041, consider incorporating alternative co-stimulatory domains beyond CD28, such as 4-1BB, which has been shown to enhance persistence.[1]
-
Problem 2: Tumor relapse with reduced or no CLDN18.2 expression.
-
Possible Cause: Antigen escape, where the tumor has evolved to no longer express the target antigen.
-
Troubleshooting Steps:
-
Confirm Antigen Loss: Perform immunohistochemistry (IHC) or flow cytometry on relapsed tumor samples to verify the loss of CLDN18.2 expression.
-
Implement a Dual-Targeting Strategy: Develop a dual-antigen targeting CAR T-cell construct. For gastrointestinal cancers, a secondary target would need to be identified. This approach has shown promise in reducing relapse risk in other cancers.[8]
-
Investigate Epitope Spreading: Analyze the host immune response in your models to see if the initial CT041 treatment induced an immune response against other tumor antigens. Strategies to enhance this "epitope spreading" could provide a secondary line of defense against antigen-negative relapse.[8]
-
Quantitative Data Summary
| Clinical Trial | Phase | Cancer Type | N | ORR (%) | DCR (%) | Median PFS (months) | Median OS (months) |
| CT041-CG4006 (Interim)[5] | 1 | Digestive System Cancers | 37 | 48.6 | 73.0 | - | - |
| CT041-CG4006 (GC only)[5] | 1 | Gastric Cancer | - | 57.1 | 75.0 | - | 81.2% (6-month) |
| Pooled Analysis (CT041-CG4006 & CT041-ST-01)[9][10] | I/Ib | Pancreatic Cancer | 24 | 16.7 | 70.8 | 3.3 | 10.0 |
ORR: Overall Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival; OS: Overall Survival; GC: Gastric Cancer
Experimental Protocols
Protocol 1: Assessment of CAR T-cell Exhaustion Markers by Flow Cytometry
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) or splenocytes from treated animals at various time points post-CT041 infusion.
-
Surface Staining:
-
Wash cells with FACS buffer (PBS + 2% FBS).
-
Incubate cells with a cocktail of fluorescently labeled antibodies against CD3, CD8, and exhaustion markers (e.g., PD-1, TIM-3, LAG-3) for 30 minutes at 4°C in the dark.
-
Include antibodies to identify CAR T-cells specifically (e.g., anti-idiotype antibody recognizing the CAR's scFv).
-
-
Intracellular Staining (Optional): For transcription factors associated with exhaustion (e.g., TOX), fix and permeabilize cells using a commercially available kit after surface staining, followed by incubation with the intracellular antibody.
-
Data Acquisition: Acquire stained cells on a flow cytometer.
-
Analysis: Gate on CD3+CD8+ CAR+ T-cells and quantify the percentage of cells expressing each exhaustion marker.
Protocol 2: Evaluation of CLDN18.2 Antigen Expression by Immunohistochemistry (IHC)
-
Tissue Preparation: Fix relapsed tumor tissue in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on charged slides.
-
Antigen Retrieval: Deparaffinize and rehydrate sections. Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific antibody binding with a protein block solution.
-
Primary Antibody Incubation: Incubate sections with a validated primary antibody against CLDN18.2 overnight at 4°C.
-
Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by a DAB substrate-chromogen system.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.
-
Analysis: Score the percentage of tumor cells with positive membrane staining and the intensity of the staining (e.g., 0, 1+, 2+, 3+).
Visualizations
Caption: Mechanisms of relapse after CT041 therapy.
Caption: Strategies to prevent CT041 relapse.
Caption: Workflow for investigating CT041 relapse.
References
- 1. Treatment strategies for relapse after CAR T-cell therapy in B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Strategy for Preventing Relapse After CAR T-Cell Therapy | Harvard Medical School [hms.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Claudin18.2-specific CAR T cells in gastrointestinal cancers: phase 1 trial interim results - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Prevention and management of relapse after CAR T-cell therapy in B-ALL [lymphoblastic-hub.com]
- 8. Strategies to overcome tumour relapse caused by antigen escape after CAR T therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety and Efficacy of CT041 in Patients With Refractory Metastatic Pancreatic Cancer: A Pooled Analysis of Two Early-Phase Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
Validation & Comparative
A Head-to-Head Comparison: CT041 CAR-T Cell Therapy Versus Standard Chemotherapy for Advanced Gastric Cancer
For Immediate Release
A comprehensive analysis of clinical trial data reveals that CT041, a novel CAR-T cell therapy, demonstrates a significant improvement in progression-free survival compared to standard chemotherapy in patients with previously treated, advanced Claudin18.2 (CLDN18.2)-positive gastric or gastroesophageal junction (GEJ) cancer. This guide provides a detailed comparison of the efficacy, safety, and experimental protocols of CT041 and standard chemotherapy options for researchers, scientists, and drug development professionals.
Efficacy at a Glance: CT041 Outperforms Standard of Care
The pivotal Phase II clinical trial (CT041-ST-01) provides the most direct comparison of CT041 to the physician's choice of standard chemotherapy. The data clearly indicates a superior efficacy profile for CT041 in this heavily pretreated patient population.
| Efficacy Endpoint | CT041 (satri-cel) | Standard Chemotherapy (Physician's Choice*) |
| Median Progression-Free Survival (PFS) | 3.25 months | 1.77 months |
| Median Overall Survival (OS) | 7.92 months | 5.49 months |
| Objective Response Rate (ORR) | 57.1% (Phase Ib data) | 10.8% - 23.2% (various studies) |
| Disease Control Rate (DCR) | 78.6% (Phase Ib data) | 44% - 50.4% (various studies) |
*Physician's choice in the CT041-ST-01 trial included paclitaxel, docetaxel, irinotecan, apatinib, or nivolumab. Efficacy data for standard chemotherapy is compiled from multiple studies on third-line treatments.
Diving Deeper: A Look at the Experimental Data
The following tables provide a more granular view of the efficacy of CT041 and individual standard chemotherapy agents in third-line or later treatment settings for advanced gastric cancer.
Table 1: Efficacy of CT041 in Advanced Gastric/GEJ Cancer
| Clinical Trial | N | Median PFS (months) | Median OS (months) | ORR (%) | DCR (%) |
| CT041-ST-01 (Phase II) | 104 | 3.25 | 7.92 | - | - |
| Phase Ib (China) | 14 | 5.6 | 10.8 | 57.1 | 78.6 |
| Phase Ib (U.S.) | 5 (gastric cancer) | Not Reported | Not Reported | 60.0 | 80.0 |
Table 2: Efficacy of Standard Third-Line Chemotherapy for Advanced Gastric Cancer
| Treatment | N | Median PFS (months) | Median OS (months) | ORR (%) | DCR (%) |
| Paclitaxel | 85 | 3.5 | 6.7 | 23.2 | - |
| Docetaxel | 33 | 2.1 | 4.7 | 15.0 | 42.0 |
| Irinotecan | 50 | 2.2 | 6.0 | 18.4 | - |
| Irinotecan | 18 | 3.5 | 11.3 | 11.0 | 44.0 |
| Apatinib | - | 2.7 | 5.8 | - | - |
| Apatinib (HER2+) | 59 | 5.2 | 8.2 | - | - |
| Nivolumab | 330 | 1.61 | 5.26 | - | - |
Understanding the Mechanisms: Signaling and Workflow
To fully appreciate the comparison, it is crucial to understand the distinct mechanisms of action and the clinical trial workflow.
CT041 Mechanism of Action
CT041 is a chimeric antigen receptor (CAR) T-cell therapy. Patient's T-cells are genetically engineered to express a CAR that recognizes and binds to Claudin18.2, a protein highly expressed on the surface of gastric cancer cells. This targeted recognition initiates a potent anti-tumor immune response.
Clinical Trial Workflow
The CT041-ST-01 trial followed a structured workflow from patient screening to treatment and follow-up.
A Closer Look at the Methods: Experimental Protocols
Detailed methodologies are essential for the critical evaluation of clinical trial data.
Table 3: CT041 (satri-cel) Experimental Protocol
| Parameter | Description |
| Study Design | Open-label, multicenter, randomized controlled Phase II trial (CT041-ST-01). |
| Patient Population | Patients with CLDN18.2-positive, advanced gastric or gastroesophageal junction cancer who have failed at least 2 prior lines of therapy. |
| Intervention | Leukapheresis: Collection of patient's peripheral blood mononuclear cells. |
| Manufacturing: T-cells are isolated and genetically modified to express the CLDN18.2-targeting CAR. | |
| Lymphodepletion: Preconditioning chemotherapy regimen (e.g., fludarabine, cyclophosphamide). | |
| CT041 Infusion: Intravenous infusion of CT041 CAR-T cells at a dose of 2.5 x 10⁸ cells. | |
| Primary Endpoint | Progression-Free Survival (PFS) assessed by an Independent Review Committee (IRC). |
| Secondary Endpoints | Overall Survival (OS), Objective Response Rate (ORR), Duration of Response (DOR), safety. |
Table 4: Standard Chemotherapy Experimental Protocols (Third-Line Setting)
| Agent | Dosing and Administration |
| Paclitaxel | 80 mg/m² intravenously weekly, three out of four weeks. |
| Docetaxel | 75 mg/m² intravenously on day 1 of a 3-week cycle. |
| Irinotecan | 150 mg/m² intravenously every 2 weeks. |
| Apatinib | 850 mg orally, once daily. |
| Nivolumab | 3 mg/kg intravenously every 2 weeks. |
Conclusion
The available data strongly suggests that CT041 (satri-cel) offers a significant clinical benefit over standard chemotherapy for patients with heavily pretreated, CLDN18.2-positive advanced gastric or GEJ cancer. The targeted nature of CT041 provides a novel and effective therapeutic option for a patient population with limited treatment choices. Further research and ongoing clinical trials will continue to define the role of this promising CAR-T cell therapy in the evolving landscape of gastric cancer treatment.
Head-to-head comparison of different anti-Claudin18.2 CAR T-cell constructs
For Researchers, Scientists, and Drug Development Professionals
The landscape of cellular immunotherapy for solid tumors is rapidly evolving, with Claudin18.2 (CLDN18.2) emerging as a highly promising target, particularly for gastric and pancreatic cancers. A plethora of anti-CLDN18.2 Chimeric Antigen Receptor (CAR) T-cell constructs are currently under preclinical and clinical investigation, each with unique design features that influence their efficacy and safety profiles. This guide provides an objective, data-driven comparison of various anti-CLDN18.2 CAR T-cell constructs to aid researchers and drug developers in navigating this competitive field.
Construct Design and Signaling Pathways
The fundamental design of a CAR T-cell construct dictates its antigen recognition, activation, and persistence. Key components include the single-chain variable fragment (scFv) for antigen binding, a hinge and transmembrane domain, and intracellular co-stimulatory and signaling domains. Variations in these components can significantly impact the therapeutic outcome.
Most anti-CLDN18.2 CAR T-cell constructs are second-generation, incorporating a single co-stimulatory domain, typically CD28 or 4-1BB, in addition to the CD3ζ signaling domain. The choice of co-stimulatory domain can influence the kinetics of T-cell activation, persistence, and differentiation. For instance, CD28 signaling is known to promote rapid and robust T-cell activation, while 4-1BB signaling is associated with enhanced T-cell persistence and a memory phenotype.
Novel approaches are also being explored, such as the use of gamma delta (γδ) T cells, which offer the potential for allogeneic "off-the-shelf" therapies, and the incorporation of synthetic receptors like a PD-1/CD28 fusion protein to counteract the immunosuppressive tumor microenvironment.
Below is a diagram illustrating the general signaling pathway of a conventional second-generation anti-CLDN18.2 CAR T-cell upon antigen recognition.
Head-to-Head Performance Data
Table 1: Overview of Anti-Claudin18.2 CAR T-Cell Constructs
| Construct Name | T-Cell Type | scFv | Hinge/Transmembrane | Co-stimulatory Domain(s) | Signaling Domain | Developer/Source |
| CT041 (satri-cel) | Autologous αβ | Humanized | CD8α/CD28 | CD28 | CD3ζ | CARsgen Therapeutics |
| NCT03159819 | Autologous αβ | Not specified | Not specified | Not specified | CD3ζ | Changhai Hospital |
| hu8E5-28Z | αβ | hu8E5 | CD8α/CD28 | CD28 | CD3ζ | Preclinical Study[1] |
| hu8E5-2I-28Z | αβ | hu8E5-2I | CD8α/CD28 | CD28 | CD3ζ | Preclinical Study[1] |
| CAR-γδ T | Allogeneic γδ | Humanized | CD8α | CD28 | CD3ζ | Preclinical Study[2][3] |
| TAC-CLDN18.2 | αβ | hVH6 | Endogenous TCR | Endogenous TCR | Endogenous TCR | T-cell Antigen Coupler |
| PD1/CD28 CAR | αβ | Not specified | ICOS | ICOS | CD3ζ | Preclinical Study[4] |
Table 2: Clinical Efficacy and Safety of Anti-Claudin18.2 CAR T-Cell Therapies
| Construct | Indication | Phase | N | ORR (%) | DCR (%) | CRS (Grade ≥3) (%) | Neurotoxicity (Grade ≥3) (%) | Reference |
| CT041 (satri-cel) | Digestive System Cancers | I | 37 | 48.6 | 73.0 | 0 | 0 | [5][6] |
| CT041 (satri-cel) | Advanced GI Cancers | I (Final) | 98 | 38.8 | 91.8 | 0 | 0 | [7] |
| NCT03159819 | Gastric & Pancreatic Adenocarcinoma | I | 12 | 33.3 | Not Reported | 0 | 0 | [8] |
Table 3: Preclinical In Vitro Cytotoxicity of Anti-Claudin18.2 CAR T-Cell Constructs
| Construct | Target Cell Line | E:T Ratio | % Lysis | Cytokine Release (IFN-γ, TNF-α) | Reference |
| hu8E5-28Z | CLDN18.2+ Gastric Cancer | Not specified | Potent | Increased | [1][9] |
| hu8E5-2I-28Z | CLDN18.2+ Gastric Cancer | Not specified | More potent than hu8E5-28Z | Higher than hu8E5-28Z | [1][9] |
| CAR-γδ T | SNU-601-CLDN18.2+ | 1:1, 1:5 | Superior to CAR-αβ T | High | [2][3][10] |
| PD1/CD28 CAR | NCI-N87-C18.2, AGS-C18.2, KATO-III-C18.2 | 1:1, 3:1 | Dose-dependent killing | Increased | [4] |
Table 4: Preclinical In Vivo Efficacy of Anti-Claudin18.2 CAR T-Cell Constructs
| Construct | Tumor Model | Mouse Strain | Key Findings | Reference |
| hu8E5-2I-28Z | Gastric Cancer PDX | Not specified | Partial or complete tumor elimination.[1][9] | [1][9] |
| CAR-γδ T | Tumor-bearing NSG mice | NSG | Significantly inhibited tumor growth and prolonged survival.[2][3][10] | [2][3][10] |
| PD1/CD28 CAR | Xenograft GC model | Not specified | Reduced tumor volumes with no in vivo toxicity.[4] | [4] |
Experimental Protocols
Detailed and reproducible experimental protocols are paramount for the evaluation and comparison of CAR T-cell therapies. Below are summaries of methodologies for key experiments cited in the performance data tables.
CAR T-Cell Manufacturing and Transduction
The general workflow for generating CAR T-cells involves the isolation of T-cells from peripheral blood mononuclear cells (PBMCs), T-cell activation, transduction with a lentiviral vector encoding the CAR, and ex vivo expansion of the CAR T-cells.
Lentiviral Transduction Protocol (General):
-
T-Cell Activation: T-cells are stimulated with anti-CD3/CD28 beads in the presence of cytokines such as IL-2.
-
Transduction: After 24-48 hours of activation, the lentiviral vector carrying the CAR construct is added to the T-cell culture. Transduction enhancers like Polybrene or Retronectin may be used to increase efficiency.
-
Expansion: The transduced T-cells are expanded for 7-14 days in culture medium supplemented with cytokines (e.g., IL-7 and IL-15) to promote the growth of a memory T-cell phenotype.
-
Quality Control: The final CAR T-cell product undergoes a series of quality control tests to ensure safety and potency, including assessments of viability, purity (percentage of CD3+ T-cells), CAR expression, and sterility.
In Vitro Cytotoxicity Assays
The ability of CAR T-cells to recognize and kill tumor cells is a critical measure of their efficacy. Several methods are employed to quantify this cytotoxic activity.
Lactate Dehydrogenase (LDH) Release Assay:
-
Co-culture: CAR T-cells (effector cells) are co-cultured with CLDN18.2-positive tumor cells (target cells) at various effector-to-target (E:T) ratios in a 96-well plate.
-
Incubation: The co-culture is incubated for a defined period (e.g., 4-24 hours).
-
LDH Measurement: The amount of LDH released from lysed target cells into the supernatant is quantified using a colorimetric assay.
-
Calculation: The percentage of specific lysis is calculated by comparing the LDH release in the experimental wells to that of control wells (target cells alone and maximum LDH release from lysed target cells).
xCELLigence Real-Time Cell Analysis:
-
Plate Preparation: Target tumor cells are seeded in a specialized 96-well E-plate containing microelectrodes.
-
Baseline Reading: The impedance of the adherent target cells is measured in real-time to establish a baseline.
-
Co-culture: CAR T-cells are added to the wells.
-
Real-Time Monitoring: As CAR T-cells kill the target cells, the target cells detach from the electrodes, leading to a decrease in impedance, which is monitored continuously to provide a kinetic measure of cytotoxicity.
In Vivo Tumor Models
Animal models are essential for evaluating the in vivo efficacy and potential toxicities of CAR T-cell therapies before they advance to clinical trials.
Xenograft Mouse Model Protocol (General):
-
Tumor Implantation: Immunodeficient mice (e.g., NSG or NOG mice) are subcutaneously or orthotopically inoculated with a human cancer cell line expressing CLDN18.2.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
CAR T-Cell Infusion: A defined dose of CAR T-cells is administered to the mice, typically via intravenous injection.
-
Monitoring: Tumor volume is measured regularly using calipers. Mouse body weight and overall health are also monitored as indicators of toxicity.
-
Endpoint Analysis: At the end of the study, tumors and various organs may be harvested for histological and immunological analysis to assess CAR T-cell infiltration and on-target, off-tumor toxicities.
Patient-Derived Xenograft (PDX) Models: PDX models involve the implantation of tumor fragments from a patient directly into immunodeficient mice. These models are considered more clinically relevant as they better recapitulate the heterogeneity and microenvironment of human tumors. The experimental workflow is similar to that of cell line-derived xenograft models.
Conclusion
The field of anti-Claudin18.2 CAR T-cell therapy is dynamic and promising. While second-generation constructs with CD28 or 4-1BB co-stimulatory domains have shown significant clinical activity, novel designs incorporating strategies to overcome the challenges of the solid tumor microenvironment are rapidly emerging. This guide provides a framework for understanding and comparing the performance of these different constructs. As more data from ongoing and future studies become available, a clearer picture of the optimal CAR T-cell design for targeting CLDN18.2-positive malignancies will undoubtedly emerge. The detailed experimental protocols provided herein should serve as a valuable resource for researchers working to advance this exciting therapeutic modality.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. CAR-γδ T Cells Targeting Claudin18.2 Show Superior Cytotoxicity Against Solid Tumor Compared to Traditional CAR-αβ T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetically Engineered CLDN18.2 CAR-T Cells Expressing Synthetic PD1/CD28 Fusion Receptors Produced Using a Lentiviral Vector - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Claudin18.2-specific CAR T cells in gastrointestinal cancers: phase 1 trial interim results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 7. Claudin18.2-specific CAR T cells in gastrointestinal cancers: phase 1 trial final results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Claudin18.2-Specific Chimeric Antigen Receptor Engineered T Cells for the Treatment of Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to CT041 and Other Immunotherapies for Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
The landscape of pancreatic cancer treatment is evolving, with immunotherapy emerging as a promising frontier. This guide provides an objective comparison of CT041, a novel CAR-T cell therapy, with other immunotherapeutic modalities, supported by experimental data from clinical trials.
Executive Summary
Pancreatic ductal adenocarcinoma (PDAC) remains a challenging malignancy with limited effective treatment options. Immunotherapies are being investigated to leverage the patient's immune system to fight this disease. CT041, a chimeric antigen receptor (CAR) T-cell therapy targeting Claudin18.2 (CLDN18.2), has shown encouraging early signals in heavily pretreated patients. This guide compares the performance of CT041 with other immunotherapeutic approaches, including immune checkpoint inhibitors (ICIs), cancer vaccines, and other CAR-T cell therapies. While direct comparative trials are scarce, this document synthesizes available clinical trial data to offer a comparative perspective on their efficacy and safety profiles.
CT041: A CLDN18.2-Targeted CAR-T Cell Therapy
CT041 is an autologous CAR-T cell therapy engineered to recognize and eliminate cancer cells expressing Claudin18.2, a tight junction protein aberrantly expressed on the surface of pancreatic and other gastrointestinal cancer cells.[1][2][3]
Signaling Pathway and Mechanism of Action
The mechanism of action for CT041 involves the re-engineering of a patient's own T-cells to express a chimeric antigen receptor that specifically binds to CLDN18.2 on tumor cells. This binding activates the T-cell, leading to the targeted killing of the cancer cell.
Clinical Performance
The efficacy and safety of CT041 in patients with heavily pretreated, CLDN18.2-positive metastatic pancreatic cancer have been evaluated in pooled analyses of two Phase 1/1b clinical trials (CT041-CG4006, NCT03874897; CT041-ST-01, NCT04581473).[4]
| Efficacy Endpoint | CT041 (Pooled Analysis)[4][5][6] |
| Overall Response Rate (ORR) | 16.7% |
| Disease Control Rate (DCR) | 70.8% |
| Median Duration of Response (DoR) | 9.5 months |
| Median Progression-Free Survival (PFS) | 3.3 months |
| Median Overall Survival (OS) | 10.0 months |
Safety Profile: The most common treatment-emergent adverse events (TEAEs) of grade 3 or higher were hematologic toxicities related to the preconditioning regimen. Cytokine release syndrome (CRS) and gastrointestinal disorders were the most frequently reported grade 1 or 2 adverse events.[4][5][6]
Experimental Protocol: CT041-CG4006 and CT041-ST-01 Trials
A generalized workflow for the administration of CT041 in these trials is outlined below.
Patient Selection: Patients enrolled were adults with histologically confirmed advanced pancreatic cancer who had failed at least one prior line of systemic therapy. A key inclusion criterion was CLDN18.2 positivity in tumor tissue, as determined by immunohistochemistry (IHC).[4]
Manufacturing and Dosing: Autologous T-cells were collected via leukapheresis and genetically modified to express the CLDN18.2-targeting CAR. Following manufacturing, patients received a lymphodepleting preconditioning regimen, typically consisting of fludarabine and cyclophosphamide, to enhance the expansion and persistence of the infused CAR-T cells. CT041 was then administered as a single intravenous infusion.[4][7][8]
Comparative Analysis with Other Immunotherapies
The following sections compare CT041 with other immunotherapeutic strategies for pancreatic cancer, based on available clinical trial data.
Immune Checkpoint Inhibitors (ICIs)
ICIs, such as anti-PD-1/PD-L1 antibodies, have shown significant efficacy in a subset of pancreatic cancer patients with specific biomarkers, namely high microsatellite instability (MSI-H) or deficient mismatch repair (dMMR).[9]
| Efficacy Endpoint | Pembrolizumab (KEYNOTE-158, PDAC subgroup)[10][11] | Dostarlimab (GARNET, dMMR solid tumors incl. PDAC)[3][12] |
| Overall Response Rate (ORR) | 18.2% | 0% (in 4 PDAC patients) |
| Median Progression-Free Survival (PFS) | 2.1 months | Not Reported for PDAC subgroup |
| Median Overall Survival (OS) | 4.0 months | Not Reported for PDAC subgroup |
Note: The ORR for dostarlimab in the GARNET study was 38.7% across all dMMR solid tumors, but the small subgroup of four pancreatic cancer patients did not show a response in the reported data.[3] The efficacy of ICIs in the broader, microsatellite stable (MSS) pancreatic cancer population has been limited.
Experimental Protocol: KEYNOTE-158: This was a multicenter, non-randomized, open-label Phase 2 study. Eligible patients had previously treated, advanced non-colorectal MSI-H/dMMR cancer. Pembrolizumab was administered at a dose of 200 mg every 3 weeks for up to 2 years.[13]
Cancer Vaccines
Therapeutic cancer vaccines aim to stimulate a patient's immune system to recognize and attack tumor cells. Several vaccine strategies are under investigation for pancreatic cancer.
| Vaccine | Trial Phase | Efficacy Endpoint | Result |
| Autogene Cevumeran (mRNA vaccine) | Phase 1 | Recurrence-Free Survival (RFS) | Median not reached in responders vs. 13.4 months in non-responders.[14] |
| GVAX + CRS-207 | Phase 2b (ECLIPSE) | Overall Survival (OS) | Did not meet primary endpoint of improved OS vs. chemotherapy.[15] |
| GVAX + CRS-207 | Phase 2 | Overall Survival (OS) | 6.1 months vs. 3.9 months for GVAX alone.[8] |
| ELI-002 2P (KRAS-targeted) | Phase 1 | Relapse-Free Survival (RFS) | Median RFS of 16.33 months.[2] |
| GVAX + Nivolumab + Urelemab | Platform Trial | Disease-Free Survival (DFS) | Median DFS of 33.51 months. |
Experimental Protocol: Autogene Cevumeran Phase 1 Trial: This was an investigator-initiated, single-center trial. Following surgery, patients received a single dose of atezolizumab (an anti-PD-L1 antibody), followed by the personalized mRNA vaccine and then modified FOLFIRINOX chemotherapy. The vaccine was individualized based on the mutational profile of each patient's tumor.[1]
Other CAR-T Cell Therapies
Besides CLDN18.2, other tumor-associated antigens are being explored as targets for CAR-T cell therapy in pancreatic cancer, with mesothelin being a prominent example.[9][16]
However, the efficacy of mesothelin-targeted CAR-T cells in clinical trials for pancreatic cancer has been limited, often resulting in stable disease as the best response.[17] Challenges include heterogeneous antigen expression, antigen loss, and the immunosuppressive tumor microenvironment of pancreatic cancer.[17] At present, there is a lack of robust, quantitative clinical data for other CAR-T therapies in pancreatic cancer that would allow for a direct, data-driven comparison with CT041.
Conclusion
CT041 represents a promising targeted immunotherapy for a subset of pancreatic cancer patients with CLDN18.2-positive tumors, demonstrating a notable disease control rate and encouraging survival data in a heavily pretreated population. In comparison, immune checkpoint inhibitors have shown efficacy in a smaller, biomarker-defined (MSI-H/dMMR) population. Cancer vaccines are in earlier stages of development, with some showing potential to delay recurrence, particularly personalized mRNA vaccines. Other CAR-T cell therapies targeting antigens like mesothelin have faced significant hurdles in early clinical trials.
The data presented in this guide highlights the importance of patient selection and biomarker identification in the application of immunotherapies for pancreatic cancer. While CT041 shows potential, further investigation in larger, randomized trials is necessary to confirm its clinical benefit and to better understand its positioning relative to other emerging and established therapies. The detailed experimental protocols provided herein should aid in the critical evaluation of these findings and inform the design of future studies in this challenging disease.
References
- 1. ascopubs.org [ascopubs.org]
- 2. newsroom.ucla.edu [newsroom.ucla.edu]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. mskcc.org [mskcc.org]
- 5. hopkinsmedicine.org [hopkinsmedicine.org]
- 6. Exploring pancreatic cancer vaccines: What’s next? | MD Anderson Cancer Center [mdanderson.org]
- 7. uclahealth.org [uclahealth.org]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. onclive.com [onclive.com]
- 10. Survival Benefit of Pembrolizumab for Patients With Pancreatic Adenocarcinoma: A Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pembrolizumab in Noncolorectal MSI-H/dMMR Solid Tumors - The ASCO Post [ascopost.com]
- 12. ascopubs.org [ascopubs.org]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. onclive.com [onclive.com]
- 15. Investigational Pancreatic Cancer Vaccine Falls Short - Pancreatic Cancer Action Network [pancan.org]
- 16. letswinpc.org [letswinpc.org]
- 17. Enhancing mesothelin CAR T cell therapy for pancreatic cancer with an oncolytic herpes virus boosting CAR target antigen expression - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of safety profiles: CT041 vs. other CAR T-cell therapies
For Immediate Release
Shanghai, China – December 8, 2025 – This guide provides a detailed comparative analysis of the safety profile of CT041, an investigational Claudin18.2-targeting CAR T-cell therapy, against other commercially available CAR T-cell therapies. This document is intended for researchers, scientists, and drug development professionals to offer an objective comparison based on available clinical trial data.
CT041, also known as satricabtagene autoleucel, is an autologous CAR T-cell product candidate targeting Claudin18.2 (CLDN18.2), a protein expressed in various solid tumors, with a primary focus on gastric/gastroesophageal junction (GC/GEJ) and pancreatic cancer.[1] The safety and efficacy of CT041 have been evaluated in several clinical trials, including NCT03874897 and NCT04581473.[2][3] This analysis compares the adverse event profile of CT041 with approved CD19- and BCMA-directed CAR T-cell therapies: Kymriah® (tisagenlecleucel), Yescarta® (axicabtagene ciloleucel), Tecartus® (brexucabtagene autoleucel), Breyanzi® (lisocabtagene maraleucel), Abecma® (idecabtagene vicleucel), and Carvykti® (ciltacabtagene autoleucel).
Key Safety Findings for CT041
Clinical trial data for CT041 demonstrates a manageable safety profile in heavily pretreated patients with advanced gastrointestinal cancers.[4][5] The most frequently observed treatment-emergent adverse events of grade 3 or higher were hematologic toxicities, which are largely attributable to the lymphodepleting chemotherapy administered prior to CAR T-cell infusion.[4][5]
A hallmark of the CT041 safety profile is the low incidence of severe Cytokine Release Syndrome (CRS) and neurotoxicity (Immune Effector Cell-Associated Neurotoxicity Syndrome, ICANS). The vast majority of CRS events reported in CT041 trials were grade 1 or 2.[4][5] Notably, no dose-limiting toxicities, treatment-related deaths, or events of ICANS were reported in the final results of the CT041-CG4006 phase 1 trial.[4] Gastric mucosal injuries were identified in a small percentage of patients, with most cases being low-grade and resolving.[4]
Comparative Analysis of Adverse Events
The following tables provide a comparative summary of key safety data for CT041 and other approved CAR T-cell therapies based on their respective pivotal clinical trials. It is important to note that direct cross-trial comparisons should be made with caution due to differences in patient populations, disease histologies, and trial designs.
Table 1: Comparison of Cytokine Release Syndrome (CRS) Incidence
| Therapy | Target | Indication(s) | Any Grade CRS (%) | Grade ≥3 CRS (%) |
| CT041 | Claudin18.2 | Gastric/GEJ Cancer, Pancreatic Cancer | 96.9[4] | 0[4][5] |
| Kymriah® | CD19 | ALL, DLBCL, FL | 77-93 | 22-48 |
| Yescarta® | CD19 | DLBCL, FL, LBCL | 90-94 | 9-13 |
| Tecartus® | CD19 | MCL, ALL | 89-92 | 15-25 |
| Breyanzi® | CD19 | LBCL, CLL/SLL, FL | 54[6] | 3.2[6] |
| Abecma® | BCMA | Multiple Myeloma | 85-88[7] | 4-9[7] |
| Carvykti® | BCMA | Multiple Myeloma | 95 | 5 |
Table 2: Comparison of Neurologic Toxicity (ICANS) Incidence
| Therapy | Target | Indication(s) | Any Grade ICANS (%) | Grade ≥3 ICANS (%) |
| CT041 | Claudin18.2 | Gastric/GEJ Cancer, Pancreatic Cancer | 0[4][5] | 0[4][5] |
| Kymriah® | CD19 | ALL, DLBCL, FL | 40-65 | 12-21 |
| Yescarta® | CD19 | DLBCL, FL, LBCL | 78-87[8][9] | 25-31[8][9] |
| Tecartus® | CD19 | MCL, ALL | 60-87[1][10] | 26-35[10] |
| Breyanzi® | CD19 | LBCL, CLL/SLL, FL | 31[6] | 10[6] |
| Abecma® | BCMA | Multiple Myeloma | 15-28[7] | 3-4[7] |
| Carvykti® | BCMA | Multiple Myeloma | 23 | 3 |
Table 3: Common Grade ≥3 Hematologic Toxicities
| Therapy | Neutropenia (%) | Anemia (%) | Thrombocytopenia (%) |
| CT041 | 58.3[11] | 16.7[11] | 12.5[11] |
| Kymriah® | 69.6[12] | 30.4[12] | 48.2[12] |
| Yescarta® | 64.7[9] | 27.6[9] | Not specified |
| Tecartus® | Not specified | 53 (any grade)[1] | 33 (any grade)[1] |
| Breyanzi® | 22 (persisted at Day 29)[13] | 6 (persisted at Day 29)[13] | 25 (persisted at Day 29)[13] |
| Abecma® | 41 (prolonged)[7] | Not specified | 49 (prolonged)[7] |
| Carvykti® | Not specified | Not specified | Not specified |
Experimental Protocols and Methodologies
The safety and efficacy of CAR T-cell therapies are evaluated in rigorously designed clinical trials. A general workflow for these trials is outlined below.
Patient Evaluation and Leukapheresis
Potential participants undergo comprehensive screening to assess eligibility based on disease characteristics, prior treatments, and overall health status. Eligible patients undergo leukapheresis, a procedure to collect their T cells.
CAR T-Cell Manufacturing
The collected T cells are genetically modified in a manufacturing facility to express a chimeric antigen receptor (CAR) that targets a specific tumor antigen. This process involves T-cell activation, transduction with a viral vector carrying the CAR gene, and expansion of the CAR T-cells to the target dose.
Lymphodepleting Chemotherapy
Prior to CAR T-cell infusion, patients receive a course of lymphodepleting chemotherapy, typically including agents like cyclophosphamide and fludarabine. This chemotherapy regimen creates a more favorable environment for the infused CAR T-cells to expand and exert their anti-tumor activity.
CAR T-Cell Infusion and Monitoring
The manufactured CAR T-cells are infused back into the patient. Following infusion, patients are closely monitored in a specialized medical facility for an extended period for the development of acute toxicities, particularly CRS and ICANS. Monitoring includes frequent assessment of vital signs, laboratory parameters, and neurological status.
Adverse Event Grading
Adverse events are graded according to standardized criteria, most commonly the American Society for Transplantation and Cellular Therapy (ASTCT) consensus grading system for CRS and ICANS.[14][15][16][17][18] This system provides a uniform framework for assessing the severity of these toxicities, facilitating consistent reporting and comparison across different clinical trials.
Visualizing Key Processes
To further elucidate the mechanisms and workflows involved in CAR T-cell therapy, the following diagrams are provided.
Conclusion
The safety profile of CT041, particularly the low incidence of severe CRS and the absence of ICANS in reported trials, appears favorable when compared to the safety profiles of some approved CAR T-cell therapies. While hematologic toxicities are common across all CAR T-cell therapies, largely due to lymphodepleting chemotherapy, the on-target, off-tumor toxicities can vary based on the target antigen and CAR construct. The data presented in this guide provides a foundational comparison for researchers and drug development professionals. Further head-to-head clinical trials would be necessary for a definitive comparative assessment.
References
- 1. Brexucabtagene Autoleucel (Tecartus) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Study to Evaluate the Efficacy, Safety and Pharmacokinetics of CT041 Autologous CAR T-cell Injection [clin.larvol.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Safety | YESCARTA® (axicabtagene ciloleucel) [yescartahcp.com]
- 5. researchgate.net [researchgate.net]
- 6. BREYANZI® CAR T-Cell Therapy Safety Information | For HCPs [breyanzihcp.com]
- 7. Bristol Myers Squibb - Abecma (idecabtagene vicleucel) Reduced the Risk of Disease Progression or Death by 51% Versus Standard Regimens in Earlier Lines of Therapy for Relapsed and Refractory Multiple Myeloma Based on Results from Phase 3 KarMMa-3 Study [news.bms.com]
- 8. gilead.com [gilead.com]
- 9. Yescarta® Delivers Consistent Safety, Efficacy, and Quality of Life Benefits Across Broad Range of Relapsed/Refractory Large B-cell Lymphoma Patients in New Analysis at ASH 2025 – Company Announcement - FT.com [markets.ft.com]
- 10. TECARTUS® Safety Profile & Adverse Reactions [tecartushcp.com]
- 11. Claudin-18 isoform 2-specific CAR T-cell therapy (satri-cel) versus treatment of physician's choice for previously treated advanced gastric or gastro-oesophageal junction cancer (CT041-ST-01): a randomised, open-label, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. KYMRIAH® (tisagenlecleucel) Efficacy Data & Clinical Trials | HCP [kymriah-hcp.com]
- 13. Bristol Myers Squibb - Bristol Myers Squibb Data at ASH 2025 Showcase Potential of Hematology Pipeline and Build Momentum for Next Generation Portfolio [news.bms.com]
- 14. ASTCT Consensus Grading for Cytokine Release Syndrome and Neurologic Toxicity Associated with Immune Effector Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cancer.ucsf.edu [cancer.ucsf.edu]
- 16. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 17. Research Portal [scholarship.miami.edu]
- 18. Cytokine release syndrome (CRS) ASTCT | eviQ [eviq.org.au]
A Comparative Meta-Analysis of Clinical Trial Data for Claudin18.2 Targeted Therapies in Gastrointestinal Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial data for therapies targeting Claudin18.2 (CLDN18.2), a promising biomarker in gastrointestinal cancers. By objectively comparing the performance of various therapeutic modalities and presenting supporting experimental data, this document aims to inform ongoing research and drug development efforts in this rapidly evolving field.
Executive Summary
Claudin18.2, a tight junction protein normally buried within the gastric mucosa, becomes exposed on the surface of tumor cells during malignant transformation, making it an ideal target for cancer therapy. Several therapeutic strategies are being investigated, with the monoclonal antibody Zolbetuximab being the most advanced. Clinical trials have demonstrated a significant survival benefit when Zolbetuximab is combined with standard chemotherapy in patients with CLDN18.2-positive, HER2-negative advanced or metastatic gastric or gastroesophageal junction (GEJ) adenocarcinoma. Emerging therapies, including antibody-drug conjugates (ADCs), bispecific antibodies, and CAR-T cell therapies, are also showing promise in early-phase clinical trials, offering new avenues for treating these challenging cancers. This guide synthesizes the available clinical trial data to facilitate a comparative understanding of these novel therapeutic approaches.
Data Presentation: A Comparative Analysis of Efficacy and Safety
The following tables summarize the key efficacy and safety data from pivotal clinical trials of Claudin18.2 targeted therapies.
Table 1: Efficacy of Zolbetuximab in Combination with Chemotherapy
| Clinical Trial | Treatment Arm | N | Objective Response Rate (ORR) | Progression-Free Survival (PFS) (months) | Overall Survival (OS) (months) |
| SPOTLIGHT (NCT03504397) [1][2][3][4] | Zolbetuximab + mFOLFOX6 | 283 | - | 10.61[1][5] | 18.23[4] |
| Placebo + mFOLFOX6 | 282 | - | 8.67[1][5] | 15.54[4] | |
| GLOW (NCT03653507) [5][6][7] | Zolbetuximab + CAPOX | 254 | 53.8%[7] | 8.21[5][7] | 14.39[5][7] |
| Placebo + CAPOX | 253 | 48.8%[7] | 6.80[5][7] | 12.16[5][7] |
Table 2: Safety Profile of Zolbetuximab (Grade ≥3 Treatment-Emergent Adverse Events - TEAEs)
| Clinical Trial | Treatment Arm | Nausea (%) | Vomiting (%) | Decreased Appetite (%) | Serious TEAEs (%) |
| SPOTLIGHT (NCT03504397) [1][8] | Zolbetuximab + mFOLFOX6 | 18.3 | 17.2 | 7.5 | 44.8 |
| Placebo + mFOLFOX6 | 5.4 | 4.7 | 4.3 | 43.5 | |
| GLOW (NCT03653507) [5][7] | Zolbetuximab + CAPOX | 7.5 | 7.9 | 3.5 | 47.2[7] |
| Placebo + CAPOX | 2.8 | 3.6 | 3.6 | 49.8[7] |
Table 3: Emerging Claudin18.2 Targeted Therapies - Early Phase Clinical Trial Data
| Therapy Type | Drug Name | Mechanism of Action | Phase I/II Trial Data |
| Antibody-Drug Conjugate (ADC) | CMG901 (AZD0901) | Anti-CLDN18.2 antibody conjugated to MMAE (a microtubule inhibitor).[9] | ORR: 32.6%, DCR: 70% in CLDN18.2-positive gastric/GEJ cancer.[9][10] |
| SYSA1801 | Anti-CLDN18.2 antibody conjugated to MMAE.[11] | ORR: 38.1%, DCR: 57.1% in drug-resistant gastric and pancreatic cancers.[11] For gastric cancer patients, ORR was 47.1% and DCR was 64.7%.[11][12] | |
| EO-3021 | Anti-CLDN18.2 antibody conjugated to MMAE. | In evaluable patients with CLDN18.2-positive gastric or pancreatic cancer, the ORR was 38.1% and the DCR was 57.1%.[5] For patients with advanced gastric cancer, the ORR and DCR were 47.1% and 64.7%, respectively.[5] | |
| Bispecific Antibody | IBI389 | Targets CLDN18.2 and CD3. | In patients with gastric/GEJ cancer, the ORR was 30.8% and DCR was 73.1%.[12] |
| Givastomig (TJ-CD4B/ABL111) | Targets CLDN18.2 and 4-1BB.[5] | Preliminary results showed partial responses in 16.6% of patients.[5] | |
| Q-1802 | Targets CLDN18.2 and PD-L1.[5] | Two of nine patients in the dose-expansion cohort achieved partial responses.[5] |
Experimental Protocols: Key Clinical Trial Methodologies
A detailed understanding of the experimental design is crucial for interpreting clinical trial outcomes. Below are the methodologies for the pivotal Phase 3 trials of Zolbetuximab.
SPOTLIGHT (NCT03504397) Trial Protocol[1][2][4]
-
Study Design: A global, multicenter, randomized, double-blind, placebo-controlled Phase 3 trial.[1][2]
-
Patient Population: Patients with previously untreated, locally advanced unresectable or metastatic, HER2-negative, and CLDN18.2-positive (defined as ≥75% of tumor cells with moderate-to-strong membranous staining) gastric or GEJ adenocarcinoma.[1][4]
-
Treatment Arms:
-
Primary Endpoint: Progression-Free Survival (PFS) as assessed by an independent review committee.[1][3]
-
Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), and safety.[3][4]
GLOW (NCT03653507) Trial Protocol[6][7][13][14]
-
Study Design: A global, multicenter, randomized, double-blind, placebo-controlled Phase 3 trial.[7]
-
Patient Population: Patients with previously untreated, locally advanced unresectable or metastatic, HER2-negative, and CLDN18.2-positive (defined as ≥75% of tumor cells with moderate-to-strong membranous staining) gastric or GEJ adenocarcinoma.[6][7][13]
-
Treatment Arms:
-
Primary Endpoint: Progression-Free Survival (PFS) as assessed by an independent review committee.[7]
-
Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), and safety.[7]
Mandatory Visualizations
The following diagrams illustrate the mechanism of action of Claudin18.2 targeted therapies and a typical clinical trial workflow.
Caption: Mechanism of Claudin18.2 and targeted therapies.
Caption: Typical workflow for a Claudin18.2 targeted therapy clinical trial.
References
- 1. Zolbetuximab plus mFOLFOX6 in patients with CLDN18.2-positive, HER2-negative, untreated, locally advanced unresectable or metastatic gastric or gastro-oesophageal junction adenocarcinoma (SPOTLIGHT): a multicentre, randomised, double-blind, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Astellas Announces Zolbetuximab Meets Primary Endpoint in Phase 3 SPOTLIGHT Trial as First-Line Treatment in Claudin 18.2 Positive, HER2-Negative Locally Advanced or Metastatic Gastric and Gastroesophageal Junction (GEJ) Cancers [prnewswire.com]
- 3. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 4. ASCO Meetings [meetings.asco.org]
- 5. Claudin 18.2: A Promising New Target for Breakthrough Cancer Treatments | Biopharma PEG [biochempeg.com]
- 6. GLOW Trial Zolbetuximab Plus CAPOX Extends Survival in Gastric Cancer Subtype - The ASCO Post [ascopost.com]
- 7. ascopubs.org [ascopubs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Novel Antibody-Drug Conjugate Shows Potential in Treating CLDN18.2-Positive Gastric and GEJ Cancers - The ASCO Post [ascopost.com]
- 10. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 11. Novel Claudin18.2-Targeted Therapies in Gastrointestinal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ascopubs.org [ascopubs.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
CT041 CAR T-Cell Therapy: A Comparative Analysis of Performance Across Diverse Solid Tumor Patient Populations
For Immediate Release – A comprehensive review of clinical trial data reveals promising efficacy and a manageable safety profile for CT041, a Claudin18.2-targeted CAR T-cell therapy, across various patient populations with advanced gastrointestinal cancers. This guide provides a detailed comparison of CT041's performance in gastric or gastroesophageal junction (GC/GEJ) cancer and pancreatic cancer, supported by experimental data from key clinical trials.
Comparative Efficacy of CT041
The following tables summarize the key efficacy endpoints for CT041 in different patient populations based on data from several clinical trials.
Table 1: Performance of CT041 in Patients with Gastric/Gastroesophageal Junction (GC/GEJ) Cancer
| Clinical Trial | Patient Population | Number of Patients (n) | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (mPFS) | Median Overall Survival (mOS) |
| CT041-CG4006 (Phase 1) | CLDN18.2-positive advanced GI cancers (GC subset) | 55 (efficacy evaluable) | 57.4% | 83.0% | 5.8 months | 9.7 months |
| CT041-ST-01 (Phase 1b/2) | Advanced GC/GEJ adenocarcinoma (≥2 prior treatments) | 14 | 57.1% | 78.6% | 5.6 months | 10.8 months |
| US-based Phase 1b (NCT04404595) | Advanced gastric adenocarcinoma | 5 | 60% | 80% | Not Reported | Not Reported |
| CT041-ST-01 (Phase 2, Randomized) | Advanced GC/GEJ cancer (≥2 prior treatments) | Not specified | Statistically significant improvement in PFS vs. physician's choice | Not specified | 3.25 months (vs. 1.77 months for physician's choice) | Not specified |
Table 2: Performance of CT041 in Patients with Pancreatic Cancer
| Clinical Trial | Patient Population | Number of Patients (n) | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (mPFS) | Median Overall Survival (mOS) |
| Pooled Analysis (CT041-CG4006 & CT041-ST-01) | Refractory metastatic pancreatic cancer (≥1 prior line of therapy) | 24 | 16.7% | 70.8% | 3.3 months | 10.0 months |
| US-based Phase 1b (NCT04404595) | Advanced pancreatic adenocarcinoma | 7 | 0% | 57.1% | Not Reported | Not Reported |
| CT041-ST-05 (Phase 1b, Adjuvant) | Pancreatic ductal adenocarcinoma (adjuvant setting) | 6 | Not Applicable | Not Applicable | Not Reached (at median follow-up of 6.05 months) | Not Reached (at median follow-up of 6.05 months) |
Experimental Protocols
The clinical trials evaluating CT041 generally follow a similar methodology, which includes patient screening, lymphodepletion, and infusion of the CAR T-cell product.
Patient Selection: Eligible patients typically have advanced, metastatic, or refractory solid tumors with positive Claudin18.2 (CLDN18.2) expression confirmed by immunohistochemistry (IHC).[1] Patients have usually failed at least one or two prior lines of systemic therapy.[2][3] Key exclusion criteria often include prior treatment with any CLDN18.2-targeted therapy and significant organ dysfunction.[4]
Lymphodepletion Regimen: Prior to CT041 infusion, patients undergo a lymphodepletion regimen to create a favorable environment for the CAR T-cells to expand and exert their anti-tumor activity. A common regimen consists of cyclophosphamide and fludarabine.[5] In some studies, nab-paclitaxel has also been included in the preconditioning regimen.[5][6]
CT041 Infusion and Dosing: CT041 is administered as a single intravenous infusion.[6] Dose levels have been investigated in dose-escalation and expansion cohorts, with doses ranging from 2.5 × 10⁸ to 5.0 × 10⁸ cells.[7] A dose of 250 × 10⁶ cells was selected for the dose-expansion stage in one of the trials.[8]
Efficacy and Safety Assessment: Tumor response is typically assessed according to the Response Evaluation Criteria in Solid Tumors (RECIST v1.1).[5][8] Safety is monitored through the evaluation of adverse events, with a particular focus on Cytokine Release Syndrome (CRS) and immune effector cell-associated neurotoxicity syndrome (ICANS).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of CT041 and a typical workflow for a patient undergoing CT041 therapy.
Caption: Mechanism of action of CT041 CAR T-cell therapy.
Caption: Generalized patient workflow for CT041 clinical trials.
Safety and Tolerability
Across multiple studies, CT041 has demonstrated a manageable safety profile.[2][7] The most common treatment-emergent adverse events of grade 3 or higher were hematologic toxicities related to the lymphodepletion regimen.[2][8] Cytokine release syndrome (CRS) was frequent but predominantly low-grade (Grade 1-2).[7][8] Importantly, no dose-limiting toxicities, treatment-related deaths, or immune effector cell-associated neurotoxicity syndrome (ICANS) were reported in the final results of the CT041-CG4006 phase 1 trial.[8]
Conclusion
CT041 has shown significant anti-tumor activity in heavily pre-treated patients with CLDN18.2-positive gastrointestinal cancers, particularly in gastric/gastroesophageal junction cancer.[7][8] While the objective response rates in pancreatic cancer are more modest, the disease control rate and survival data are encouraging in this difficult-to-treat patient population.[2][9] Ongoing and future clinical trials will further delineate the role of CT041 in the treatment landscape of solid tumors.[3]
References
- 1. CARsgen Therapeutics Presents Updated Data for CT041 Claudin18.2 CAR T-cells in Solid Tumors at ASCO 2022 [prnewswire.com]
- 2. ascopubs.org [ascopubs.org]
- 3. CARsgen Reports Positive Phase II Results for Claudin18.2 CAR-T in China Trial [synapse.patsnap.com]
- 4. Study to Evaluate the Efficacy, Safety and Pharmacokinetics of CT041 Autologous CAR T-cell Injection [ctv.veeva.com]
- 5. Metastatic gastric cancer target lesion complete response with Claudin18.2-CAR T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. News | CARsgen [carsgen.com]
- 7. Claudin18.2-specific CAR T cells in gastrointestinal cancers: phase 1 trial interim results - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Safety and Efficacy of CT041 in Patients With Refractory Metastatic Pancreatic Cancer: A Pooled Analysis of Two Early-Phase Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Impact of Prior Lines of Therapy on the Effectiveness of CT041, a Claudin18.2-Targeted CAR-T Cell Therapy
A Comparative Guide for Researchers and Drug Development Professionals
In the rapidly evolving landscape of cellular immunotherapy for solid tumors, CT041 (satricabtagene autoleucel or satri-cel) has emerged as a promising investigational CAR-T cell therapy targeting Claudin18.2 (CLDN18.2). This protein is a highly specific marker found on the surface of tumor cells in several gastrointestinal cancers, including gastric, gastroesophageal junction, and pancreatic cancers, with limited expression in normal tissues. This guide provides a comprehensive evaluation of CT041's effectiveness, with a particular focus on how prior lines of therapy influence patient outcomes. The performance of CT041 is contextualized by comparing it with other therapeutic modalities targeting CLDN18.2, supported by experimental data from clinical trials.
Efficacy of CT041 in Heavily Pretreated Patient Populations
Clinical trials investigating CT041 have predominantly enrolled patients with advanced gastrointestinal cancers who have undergone multiple previous lines of systemic therapy. These "heavily pretreated" populations represent a significant unmet medical need. The data consistently demonstrates that CT041 can induce meaningful clinical responses in these patients.
Key Efficacy Data from CT041 Clinical Trials
The following tables summarize the key efficacy endpoints from various clinical trials of CT041, providing insights into its performance in patients with diverse treatment histories.
Table 1: Efficacy of CT041 in Patients with Advanced Gastrointestinal Cancers (Phase 1 CT041-CG4006 Trial) [1]
| Efficacy Endpoint | All Patients (N=98) | Gastric Cancer Patients (n=73) |
| Objective Response Rate (ORR) | 38.8% | 57.4% (in patients with measurable disease, n=47) |
| Disease Control Rate (DCR) | 91.8% | 83.0% (in patients with measurable disease, n=47) |
| Median Progression-Free Survival (mPFS) | 4.4 months | 5.8 months |
| Median Overall Survival (mOS) | 8.8 months | 9.7 months |
Table 2: Efficacy of CT041 in a Randomized, Open-Label, Phase II Trial (CT041-ST-01) for Advanced Gastric or Gastroesophageal Junction Cancer (G/GEJC) in Patients with Failure of at Least 2 Prior Lines of Treatment [2]
| Efficacy Endpoint | CT041 (satri-cel) Arm (n=104) | Treatment of Physician's Choice (TPC) Arm (n=52) | Hazard Ratio (HR) | p-value |
| Median Progression-Free Survival (mPFS) | 3.25 months | 1.77 months | 0.366 | <0.0001 |
| Median Overall Survival (mOS) | 7.92 months | 5.49 months | 0.693 | 0.0416 (one-sided) |
Table 3: Subgroup Analysis of CT041 Efficacy in Gastric Cancer by Prior Lines of Therapy (Phase 1b US-based study - NCT04404595) [3]
| Number of Prior Lines of Therapy | Number of Patients | Objective Response Rate (ORR) |
| ≥ 3 prior lines | 3 | 100% |
These data suggest that CT041 maintains its anti-tumor activity even in patients who have exhausted multiple previous treatment options. The high ORR observed in the small subgroup of gastric cancer patients with three or more prior lines of therapy is particularly noteworthy, although it should be interpreted with caution due to the small sample size.[3] The randomized Phase II trial provides strong evidence of CT041's superiority over standard chemotherapy in a heavily pretreated G/GEJC population.[2]
Comparison with Other Claudin18.2-Targeted Therapies
While a direct head-to-head comparison with other CLDN18.2-targeted CAR-T cell therapies is challenging due to the early stage of development for many candidates, we can compare CT041's performance with other therapeutic modalities targeting the same antigen.
Table 4: Comparative Efficacy of Different Claudin18.2-Targeted Therapies
| Therapy Type | Agent | Indication | Key Efficacy Results | Prior Lines of Therapy |
| CAR-T Cell Therapy | CT041 (satri-cel) | Gastric/GEJ Cancer | ORR: ~40-60%; mPFS: ~3-6 months | Heavily pretreated (≥2 prior lines) |
| Monoclonal Antibody | Zolbetuximab | Gastric/GEJ Cancer | In combination with chemotherapy, improved OS vs. chemotherapy alone in first-line setting. | First-line |
| Bispecific Antibody | Givastomig (IBI389) | Gastric/GEJ Cancer | ORR: 30.8% in a Phase I study. | Advanced/metastatic |
This comparison highlights that while monoclonal and bispecific antibodies show promise, CAR-T cell therapy with CT041 offers a potential treatment option for patients who have already progressed on multiple lines of therapy.
Experimental Protocols
A clear understanding of the experimental design is crucial for interpreting the clinical data. The following outlines the key methodologies employed in the CT041 clinical trials.
Patient Selection and Preconditioning
-
Eligibility Criteria : Patients enrolled in CT041 trials typically have a confirmed diagnosis of advanced or metastatic gastric, gastroesophageal junction, or pancreatic adenocarcinoma with CLDN18.2-positive tumors, as determined by immunohistochemistry (IHC).[4] They must have failed or been intolerant to at least one or two prior lines of systemic therapy.[4]
-
Leukapheresis : Autologous T cells are collected from the patient through a leukapheresis procedure.[4]
-
Lymphodepleting Chemotherapy : Prior to CT041 infusion, patients receive a lymphodepleting regimen, commonly consisting of cyclophosphamide and fludarabine, to create a favorable environment for CAR-T cell expansion and persistence.[4]
CT041 Manufacturing and Infusion
-
CAR Construct : CT041 is an autologous T cell therapy genetically modified to express a chimeric antigen receptor (CAR) targeting CLDN18.2. The CAR construct includes a single-chain variable fragment (scFv) for antigen recognition, a CD28 costimulatory domain, and a CD3ζ signaling domain.[5]
-
Manufacturing : The collected T cells are activated and transduced with a lentiviral vector carrying the CAR gene. The engineered CAR-T cells are then expanded to the target dose.
-
Infusion : CT041 is administered as a single intravenous infusion.
Response Assessment
-
Tumor Response : Tumor response is typically assessed according to the Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1.[3]
-
Safety Monitoring : Patients are closely monitored for adverse events, with a particular focus on cytokine release syndrome (CRS) and immune effector cell-associated neurotoxicity syndrome (ICANS).
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and processes, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Claudin18.2-specific CAR T cells in gastrointestinal cancers: phase 1 trial final results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting CLDN18.2 in cancers of the gastrointestinal tract: New drugs and new indications [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. UCSD Stomach Cancer Trial → Claudin18.2 CAR-T (CT041) in Patients with Gastric, Pancreatic Cancer, or Other Specified Digestive Cancers [clinicaltrials.ucsd.edu]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Specialized Laboratory Materials: A Procedural Guide for "ATV041"
For researchers and scientists, the proper disposal of laboratory materials is a critical component of maintaining a safe and compliant work environment. When faced with a substance designated by a non-standard identifier such as "ATV041," a systematic approach is essential to ensure safety and adherence to regulatory standards. This guide provides a step-by-step operational plan for the proper disposal of such materials.
Immediate Safety and Handling Protocols
Before proceeding with disposal, it is imperative to handle the unknown substance with caution. Assume the substance is hazardous until proven otherwise.
Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including:
-
Safety goggles to protect against splashes.
-
Nitrile gloves to prevent skin contact.
-
A lab coat to protect clothing and skin.
Ventilation: Handle the material in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step 1: Identification and Characterization of this compound
The primary and most crucial step is to identify the chemical nature of "this compound." This identifier is likely an internal tracking number, a project code, or a shorthand name not universally recognized.
Actionable Steps:
-
Consult Internal Documentation: Review laboratory notebooks, experimental protocols, and inventory records associated with the project that used this compound. These documents should contain the chemical name or formula.
-
Contact Colleagues: If the documentation is unavailable, consult with the principal investigator or other researchers who worked with the substance.
-
Analyze Safety Data Sheets (SDS): Once the chemical identity is known, locate the corresponding SDS. The SDS will provide critical information on hazards, handling, and disposal.
Step 2: Waste Characterization and Segregation
Based on the information from the SDS, characterize the waste. Hazardous wastes are typically categorized by the U.S. Environmental Protection Agency (EPA) based on the following characteristics:
-
Ignitability: Flashpoint less than 140°F.[1]
-
Corrosivity: Aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5.[1]
-
Reactivity: Unstable materials that can react violently or generate toxic fumes when mixed with water.[1]
-
Toxicity: Harmful or fatal when ingested or absorbed.[1]
Waste Segregation:
-
Never mix incompatible wastes. For example, acids should not be mixed with bases or oxidizers with organic compounds.[2][3]
-
Store waste in sturdy, leak-proof containers that are chemically compatible with the material.[2][4]
-
All hazardous waste must be collected for disposal and should not be discharged into the sewer system or disposed of in regular trash.[4]
Quantitative Data Summary for Waste Disposal
To facilitate proper disposal by your institution's Environmental Health and Safety (EHS) department, all quantitative data related to the waste should be clearly documented.
| Parameter | Value | Source of Information |
| Chemical Name | To be determined | Laboratory Records |
| CAS Number | To be determined | SDS / Chemical Label |
| Quantity of Waste | e.g., 500 mL, 10 g | Measurement |
| pH (for aqueous waste) | To be determined | pH test strip/meter |
| Flash Point | To be determined | SDS |
| Primary Hazard(s) | e.g., Flammable, Corrosive, Toxic | SDS |
| Date of Generation | YYYY-MM-DD | Laboratory Records |
| Location of Storage | e.g., Fume Hood 3, Flammables Cabinet | Laboratory Records |
Step 3: Labeling and Storage
Proper labeling and storage are critical for safety and compliance.
Labeling:
-
Affix a completed Hazardous Waste Label to the container.[2]
-
The label must include the full chemical name (no abbreviations), the percentage of each chemical component, and the date the container was filled.[2]
Storage:
-
Store hazardous waste in a designated "Satellite Accumulation Area" (SAA), which should be at or near the point of generation.[1][3]
-
Liquid waste containers must be stored in secondary containment to prevent spills.[2]
-
Keep waste containers closed except when adding waste.[2][4]
Step 4: Disposal Procedures
The final disposal of this compound must be handled by your institution's EHS department.
Procedural Steps:
-
Complete a Waste Pickup Request: Once the waste container is full or you have completed the experiments generating this waste, submit a hazardous waste pickup request to your EHS department.[2]
-
Provide Documentation: Include all the information summarized in the table above with your request.
-
Follow EHS Instructions: EHS will provide specific instructions for the pickup and final disposal of the material.
Experimental Workflow for Unknown Chemical Disposal
The following diagram illustrates the logical workflow for handling and disposing of an unknown chemical like this compound.
Caption: Workflow for the safe disposal of an unknown laboratory chemical.
By following these procedural steps, researchers can ensure that unidentified substances like this compound are managed safely, responsibly, and in accordance with institutional and regulatory requirements, thereby building a culture of safety and trust in the laboratory.
References
Essential Safety and Handling Protocols for Compound ATV041
Disclaimer: The following guidelines are provided for a hypothetical hazardous substance, designated as Compound ATV041. These recommendations are based on general laboratory safety principles for handling potentially hazardous chemicals. Always consult the specific Safety Data Sheet (SDS) for any chemical you are working with and follow your institution's established safety protocols.
This guide provides essential, immediate safety and logistical information for handling Compound this compound, including personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to ensure personal safety when handling Compound this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (e.g., weighing, preparing solutions) | Safety glasses with side shields | Nitrile gloves (double-gloving recommended) | Fully-buttoned lab coat | Not generally required (if handled in a certified chemical fume hood) |
| High-Volume Handling or Risk of Splash | Chemical splash goggles or a face shield | Nitrile or neoprene gloves (double-gloving) | Chemical-resistant apron over a lab coat | Required if not handled in a fume hood (e.g., N95 or higher, depending on risk assessment) |
| Aerosol-Generating Procedures | Face shield and chemical splash goggles | Nitrile or neoprene gloves (double-gloving) | Chemical-resistant apron over a lab coat | A properly fitted respirator (e.g., N95 or higher) is mandatory |
| Emergency Spill Response | Chemical splash goggles and face shield | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) | Chemical-resistant suit or coveralls | Self-contained breathing apparatus (SCBA) may be required for large spills |
Experimental Protocols: Donning, Doffing, and Disposal of PPE
Proper technique in putting on (donning) and taking off (doffing) PPE is crucial to prevent contamination.
Donning Procedure:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Lab Coat/Apron: Put on the lab coat, ensuring it is fully buttoned. If an apron is required, tie it securely.
-
Respiratory Protection (if required): Perform a fit check to ensure a proper seal.
-
Eye Protection: Put on safety glasses, goggles, or a face shield.
-
Gloves: Don the first pair of gloves, pulling the cuffs over the sleeves of the lab coat. If double-gloving, don the second pair over the first.
Doffing Procedure (to minimize cross-contamination):
-
Outer Gloves (if double-gloved): Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Lab Coat/Apron: Unbutton the lab coat. Remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body. Fold it with the contaminated side inward and place it in the designated laundry or disposal bin.
-
Eye Protection: Remove eye protection from the back to the front.
-
Respiratory Protection (if required): Remove the respirator without touching the front.
-
Inner Gloves: Remove the inner pair of gloves using the same peeling technique as the outer pair.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan:
-
All disposable PPE (gloves, aprons) contaminated with Compound this compound must be disposed of as hazardous chemical waste.
-
Place contaminated items in a designated, labeled, and sealed waste bag or container.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.
Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with Compound this compound.
Caption: PPE selection workflow for handling Compound this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
